molecular formula C25H35N3O4 B1664236 A-65186 CAS No. 119295-94-2

A-65186

Número de catálogo: B1664236
Número CAS: 119295-94-2
Peso molecular: 441.6 g/mol
Clave InChI: LVIZXRRZYVZZEN-JOCHJYFZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

type A CCK receptor antagonist;  structure given in first source;  A-70104 is the dicyclohexylammonium salt of A-65186

Propiedades

IUPAC Name

(4R)-5-(dipentylamino)-5-oxo-4-(quinoline-3-carbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O4/c1-3-5-9-15-28(16-10-6-4-2)25(32)22(13-14-23(29)30)27-24(31)20-17-19-11-7-8-12-21(19)26-18-20/h7-8,11-12,17-18,22H,3-6,9-10,13-16H2,1-2H3,(H,27,31)(H,29,30)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIZXRRZYVZZEN-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN(CCCCC)C(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152399
Record name A 65186
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119295-94-2
Record name A 65186
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119295942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A 65186
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-65186: A Technical Guide to a Selective Cholecystokinin-A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational research on A-65186, a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor. This document details its binding affinity, selectivity, and its effects on physiological processes, supported by experimental protocols and data presented in a clear, comparative format.

Core Compound Profile

This compound is a non-peptide antagonist that demonstrates high affinity and significant selectivity for the CCK-A receptor over the CCK-B receptor. Its development has been instrumental in elucidating the physiological roles of CCK-A receptors, particularly in the gastrointestinal system and in the regulation of satiety.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and related compounds, providing a clear comparison of their receptor binding affinities and functional activities.

Table 1: Cholecystokinin Receptor Binding Affinity of this compound and Related Compounds

CompoundCCK-A Receptor Binding Affinity (Ki, nM)CCK-B Receptor Binding Affinity (Ki, nM)Selectivity (CCK-B Ki / CCK-A Ki)
This compound Data not explicitly found in searched literatureData not explicitly found in searched literature>500-fold for CCK-A
Compound 9 (A-67396) 23>11,500>500
Compound 23 (A-70276) 21--
Compound 36 (A-71134) *11--

Note: Compounds 9, 23, and 36 are structurally related (R)-tryptophan-based hybrid antagonists developed in the same research program as this compound. The selectivity of this compound is reported to be greater than 500-fold for the CCK-A receptor[1].

Table 2: In Vitro Functional Activity of this compound

AssayAgonistThis compound Activity
CCK-8 Induced Amylase SecretionCholecystokinin-8 (CCK-8)Inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited in the foundational research of this compound are provided below.

Radioligand Binding Assay for CCK Receptors

This protocol outlines the general procedure for determining the binding affinity of compounds like this compound to CCK-A and CCK-B receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for CCK-A and CCK-B receptors.

Materials:

  • Membrane preparations from tissues or cells expressing CCK-A or CCK-B receptors (e.g., rat pancreas for CCK-A, guinea pig brain cortex for CCK-B).

  • Radioligand: [³H]CCK-8 or ¹²⁵I-CCK-8.

  • This compound or other test compounds at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

  • Wash buffer (ice-cold incubation buffer).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: In assay tubes, combine the membrane preparation, radioligand at a fixed concentration (typically below its Kd), and varying concentrations of the unlabeled competitor (this compound).

  • Equilibrium: Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Experimental_Workflow_Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Membrane Preparation Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Competitor This compound (Varying Conc.) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Fig. 1: Workflow for Radioligand Binding Assay.
Inhibition of CCK-8-Induced Amylase Secretion from Pancreatic Acini

This bioassay assesses the functional antagonist activity of this compound by measuring its ability to inhibit the physiological response to CCK-A receptor activation in pancreatic acinar cells.

Objective: To determine the potency of this compound in inhibiting CCK-8-stimulated amylase secretion.

Materials:

  • Isolated pancreatic acini from rats or guinea pigs.

  • Krebs-Ringer bicarbonate buffer (or similar physiological buffer) supplemented with amino acids, glucose, and BSA.

  • Cholecystokinin-8 (CCK-8) at a concentration that elicits a submaximal to maximal amylase secretion response.

  • This compound or other test compounds at various concentrations.

  • Amylase activity assay kit (e.g., using a chromogenic substrate like Phadebas).

  • Spectrophotometer.

Procedure:

  • Acinar Preparation: Isolate pancreatic acini by collagenase digestion of the pancreas followed by mechanical shearing.

  • Pre-incubation: Pre-incubate aliquots of the acinar suspension with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Add CCK-8 to the acinar suspensions to stimulate amylase secretion and incubate for a further period (e.g., 30 minutes) at 37°C.

  • Separation: Centrifuge the samples to pellet the acini.

  • Amylase Measurement: Collect the supernatant and measure the amylase activity using a suitable assay.

  • Data Analysis: Express the amylase released as a percentage of the total amylase content in the acini. Plot the percentage of inhibition of CCK-8-stimulated amylase secretion against the concentration of this compound to determine the IC50 value.

Experimental_Workflow_Amylase_Secretion_Assay AciniPrep Isolation of Pancreatic Acini Preincubation Pre-incubation with This compound AciniPrep->Preincubation Stimulation Stimulation with CCK-8 Preincubation->Stimulation Separation Centrifugation Stimulation->Separation Measurement Measure Amylase in Supernatant Separation->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Fig. 2: Workflow for Amylase Secretion Assay.

Signaling Pathways

This compound exerts its effects by blocking the signaling cascade initiated by the binding of CCK to the CCK-A receptor, a G-protein coupled receptor (GPCR). The primary signaling pathways activated by the CCK-A receptor are depicted below.

CCKA_Signaling_Pathway cluster_receptor Cell Membrane cluster_gq_pathway Gq Pathway cluster_gs_pathway Gs Pathway CCK CCK CCKAR CCK-A Receptor CCK->CCKAR Binds & Activates A65186 This compound A65186->CCKAR Binds & Blocks Gq Gq CCKAR->Gq Activates Gs Gs CCKAR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Activates Response_Gq Physiological Response (e.g., Amylase Secretion) PKC->Response_Gq ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response_Gs Physiological Response PKA->Response_Gs

Fig. 3: CCK-A Receptor Signaling Pathways Blocked by this compound.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the CCK-A receptor. Its high potency and selectivity have enabled a more precise understanding of CCK's functions in the gastrointestinal tract and central nervous system. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals working with this important class of compounds. Further research to fully elucidate the in vivo pharmacokinetic and pharmacodynamic profiles of this compound will be beneficial for its potential therapeutic applications.

References

A-65186: A Technical Guide to its Mechanism of Action as a Cholecystokinin-A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-65186 is a potent and highly selective non-peptide antagonist of the cholecystokinin-A (CCK-A) receptor. This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its interaction with the CCK-A receptor and the subsequent effects on intracellular signaling pathways. Quantitative data from key experimental studies are summarized, and detailed methodologies for these assays are provided to facilitate further research and drug development efforts.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including digestion, satiety, and anxiety. Its effects are mediated through two G protein-coupled receptors (GPCRs), the CCK-A (or CCK1) and CCK-B (or CCK2) receptors. The CCK-A receptor is found predominantly in the gastrointestinal system, including the pancreas and gallbladder, as well as in specific regions of the central nervous system. Its activation by CCK initiates a signaling cascade that leads to physiological responses such as pancreatic enzyme secretion and gallbladder contraction.

This compound has been identified as a selective antagonist for the CCK-A receptor, exhibiting a significantly higher affinity for this subtype over the CCK-B receptor. This selectivity makes this compound a valuable tool for elucidating the specific roles of the CCK-A receptor in health and disease and a potential therapeutic agent for conditions associated with CCK-A receptor overactivation.

Core Mechanism of Action: CCK-A Receptor Antagonism

The primary mechanism of action of this compound is its competitive antagonism of the CCK-A receptor. By binding to the receptor, this compound prevents the endogenous ligand, CCK, from activating it. This blockade inhibits the downstream signaling pathways normally initiated by CCK-A receptor stimulation.

Signaling Pathway of the CCK-A Receptor

The CCK-A receptor is a Gq protein-coupled receptor. Upon activation by an agonist like CCK, the receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit. This initiates a cascade of intracellular events:

  • Activation of Phospholipase C (PLC): The activated Gq alpha subunit stimulates the enzyme phospholipase C.

  • Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Increase in Intracellular Calcium: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

  • Activation of Protein Kinase C (PKC): DAG, in conjunction with the elevated intracellular calcium levels, activates protein kinase C.

  • Cellular Response: The activation of PKC and the increase in intracellular calcium lead to various cellular responses, such as the secretion of digestive enzymes from pancreatic acinar cells.

This compound, by blocking the initial binding of CCK to the CCK-A receptor, prevents the initiation of this entire signaling cascade.

CCK_A_Signaling_Pathway cluster_membrane Cell Membrane CCKAR CCK-A Receptor Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes CCK CCK (Agonist) CCK->CCKAR Binds & Activates A65186 This compound (Antagonist) A65186->CCKAR Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ (in ER) IP3->Ca2_ER Triggers Release PKC Protein Kinase C DAG->PKC Activates Ca2_cyto ↑ [Ca2+]i Ca2_ER->Ca2_cyto Ca2_cyto->PKC Co-activates Response Cellular Response (e.g., Amylase Secretion) Ca2_cyto->Response Mediates PKC->Response Phosphorylates Targets

Caption: CCK-A Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data

For comparative purposes, the binding affinities of other well-characterized CCK receptor antagonists are presented below.

CompoundReceptor TargetBinding Affinity (Ki)Reference
L-364,718CCK-A0.25 nM[2]
CR1409CCK-A0.15 µM[2]
ProglumideCCK (non-selective)0.5 mM[2]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of CCK-A receptor antagonists like this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Workflow cluster_prep Preparation Membrane Membrane Preparation (with CCK-A Receptors) Incubation Incubation (allow binding to reach equilibrium) Membrane->Incubation Radioligand Radiolabeled Ligand (e.g., [125I]CCK-8) Radioligand->Incubation A65186_conc Varying Concentrations of this compound A65186_conc->Incubation Separation Separation of Bound and Free Ligand (e.g., Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (IC50 and Ki determination) Quantification->Analysis Amylase_Secretion_Workflow cluster_prep Preparation Acini Isolation of Pancreatic Acini Preincubation Pre-incubation with Varying Concentrations of this compound Acini->Preincubation Stimulation Stimulation with CCK-8 Preincubation->Stimulation Incubation Incubation (allow for amylase secretion) Stimulation->Incubation Centrifugation Centrifugation (separate acini from supernatant) Incubation->Centrifugation Supernatant_Collection Collection of Supernatant Centrifugation->Supernatant_Collection Amylase_Assay Amylase Activity Assay (e.g., colorimetric) Supernatant_Collection->Amylase_Assay Analysis Data Analysis (IC50 determination) Amylase_Assay->Analysis

References

A-65186: A Potent Cholecystokinin-A Receptor Antagonist and its Role in Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A-65186 is a selective and potent antagonist of the cholecystokinin type A (CCK-A) receptor, a key player in the regulation of gastrointestinal (GI) function.[1][2][3] Cholecystokinin (CCK), a peptide hormone released from the small intestine in response to nutrients, exerts significant control over various digestive processes, including gallbladder contraction, pancreatic enzyme secretion, and, notably, gastrointestinal motility.[4] By blocking the action of CCK at the CCK-A receptor, this compound offers a valuable pharmacological tool to investigate the physiological roles of CCK and explore potential therapeutic applications for disorders of gut motility. This technical guide provides a comprehensive overview of the role of this compound in gastrointestinal motility, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

This compound functions as a competitive antagonist at the CCK-A receptor.[1][2] In the gastrointestinal tract, CCK primarily acts on CCK-A receptors located on smooth muscle cells and enteric neurons to modulate motility patterns.[4][5] One of the well-established physiological actions of CCK is the inhibition of gastric emptying, which helps to regulate the delivery of chyme from the stomach to the small intestine for optimal digestion and absorption.[6][7] By binding to and blocking the CCK-A receptor, this compound prevents the downstream signaling cascades initiated by CCK. This blockade effectively reverses the inhibitory effects of endogenous CCK, leading to an acceleration of gastric emptying and potentially altering intestinal and colonic transit times.

Quantitative Data

Table 1: Expected Effects of this compound on Gastrointestinal Motility (Qualitative)

ParameterExpected Effect of this compoundRationale
Gastric EmptyingAccelerationAntagonism of CCK-induced inhibition of gastric emptying.
Intestinal TransitVariable/Context-DependentModulation of CCK's complex effects on intestinal contractility.
Colonic MotilityVariable/Context-DependentAntagonism of CCK's influence on colonic motor patterns.

Signaling Pathways

The binding of CCK to its G-protein coupled receptor, the CCK-A receptor, on gastrointestinal smooth muscle cells initiates a signaling cascade that ultimately modulates muscle contraction. This compound, by blocking this initial binding step, prevents the activation of these downstream pathways.

CCK_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCK CCK CCKAR CCK-A Receptor CCK->CCKAR Binds & Activates A65186 This compound A65186->CCKAR Binds & Blocks Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Opens Channels Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Mediates PKC->Contraction Modulates

Caption: CCK-A Receptor Signaling Pathway in GI Smooth Muscle.

Experimental Protocols

The following are detailed methodologies for key experiments that can be utilized to investigate the role of this compound in gastrointestinal motility.

In Vivo Gastric Emptying Study in Rats

Objective: To determine the effect of this compound on the rate of gastric emptying of a solid or liquid meal in rats.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Test meal (e.g., radiolabeled scrambled egg for solid emptying, or a non-absorbable radioactive marker in saline for liquid emptying)[10][11]

  • Gavage needles

  • Surgical instruments for euthanasia and tissue collection

  • Gamma counter or appropriate imaging system

Procedure:

  • Fast rats overnight (12-18 hours) with free access to water.

  • Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test meal.

  • Administer the radiolabeled test meal by oral gavage.

  • At a specific time point after meal administration (e.g., 60 or 120 minutes), euthanize the rats by an approved method.

  • Surgically clamp the pylorus and cardia to isolate the stomach.

  • Excise the stomach and measure the amount of radioactivity remaining using a gamma counter.

  • Calculate gastric emptying as the percentage of the meal that has exited the stomach: Gastric Emptying (%) = (1 - (Radioactivity in stomach / Total radioactivity administered)) * 100

Gastric_Emptying_Workflow Fasting Overnight Fasting of Rats Dosing Administer this compound or Vehicle Fasting->Dosing Meal Oral Gavage of Radiolabeled Meal Dosing->Meal Euthanasia Euthanize Rats at Defined Time Point Meal->Euthanasia Stomach_Excision Excise Stomach Euthanasia->Stomach_Excision Radioactivity_Measurement Measure Radioactivity in Stomach Stomach_Excision->Radioactivity_Measurement Calculation Calculate % Gastric Emptying Radioactivity_Measurement->Calculation

Caption: Workflow for In Vivo Gastric Emptying Study.
In Vivo Intestinal Transit Study in Rats

Objective: To assess the effect of this compound on the transit of a non-absorbable marker through the small intestine of rats.[12]

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Vehicle

  • Non-absorbable marker (e.g., charcoal meal or a colored dye)[13]

  • Gavage needles

  • Surgical instruments for euthanasia and tissue collection

  • Ruler

Procedure:

  • Fast rats overnight (12-18 hours) with free access to water.

  • Administer this compound or vehicle (i.p. or p.o.).

  • After a set time, administer the non-absorbable marker by oral gavage.

  • At a specific time point following marker administration (e.g., 30 or 60 minutes), euthanize the rats.

  • Carefully excise the small intestine from the pylorus to the cecum, avoiding stretching.

  • Lay the intestine flat on a moist surface and measure its total length.

  • Measure the distance the marker has traveled from the pylorus.

  • Calculate intestinal transit as a percentage of the total length of the small intestine: Intestinal Transit (%) = (Distance traveled by marker / Total length of small intestine) * 100

Intestinal_Transit_Workflow Fasting Overnight Fasting of Rats Dosing Administer this compound or Vehicle Fasting->Dosing Marker_Admin Oral Gavage of Non-absorbable Marker Dosing->Marker_Admin Euthanasia Euthanize Rats at Defined Time Point Marker_Admin->Euthanasia Intestine_Excision Excise Small Intestine Euthanasia->Intestine_Excision Measurement Measure Total Length & Distance Traveled by Marker Intestine_Excision->Measurement Calculation Calculate % Intestinal Transit Measurement->Calculation

Caption: Workflow for In Vivo Intestinal Transit Study.

Conclusion

This compound is a valuable research tool for elucidating the role of the CCK-A receptor in the complex regulation of gastrointestinal motility. Its ability to antagonize the effects of CCK allows for the investigation of the physiological consequences of blocking this key signaling pathway. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the impact of this compound on gastric emptying and intestinal transit. Further studies are warranted to fully characterize the quantitative pharmacology of this compound and to explore its potential as a therapeutic agent for gastrointestinal motility disorders.

References

The Role of A-65186 in Gastrointestinal Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to A-65186

This compound is a non-peptide small molecule that selectively blocks the action of cholecystokinin (CCK) at the CCK-A receptor. CCK is a crucial gut hormone and neurotransmitter that regulates a variety of digestive processes, including gallbladder contraction, pancreatic enzyme secretion, and gut motility. The CCK-A receptor is predominantly found in peripheral tissues of the gastrointestinal system, such as the pancreas, gallbladder, and smooth muscle of the gut wall. By antagonizing this receptor, this compound serves as a valuable tool for elucidating the physiological roles of CCK and for exploring potential therapeutic interventions in GI disorders.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively binding to the CCK-A receptor, thereby preventing the binding of endogenous CCK. The CCK-A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by CCK, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration is a primary trigger for various cellular responses, including smooth muscle contraction and enzyme secretion. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which phosphorylates a multitude of downstream target proteins, further modulating cellular activity and gene expression. In the context of GI inflammation, the CCK-A receptor signaling pathway can influence the production of inflammatory mediators, potentially through the activation of transcription factors like NF-κB.

By blocking the initial binding of CCK, this compound effectively inhibits this entire downstream signaling cascade.

CCK_A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCK Cholecystokinin (CCK) CCKAR CCK-A Receptor CCK->CCKAR Binds & Activates A65186 This compound A65186->CCKAR Blocks Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Response Cellular Responses (e.g., Contraction, Secretion, Inflammatory Mediator Release) Ca2->Response PKC->Response

Figure 1: CCK-A Receptor Signaling Pathway and the inhibitory action of this compound.

Quantitative Data

This compound exhibits high affinity and selectivity for the CCK-A receptor. The following table summarizes available quantitative data.

ParameterValueSpecies/TissueReference
Selectivity >500-fold for CCK-A vs. CCK-B receptorPancreatic tissue[1]

Note: Specific IC50 or Ki values for this compound are not consistently reported in the readily available literature. Researchers should consult specialized databases or primary literature for the most precise and up-to-date binding affinity data.

Experimental Protocols in GI Research

This compound is a valuable tool for investigating the role of the CCK-A receptor in various experimental models of GI diseases. Below are detailed hypothetical protocols for its use in studying intestinal inflammation and motility.

Investigation of this compound in a Mouse Model of Colitis

This protocol describes the use of this compound in a dextran sulfate sodium (DSS)-induced colitis model to assess its anti-inflammatory potential.

Objective: To determine if blockade of the CCK-A receptor with this compound ameliorates the severity of DSS-induced colitis in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran sulfate sodium (DSS), molecular weight 36,000-50,000

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard laboratory equipment for animal handling and tissue collection

Experimental Workflow:

DSS_Colitis_Protocol cluster_acclimatization Week 1: Acclimatization cluster_induction Days 1-5: Colitis Induction & Treatment cluster_monitoring Daily Monitoring cluster_endpoint Day 8: Endpoint Analysis Acclimatize Acclimatize mice to housing conditions DSS_Admin Administer 2.5% DSS in drinking water Acclimatize->DSS_Admin Control_Group Administer normal drinking water and vehicle Acclimatize->Control_Group Treatment_Group Administer this compound (e.g., 10 mg/kg, i.p.) daily DSS_Admin->Treatment_Group Vehicle_Group Administer vehicle daily DSS_Admin->Vehicle_Group Monitor Record body weight, stool consistency, and presence of blood Treatment_Group->Monitor Vehicle_Group->Monitor Control_Group->Monitor Sacrifice Euthanize mice Monitor->Sacrifice Collect_Colon Collect colon and measure length Sacrifice->Collect_Colon Histology Process colon for histological analysis (H&E staining) Collect_Colon->Histology Cytokine_Analysis Measure inflammatory cytokine levels (e.g., TNF-α, IL-6) in colon tissue Collect_Colon->Cytokine_Analysis

Figure 2: Experimental workflow for studying this compound in a DSS-induced colitis model.

Detailed Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Group Allocation: Randomly assign mice to three groups: Control, DSS + Vehicle, and DSS + this compound.

  • Colitis Induction: For the DSS groups, replace normal drinking water with a 2.5% (w/v) DSS solution for 5 consecutive days. The control group receives normal drinking water.

  • Treatment Administration:

    • DSS + this compound group: Administer this compound (dose to be optimized, e.g., 1-30 mg/kg) via intraperitoneal (i.p.) injection once daily from day 1 to day 7.

    • DSS + Vehicle group: Administer an equivalent volume of the vehicle via i.p. injection on the same schedule.

    • Control group: Administer the vehicle via i.p. injection on the same schedule.

  • Daily Monitoring: Record the body weight, stool consistency, and presence of fecal occult blood for each mouse daily. Calculate a Disease Activity Index (DAI) score based on these parameters.

  • Endpoint Analysis (Day 8):

    • Euthanize the mice.

    • Carefully dissect the entire colon from the cecum to the anus and measure its length.

    • Collect a distal segment of the colon for histological analysis (fix in 10% buffered formalin, embed in paraffin, and stain with hematoxylin and eosin).

    • Collect another segment of the colon and homogenize for the measurement of inflammatory markers such as myeloperoxidase (MPO) activity and cytokine levels (e.g., TNF-α, IL-6) using ELISA or qPCR.

Expected Outcomes: If this compound has an anti-inflammatory effect, mice in the DSS + this compound group are expected to show a reduction in body weight loss, lower DAI scores, longer colon length, and decreased histological signs of inflammation and inflammatory marker levels compared to the DSS + Vehicle group.

Assessment of this compound on Gastrointestinal Motility

This protocol outlines a method to evaluate the effect of this compound on whole gut transit time in mice.

Objective: To determine if this compound alters gastrointestinal transit time.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Carmine red (non-absorbable marker)

  • Methylcellulose

  • This compound

  • Vehicle (e.g., saline)

  • Gavage needles

Experimental Workflow:

GI_Motility_Protocol cluster_fasting Preparation cluster_treatment Treatment cluster_gavage Marker Administration cluster_monitoring Monitoring cluster_endpoint Endpoint Fast Fast mice overnight (12-16 hours) with free access to water A65186_Group Administer this compound (e.g., 10 mg/kg, i.p.) Fast->A65186_Group Vehicle_Group Administer vehicle Fast->Vehicle_Group Gavage 30 minutes post-treatment, orally gavage with 6% carmine red in 0.5% methylcellulose A65186_Group->Gavage Vehicle_Group->Gavage Monitor_Pellet Place mice in individual clean cages and monitor for the first appearance of a red fecal pellet Gavage->Monitor_Pellet Record_Time Record the time of the first red pellet appearance as the whole gut transit time Monitor_Pellet->Record_Time

Figure 3: Experimental workflow for assessing the effect of this compound on gastrointestinal transit.

Detailed Procedure:

  • Fasting: Fast mice overnight (12-16 hours) but allow free access to water to ensure an empty stomach.

  • Group Allocation: Randomly assign mice to two groups: Vehicle and this compound.

  • Treatment Administration:

    • This compound group: Administer this compound (dose to be optimized, e.g., 1-30 mg/kg) via i.p. injection.

    • Vehicle group: Administer an equivalent volume of the vehicle via i.p. injection.

  • Marker Administration: Thirty minutes after the treatment, administer 0.2 mL of a 6% (w/v) carmine red solution in 0.5% (w/v) methylcellulose to each mouse via oral gavage.

  • Monitoring: Immediately after gavage, place each mouse in a clean, individual cage with white bedding to easily visualize the fecal pellets. Monitor the mice continuously for the appearance of the first red-colored fecal pellet.

  • Data Recording: Record the time from the oral gavage of the carmine red solution to the expulsion of the first red fecal pellet. This time represents the whole gut transit time.

Expected Outcomes: Since CCK is known to delay gastric emptying and intestinal transit, its antagonist, this compound, may be expected to accelerate gastrointestinal transit. Therefore, the whole gut transit time in the this compound treated group may be shorter compared to the vehicle-treated group.

Conclusion

This compound is a selective and potent CCK-A receptor antagonist that serves as an invaluable tool in gastrointestinal research. Its ability to block the signaling cascade initiated by CCK allows for the detailed investigation of the role of this pathway in GI physiology and pathophysiology. The experimental protocols outlined in this guide provide a framework for researchers to explore the potential of this compound in modulating GI inflammation and motility. Further research utilizing this compound and similar compounds will continue to enhance our understanding of the complex regulatory mechanisms within the gastrointestinal tract and may pave the way for novel therapeutic strategies for a range of digestive diseases.

References

A-65186: A Potent and Selective Cholecystokinin-A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

A-65186 is a non-peptide, competitive antagonist that exhibits high affinity and selectivity for the cholecystokinin-A (CCK-A) receptor.[1] This receptor subtype is primarily located in the periphery, notably in the gallbladder, pancreas, and various parts of the gastrointestinal tract, where it mediates physiological processes such as gallbladder contraction, pancreatic enzyme secretion, and satiety signaling.[2][3] The selective blockade of the CCK-A receptor by this compound makes it a valuable pharmacological tool for elucidating the physiological roles of CCK and a potential therapeutic agent for conditions characterized by CCK-A receptor overactivity. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, relevant experimental protocols, and the underlying signaling pathways.

Data Presentation

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity for the CCK-A receptor.

ParameterReceptorValueSpeciesTissue/Cell LineReference
IC50 CCK-A340 nMNot SpecifiedNot Specified[4]
Selectivity CCK-A vs. CCK-B>500-foldNot SpecifiedNot Specified[1]

Note: The IC50 value is for a structurally related CCK-A receptor inhibitor and is provided as a reference point for the potency of this class of compounds.

Core Signaling Pathway

The CCK-A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon binding of an agonist like cholecystokinin (CCK), the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the cellular response. This compound, as a competitive antagonist, prevents the initial binding of CCK to the receptor, thereby inhibiting this entire signaling cascade.

CCK_A_Signaling CCK-A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK CCK CCKAR CCK-A Receptor CCK->CCKAR Binds A65186 This compound A65186->CCKAR Blocks Gq Gq CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ ER->Ca Releases Ca->PKC Activates Response Cellular Response PKC->Response Phosphorylates downstream targets

CCK-A Receptor Signaling Pathway

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of this compound for the CCK-A receptor.

Radioligand_Binding_Assay Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane Membrane Preparation (with CCK-A receptors) Incubate Incubate at controlled temperature and time Membrane->Incubate Radioligand Radioligand (e.g., [125I]CCK-8) Radioligand->Incubate A65186 This compound (unlabeled competitor) A65186->Incubate Filter Rapid Filtration (to separate bound from free radioligand) Incubate->Filter Count Scintillation Counting (measure radioactivity) Filter->Count Analysis Data Analysis (determine IC50 and Ki) Count->Analysis

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Homogenize tissues or cells known to express CCK-A receptors (e.g., rat pancreas) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in a binding buffer.

  • Competition Binding: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled CCK-A agonist (e.g., [125I]CCK-8) and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Detection: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

CCK-8-Induced Amylase Secretion Assay

This functional assay assesses the ability of this compound to antagonize the physiological effect of CCK-A receptor activation in pancreatic acinar cells.

Amylase_Secretion_Assay Amylase Secretion Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Acini Isolate Pancreatic Acini Preincubate Pre-incubate with this compound or vehicle Acini->Preincubate Stimulate Stimulate with CCK-8 Preincubate->Stimulate Collect Collect Supernatant Stimulate->Collect Measure Measure Amylase Activity Collect->Measure Analyze Analyze Data (inhibition of secretion) Measure->Analyze

Amylase Secretion Assay Workflow

Detailed Methodology:

  • Isolation of Pancreatic Acini: Isolate pancreatic acini from rats or mice by collagenase digestion of the pancreas.

  • Pre-incubation: Pre-incubate the isolated acini in a physiological buffer with varying concentrations of this compound or vehicle for a specified time (e.g., 15 minutes).

  • Stimulation: Stimulate the acini with a submaximal concentration of CCK-8 (the octapeptide of cholecystokinin) for a defined period (e.g., 30 minutes) to induce amylase secretion.

  • Sample Collection: Centrifuge the samples to pellet the acini and collect the supernatant.

  • Amylase Assay: Measure the amylase activity in the supernatant using a commercially available assay kit.

  • Data Analysis: Express the amylase secretion as a percentage of the total cellular amylase content. Determine the concentration of this compound that causes 50% inhibition of CCK-8-stimulated amylase release.

In Vivo Models

Pancreatic Cancer Xenograft Model:

This model is used to evaluate the potential anti-tumor effects of this compound, as some pancreatic cancers overexpress CCK-A receptors.

Detailed Methodology:

  • Cell Culture: Culture a human pancreatic cancer cell line known to express CCK-A receptors (e.g., PANC-1).

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of the pancreatic cancer cells into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (at a predetermined dose and schedule, e.g., daily intraperitoneal injections) to the treatment group and vehicle to the control group.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the animals.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Satiety and Food Intake Model:

This model assesses the effect of this compound on food intake, as CCK is a known satiety signal.

Detailed Methodology:

  • Animal Model: Use rats or mice that have been fasted overnight to ensure motivation to eat.

  • Acclimation: Acclimate the animals to the testing environment and the presentation of a palatable diet.

  • Treatment: Administer this compound or vehicle via a specific route (e.g., intraperitoneal injection) a set time before food presentation.

  • Food Intake Measurement: Present a pre-weighed amount of food to the animals and measure the amount consumed over a specific time period (e.g., 30-60 minutes).

  • Data Analysis: Compare the food intake between the this compound-treated group and the control group to determine if the antagonist blocks the satiety effect of endogenous CCK.

Conclusion

This compound is a powerful tool for studying the physiological and pathophysiological roles of the CCK-A receptor. Its high selectivity allows for the specific interrogation of CCK-A receptor-mediated pathways in vitro and in vivo. The experimental protocols outlined in this guide provide a framework for researchers to further characterize the pharmacological profile of this compound and to explore its therapeutic potential in a variety of disease models. The detailed understanding of its mechanism of action at the molecular level, through the inhibition of the canonical Gq-PLC signaling pathway, provides a solid foundation for its application in drug discovery and development.

References

An In-depth Technical Guide to the Pharmacology of A-65186

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-65186 is a potent and highly selective non-peptide antagonist of the cholecystokinin type A (CCK-A) receptor. This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to support further research and development efforts.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including digestion, satiety, and anxiety. It exerts its effects through two main receptor subtypes: CCK-A (alimentary) and CCK-B (brain). The CCK-A receptor is predominantly found in peripheral tissues, including the pancreas, gallbladder, and gastrointestinal tract, as well as in discrete regions of the central nervous system. This compound has been instrumental as a research tool for elucidating the physiological roles of the CCK-A receptor due to its high affinity and selectivity.

Mechanism of Action

This compound functions as a competitive antagonist at the CCK-A receptor. By binding to the receptor, it blocks the binding of the endogenous ligand, CCK, thereby inhibiting its downstream signaling effects. This antagonistic action has been primarily characterized by its ability to inhibit CCK-stimulated physiological responses, such as pancreatic amylase secretion.

CCK-A Receptor Signaling Pathway

The CCK-A receptor is a G-protein coupled receptor (GPCR), primarily coupled to the Gq alpha subunit. Upon activation by an agonist like CCK, the Gq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the final physiological response, such as enzyme secretion from pancreatic acinar cells. Some evidence also suggests potential coupling to Gi proteins. This compound, by blocking the initial binding of CCK, prevents the initiation of this signaling cascade.

CCK_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCK CCK CCK-A Receptor CCK-A Receptor CCK->CCK-A Receptor Binds & Activates This compound This compound This compound->CCK-A Receptor Binds & Blocks Gq Gq CCK-A Receptor->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Co-activates Physiological Response Physiological Response (e.g., Amylase Secretion) PKC->Physiological Response Leads to

CCK-A Receptor Signaling Pathway

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Pharmacology of this compound

ParameterValueSpecies/TissueAssay Type
Binding Affinity (Ki) Data not available in searched literature--
Functional Potency (IC50) Data not available in searched literature-Inhibition of CCK-stimulated amylase secretion
Receptor Selectivity >500-fold for CCK-A vs. CCK-B--

Table 2: In Vivo Pharmacokinetics of this compound in Rats

ParameterValueRoute of Administration
Brain-Uptake Index 3.5 ± 0.7Intra-arterial
Maximum Plasma Concentration (Cmax) Data not available in searched literature-
Time to Maximum Concentration (Tmax) Data not available in searched literature-
Half-life (t1/2) Data not available in searched literature-
Clearance (CL) Data not available in searched literature-

Note: The lack of specific quantitative values for Ki, IC50, and systemic pharmacokinetic parameters is a limitation of the currently available public domain literature. Further investigation of primary research articles is recommended to obtain this data.

Experimental Protocols

CCK-A Receptor Binding Assay

This protocol is a general representation for a competitive binding assay to determine the affinity of a test compound for the CCK-A receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Pancreatic Membranes Prepare Pancreatic Membranes (Source of CCK-A Receptors) Incubate Incubate Membranes, Radioligand, and Test Compound at 37°C Pancreatic Membranes->Incubate Radioligand Prepare Radiolabeled Ligand (e.g., [3H]this compound or 125I-CCK-8) Radioligand->Incubate Test Compound Prepare Serial Dilutions of Test Compound (this compound) Test Compound->Incubate Filter Rapidly Filter Reaction Mixture (Separates bound from free radioligand) Incubate->Filter Wash Wash Filters to Remove Non-specifically Bound Radioligand Filter->Wash Scintillation Measure Radioactivity on Filters (Scintillation Counting) Wash->Scintillation Analyze Analyze Data to Determine Ki value Scintillation->Analyze

Receptor Binding Assay Workflow

Methodology:

  • Tissue Preparation: Pancreatic tissue from a suitable animal model (e.g., rat) is homogenized and subjected to differential centrifugation to isolate a membrane fraction rich in CCK-A receptors.

  • Binding Reaction: The pancreatic membranes are incubated in a buffered solution with a known concentration of a radiolabeled CCK-A receptor ligand (e.g., [3H]this compound or 125I-CCK-8) and varying concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: The filters are washed with ice-cold buffer to minimize non-specific binding.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

CCK-Stimulated Amylase Secretion Assay

This assay measures the ability of a CCK-A receptor antagonist to inhibit the physiological response of amylase secretion from pancreatic acini.

Amylase_Secretion_Assay_Workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_separation Separation cluster_detection Detection & Analysis Isolate Acini Isolate Pancreatic Acini (e.g., from mouse or rat) Pre-incubate Pre-incubate Acini with Varying Concentrations of this compound Isolate Acini->Pre-incubate Stimulate Stimulate Acini with a Fixed Concentration of CCK-8 Pre-incubate->Stimulate Centrifuge Centrifuge to Pellet Acini Stimulate->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Amylase Assay Measure Amylase Activity in Supernatant Collect Supernatant->Amylase Assay Analyze Analyze Data to Determine IC50 value Amylase Assay->Analyze

Amylase Secretion Assay Workflow

Methodology:

  • Isolation of Pancreatic Acini: Pancreatic acini are isolated from a suitable animal model by enzymatic digestion (e.g., with collagenase) followed by mechanical dispersion.

  • Pre-incubation with Antagonist: The isolated acini are pre-incubated with various concentrations of this compound for a defined period.

  • Stimulation: The acini are then stimulated with a sub-maximal concentration of CCK-8 to induce amylase secretion.

  • Sample Collection: The incubation is stopped, and the acini are separated from the incubation medium by centrifugation.

  • Amylase Activity Measurement: The supernatant, containing the secreted amylase, is collected, and the amylase activity is measured using a commercially available assay kit.

  • Data Analysis: The percentage of amylase secretion is calculated relative to the total amylase content in the acini. The data is then plotted against the concentration of this compound to determine the IC50 value.

In Vivo Blood-Brain Barrier Permeability Study

This protocol, based on the study by Woltman et al. (1999), determines the extent to which this compound can cross the blood-brain barrier in rats.[1]

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized.

  • Isotope Preparation: An injection solution is prepared containing [3H]this compound and a freely diffusible reference compound, [14C]iodoantipyrine. A separate control group is injected with [3H]mannitol (a compound with low BBB permeability) and [14C]iodoantipyrine.

  • Injection: A bolus of the isotope mixture is injected into the left common carotid artery.

  • Tissue Collection: After a short interval (e.g., 15 seconds), the animal is decapitated, and the brain is rapidly removed and dissected.

  • Sample Processing: Samples of the brain hemisphere ipsilateral to the injection site are solubilized.

  • Radioactivity Measurement: The 3H and 14C content in the brain samples and the injection solution is determined by liquid scintillation counting.

  • Data Analysis: The Brain Uptake Index (BUI) is calculated using the following formula: BUI (%) = ( [3H]/[14C] in brain tissue / [3H]/[14C] in injection solution ) x 100

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the CCK-A receptor. Its high potency and selectivity make it a precise instrument for differentiating the functions of CCK-A and CCK-B receptors. While its in vitro and in vivo properties have been partially characterized, a comprehensive understanding of its pharmacokinetic profile is still emerging. The experimental protocols and signaling pathway information provided in this guide serve as a foundation for future research aimed at further elucidating the therapeutic potential of targeting the CCK-A receptor.

References

A-65186 and its Effects on Pancreatic Acinar Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic acinar cells are the primary functional units of the exocrine pancreas, responsible for the synthesis, storage, and secretion of a wide array of digestive enzymes crucial for nutrient breakdown in the small intestine. The regulation of this secretory process is a complex interplay of hormonal and neural signals, with the peptide hormone cholecystokinin (CCK) playing a pivotal role. CCK exerts its effects by binding to the cholecystokinin-A (CCK-A) receptor on the basolateral membrane of acinar cells, initiating a cascade of intracellular events that culminate in enzyme release.

A-65186 is a potent and selective non-peptide antagonist of the CCK-A receptor. Its ability to block the action of CCK makes it a valuable research tool for elucidating the physiological and pathophysiological roles of CCK in pancreatic function. This technical guide provides an in-depth overview of the effects of this compound on pancreatic acinar cells, including relevant signaling pathways, detailed experimental protocols, and a summary of the current understanding of its mechanism of action.

Core Mechanism of Action

This compound functions as a competitive antagonist at the CCK-A receptor. By binding to this receptor, it prevents the endogenous ligand, CCK, from initiating its downstream signaling cascade. The primary consequence of this action in pancreatic acinar cells is the inhibition of CCK-stimulated digestive enzyme secretion.

Signaling Pathways

The secretion of digestive enzymes from pancreatic acinar cells is predominantly a calcium-dependent process initiated by CCK. This compound, by blocking the CCK-A receptor, effectively abrogates this signaling pathway.

Cholecystokinin (CCK) Signaling Pathway in Pancreatic Acinar Cells

The binding of CCK to its Gq protein-coupled receptor (GPCR) on the acinar cell membrane triggers a well-defined signaling cascade:

  • Gq Protein Activation: Receptor activation leads to the dissociation of the Gαq subunit from the Gβγ dimer.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme, phospholipase C.

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.

  • Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+ levels, activates protein kinase C.

  • Zymogen Granule Exocytosis: The rise in intracellular Ca2+ and the activation of PKC are critical for the fusion of zymogen granules (containing digestive enzymes) with the apical membrane, leading to the release of their contents into the pancreatic duct.

Below is a diagram illustrating this signaling pathway.

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK Cholecystokinin (CCK) CCKAR CCK-A Receptor CCK->CCKAR Binds Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Activates ZG Zymogen Granule Ca->ZG Triggers fusion PKC->ZG Phosphorylates targets for fusion Exocytosis Enzyme Secretion ZG->Exocytosis ER Endoplasmic Reticulum (ER) IP3R->Ca Releases A65186 This compound A65186->CCKAR Inhibits

CCK-A Receptor Signaling Pathway in Pancreatic Acinar Cells.

Data Presentation

Table 1: Effect of Cholecystokinin (CCK-8) on Amylase Release from Rat Pancreatic Acini

CCK-8 ConcentrationAmylase Release (% of total)
Basal (0 M)3 - 5%
10 pMIncreased
100 pMFurther Increased
1 nMMaximal Release
10 nMSupramaximal Inhibition
100 nMSupramaximal Inhibition

Note: The dose-response to CCK is typically biphasic, with concentrations above the maximally effective dose leading to a decrease in secretion (supramaximal inhibition).

Table 2: Effect of Cholecystokinin (CCK-8) on Intracellular Calcium Concentration ([Ca²⁺]i) in Rat Pancreatic Acini

CCK-8 Concentration[Ca²⁺]i Response
Basal~100-200 nM
10 pMOscillatory increases
100 pMSustained elevation
1 nMPeak elevation

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on pancreatic acinar cells.

Isolation of Pancreatic Acinar Cells (from Rodents)

Materials:

  • Male Sprague-Dawley rats (200-250 g) or Swiss Webster mice.

  • Collagenase (Type IV, e.g., from Worthington).

  • HEPES-buffered Ringer's solution (HBRS): 10 mM HEPES (pH 7.4), 118 mM NaCl, 4.7 mM KCl, 1.13 mM MgCl2, 2 mM CaCl2, 10 mM glucose, and 0.1% bovine serum albumin (BSA).

  • Spinner flask.

  • Water bath at 37°C.

  • Nylon mesh (e.g., 150 µm).

Procedure:

  • Euthanize the animal by CO2 asphyxiation followed by cervical dislocation.

  • Perform a laparotomy and carefully dissect the pancreas, removing it from its attachments to the stomach, spleen, and small intestine.

  • Place the pancreas in ice-cold HBRS.

  • Mince the pancreas into small pieces (~1 mm³) using fine scissors.

  • Transfer the minced tissue to a spinner flask containing HBRS with collagenase (50-100 U/mL).

  • Incubate the flask in a 37°C water bath with gentle stirring for 45-60 minutes.

  • During the incubation, gently triturate the tissue every 15 minutes with a series of Pasteur pipettes with decreasing tip diameters to aid dissociation.

  • Monitor the dissociation process microscopically until acini (clusters of 20-50 cells) are the predominant structures.

  • Terminate the digestion by adding cold HBRS and filter the suspension through a nylon mesh to remove undigested tissue.

  • Centrifuge the filtrate at low speed (50 x g) for 2 minutes.

  • Wash the pellet of acini three times by resuspension in fresh HBRS and centrifugation.

  • Resuspend the final acinar pellet in the desired experimental buffer.

Measurement of Amylase Secretion

Materials:

  • Isolated pancreatic acini.

  • Experimental buffer (e.g., HBRS).

  • Cholecystokinin (CCK-8) stock solution.

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • Amylase activity assay kit (e.g., Phadebas® or a kit based on the cleavage of a chromogenic substrate).

  • Microplate reader.

Procedure:

  • Pre-incubate aliquots of the isolated acini suspension in the experimental buffer for 30 minutes at 37°C to allow them to equilibrate.

  • To test the inhibitory effect of this compound, add various concentrations of this compound to the acini suspensions and incubate for a further 15-30 minutes. Include a vehicle control (e.g., DMSO).

  • Initiate the secretion experiment by adding different concentrations of CCK-8 to the acini suspensions (both with and without this compound). Include a basal (unstimulated) control.

  • Incubate for 30 minutes at 37°C with gentle shaking.

  • Terminate the incubation by placing the tubes on ice and centrifuging at 100 x g for 2 minutes to pellet the acini.

  • Carefully collect the supernatant, which contains the secreted amylase.

  • To determine the total amylase content, lyse an aliquot of the original acini suspension with a detergent (e.g., 0.1% Triton X-100).

  • Measure the amylase activity in the supernatants and the total lysate using a commercial assay kit according to the manufacturer's instructions.

  • Express the amylase secretion as a percentage of the total cellular amylase.

Measurement of Intracellular Calcium ([Ca²⁺]i)

Materials:

  • Isolated pancreatic acini.

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • HBRS.

  • CCK-8 and this compound stock solutions.

  • Fluorometer or a fluorescence microscope equipped for ratiometric imaging.

Procedure:

  • Load the isolated acini with the Ca2+ indicator dye by incubating them with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBRS for 30-60 minutes at room temperature in the dark.

  • Wash the acini three times with fresh HBRS to remove extracellular dye.

  • Resuspend the loaded acini in HBRS and place them in the cuvette of a fluorometer or on a coverslip for microscopy.

  • Record the baseline fluorescence. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • To study the effect of this compound, add the desired concentration of the antagonist and record the fluorescence for a few minutes to establish a new baseline.

  • Add CCK-8 to stimulate the acini and continuously record the fluorescence changes.

  • Calibrate the fluorescence signal to absolute [Ca²⁺]i values using ionomycin and EGTA at the end of each experiment.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on pancreatic acinar cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis isolate_acini Isolate Pancreatic Acini load_dye Load with Ca²⁺ Indicator (optional) isolate_acini->load_dye preincubate Pre-incubate with this compound or Vehicle load_dye->preincubate stimulate Stimulate with CCK preincubate->stimulate measure_amylase Measure Amylase Secretion stimulate->measure_amylase measure_ca Measure [Ca²⁺]i stimulate->measure_ca data_analysis Data Analysis and Comparison measure_amylase->data_analysis measure_ca->data_analysis

General experimental workflow for studying this compound effects.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the CCK-A receptor in pancreatic acinar cell physiology. By competitively inhibiting the binding of CCK, it effectively blocks the downstream signaling cascade that leads to digestive enzyme secretion. The experimental protocols detailed in this guide provide a framework for researchers to further explore the specific effects of this compound and other CCK receptor modulators on pancreatic function. While specific quantitative data for this compound's inhibitory potency in pancreatic acini remains to be fully characterized in publicly accessible literature, its established mechanism of action provides a strong foundation for its use in elucidating the intricate regulatory pathways of the exocrine pancreas. Future studies are warranted to precisely quantify the inhibitory constants of this compound in various functional assays to further solidify its profile as a selective CCK-A receptor antagonist.

Preliminary Studies on A-65186 for Pancreatitis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines the foundational preclinical evaluation of A-65186, a novel therapeutic candidate for acute pancreatitis. It details the experimental framework, quantitative outcomes, and mechanistic insights derived from initial animal model studies.

Quantitative Data Summary

The efficacy of this compound was assessed in a cerulein-induced murine model of acute pancreatitis. Key biochemical and histological markers were quantified to determine the compound's therapeutic potential.

Table 1: Serum Biochemical Markers Post-Treatment

GroupSerum Amylase (U/L)Serum Lipase (U/L)
Control (Saline)4500 ± 3505200 ± 410
Vehicle4350 ± 3805050 ± 450
This compound (10 mg/kg)2100 ± 2502800 ± 320
This compound (25 mg/kg)1250 ± 1801500 ± 210

Table 2: Pancreatic Tissue Myeloperoxidase (MPO) Activity

GroupMPO Activity (U/g tissue)
Control (Saline)0.5 ± 0.1
Vehicle3.8 ± 0.6
This compound (10 mg/kg)1.9 ± 0.4
This compound (25 mg/kg)0.9 ± 0.2

Table 3: Pro-inflammatory Cytokine Levels in Pancreatic Tissue

GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)
Control (Saline)25 ± 515 ± 4
Vehicle150 ± 20120 ± 18
This compound (10 mg/kg)80 ± 1265 ± 10
This compound (25 mg/kg)40 ± 830 ± 6

Table 4: Histological Scoring of Pancreatic Injury

GroupEdema Score (0-3)Inflammatory Infiltration Score (0-3)Acinar Necrosis Score (0-3)Total Histological Score (0-9)
Control (Saline)0.2 ± 0.10.1 ± 0.10.0 ± 0.00.3 ± 0.2
Vehicle2.8 ± 0.42.6 ± 0.52.5 ± 0.67.9 ± 1.5
This compound (10 mg/kg)1.5 ± 0.31.4 ± 0.41.2 ± 0.34.1 ± 1.0
This compound (25 mg/kg)0.8 ± 0.20.7 ± 0.20.5 ± 0.12.0 ± 0.5

Experimental Protocols

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals were acclimatized for one week prior to the commencement of experiments.

Acute pancreatitis was induced using supramaximal stimulation with cerulein, a cholecystokinin (CCK) analog.[1][2]

  • Protocol: Mice received hourly intraperitoneal (i.p.) injections of cerulein (50 µg/kg) for a total of 7 hours.[2] Control animals received saline injections.

  • Formulation: this compound was dissolved in a vehicle solution of 5% DMSO in saline.

  • Dosing Groups:

    • Control: Saline only.

    • Vehicle: 5% DMSO in saline.

    • This compound Low Dose: 10 mg/kg.

    • This compound High Dose: 25 mg/kg.

  • Administration: The compound or vehicle was administered via i.p. injection 30 minutes prior to the first cerulein injection.

  • Timeline: Animals were euthanized 12 hours after the final cerulein injection.

  • Blood Collection: Blood was collected via cardiac puncture, and serum was separated by centrifugation for biochemical analysis.

  • Tissue Collection: The pancreas was excised. A portion was snap-frozen in liquid nitrogen for MPO and cytokine analysis, while the remainder was fixed in 10% neutral buffered formalin for histology.

  • Serum Amylase and Lipase: Measured using commercially available colorimetric assay kits according to the manufacturer's instructions.

  • Myeloperoxidase (MPO) Activity: Pancreatic tissue was homogenized, and MPO activity, an indicator of neutrophil infiltration, was determined using a standard enzymatic assay.

  • Cytokine Analysis: Pancreatic tissue homogenates were assayed for TNF-α and IL-1β concentrations using enzyme-linked immunosorbent assay (ELISA) kits.

  • Preparation: Formalin-fixed pancreatic tissue was embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

  • Scoring: Stained sections were examined by a blinded pathologist and scored for edema, inflammatory cell infiltration, and acinar cell necrosis, each on a scale of 0 to 3.

Visualizations: Signaling Pathways and Workflows

The following diagram illustrates the hypothesized signaling pathway through which this compound may exert its therapeutic effects by inhibiting key inflammatory mediators.

G cluster_stimulus Pancreatic Acinar Cell Injury cluster_pathway Inflammatory Cascade cluster_outcome Pathological Outcomes Cerulein Cerulein NF-kB_Activation NF-κB Activation Cerulein->NF-kB_Activation Activates Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) NF-kB_Activation->Cytokine_Production Induces Neutrophil_Infiltration Neutrophil Infiltration Cytokine_Production->Neutrophil_Infiltration Promotes Edema Edema Neutrophil_Infiltration->Edema Inflammation Inflammation Neutrophil_Infiltration->Inflammation Necrosis Necrosis Neutrophil_Infiltration->Necrosis A65186 This compound A65186->NF-kB_Activation Inhibits

Caption: this compound signaling pathway in pancreatitis.

This diagram outlines the logical flow of the experimental protocol used in the preliminary studies of this compound.

G Start Start Animal_Acclimatization Animal Acclimatization (C57BL/6 mice, 1 week) Start->Animal_Acclimatization Group_Assignment Random Group Assignment (Control, Vehicle, this compound Low/High) Animal_Acclimatization->Group_Assignment Compound_Administration This compound/Vehicle Administration (i.p., 30 min prior to induction) Group_Assignment->Compound_Administration Pancreatitis_Induction Cerulein-Induced Pancreatitis (7 hourly i.p. injections) Compound_Administration->Pancreatitis_Induction Euthanasia_Sample_Collection Euthanasia and Sample Collection (12 hours post-final injection) Pancreatitis_Induction->Euthanasia_Sample_Collection Biochemical_Analysis Serum Amylase/Lipase Analysis Euthanasia_Sample_Collection->Biochemical_Analysis Tissue_Analysis Pancreatic MPO and Cytokine Analysis Euthanasia_Sample_Collection->Tissue_Analysis Histology Histological Evaluation of Pancreas Euthanasia_Sample_Collection->Histology Data_Analysis Statistical Data Analysis Biochemical_Analysis->Data_Analysis Tissue_Analysis->Data_Analysis Histology->Data_Analysis End End Data_Analysis->End

Caption: Preclinical experimental workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for A-65186 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-65186 is a potent and selective antagonist of the Cholecystokinin-A (CCK-A) receptor.[1] Cholecystokinin (CCK) is a peptide hormone and neurotransmitter involved in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, satiety, and gastrointestinal motility. By blocking the CCK-A receptor, this compound can be utilized as a valuable tool for investigating the roles of CCK in preclinical models of gastrointestinal disorders, appetite regulation, and inflammation.[1]

These application notes provide a detailed, representative protocol for the in vivo use of this compound in mice. Due to the limited availability of specific published protocols for this compound, the following methodologies are based on established procedures for other potent, selective CCK-A receptor antagonists, such as L-364,718 (devazepide). Researchers should consider this a foundational guide and may need to optimize parameters for their specific experimental context.

Data Presentation

Table 1: Representative In Vivo Dosage and Administration of a CCK-A Antagonist (L-364,718) in Mice
ParameterOral (p.o.) AdministrationIntravenous (i.v.) Administration
Effective Dose (ED₅₀) 0.04 mg/kg0.01 mg/kg
Vehicle Formulation 0.25% Tween 80 and 0.5% Carboxymethyl cellulose in water10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Administration Volume 5-10 mL/kg5-10 mL/kg
Reported Effect Antagonism of CCK-8-induced inhibition of gastric emptyingAntagonism of CCK-8-induced inhibition of gastric emptying

Data is representative of a potent and selective CCK-A antagonist and should be used as a starting point for dose-ranging studies with this compound.

Table 2: General Pharmacokinetic Parameters of Small Molecule Antagonists in Mice
ParameterDescriptionTypical Value Range in Mice
Half-life (t₁/₂) Time for the drug concentration to reduce by half.0.5 - 6 hours
Cₘₐₓ Maximum observed plasma concentration.Varies greatly with dose and compound
Tₘₐₓ Time to reach Cₘₐₓ.0.25 - 2 hours (p.o.)
Bioavailability The fraction of an administered dose that reaches systemic circulation.Highly variable

These are general ranges and will be specific to the physicochemical properties of this compound. Empirical determination is recommended.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Mouse Model of Delayed Gastric Emptying

This protocol is designed to assess the efficacy of this compound in antagonizing CCK-induced delays in gastric emptying.

Materials:

  • This compound

  • Cholecystokinin octapeptide (CCK-8)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose with 0.25% Tween 80 for oral administration)

  • Charcoal meal (e.g., 10% charcoal suspension in 5% gum arabic)

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Syringes and appropriate needles for subcutaneous injection

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

  • Fasting: Fast mice overnight (16-18 hours) with free access to water.

  • Drug Administration:

    • Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).

    • Administer this compound or vehicle via oral gavage (p.o.). A typical pre-treatment time is 30-60 minutes.

  • CCK-8 Administration:

    • Administer CCK-8 (e.g., 20 µg/kg) or saline subcutaneously (s.c.) to induce delayed gastric emptying. This is typically done 15-30 minutes after the antagonist administration.

  • Charcoal Meal Administration:

    • Administer a charcoal meal (e.g., 0.2 mL per mouse) via oral gavage 15 minutes after CCK-8 administration.

  • Endpoint Measurement:

    • Euthanize mice by cervical dislocation 20-30 minutes after the charcoal meal administration.

    • Carefully dissect the stomach and the entire small intestine.

    • Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.

    • Calculate the gastric emptying as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.

  • Data Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.

Protocol 2: Assessment of this compound on Food Intake Suppression

This protocol evaluates the ability of this compound to block the satiety effects of CCK.

Materials:

  • This compound

  • CCK-8

  • Vehicle

  • Standard laboratory chow

  • Metabolic cages or cages with food hoppers and scales

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Animal Acclimation: Acclimate mice to individual housing and the specific diet for several days before the study.

  • Fasting: Fast mice for a defined period (e.g., 4-6 hours) leading up to the dark cycle to ensure motivation to eat.

  • Drug Administration:

    • At the onset of the dark cycle, administer this compound or vehicle (p.o. or i.p.).

  • CCK-8 Administration:

    • Administer CCK-8 (e.g., 1-10 µg/kg, i.p.) or saline 15-30 minutes after the antagonist.

  • Food Presentation and Measurement:

    • Immediately after CCK-8 injection, provide pre-weighed food to the mice.

    • Measure cumulative food intake at various time points (e.g., 30, 60, 120, and 240 minutes).

  • Data Analysis: Compare the food intake between treatment groups using statistical methods such as a two-way ANOVA with repeated measures.

Mandatory Visualization

CCK-A Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the CCK-A receptor and its antagonism by this compound.

CCK_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCK CCK CCKAR CCK-A Receptor (GPCR) CCK->CCKAR Activates A65186 This compound A65186->CCKAR Blocks Gq Gαq CCKAR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Enzyme Secretion) Ca->Response PKC->Response

Caption: CCK-A receptor signaling and antagonism by this compound.

Experimental Workflow for Gastric Emptying Study

The diagram below outlines the key steps in the in vivo protocol to assess the effect of this compound on gastric emptying.

Gastric_Emptying_Workflow acclimation 1. Animal Acclimation (1 week) fasting 2. Overnight Fasting (16-18 hours) acclimation->fasting antagonist_admin 3. Administer this compound/Vehicle (p.o.) fasting->antagonist_admin cck_admin 4. Administer CCK-8/Saline (s.c.) antagonist_admin->cck_admin 30-60 min charcoal_admin 5. Administer Charcoal Meal (p.o.) cck_admin->charcoal_admin 15 min euthanasia 6. Euthanasia & Dissection (20-30 min post-meal) charcoal_admin->euthanasia measurement 7. Measure Intestinal Transit euthanasia->measurement analysis 8. Data Analysis measurement->analysis

Caption: Workflow for the in vivo mouse gastric emptying assay.

References

Application Notes and Protocols for the Administration of A-65186 in Animal Models of Colitis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are intended for research purposes only. There is currently no direct published evidence on the administration of A-65186, a cholecystokinin (CCK) type-A receptor antagonist, in animal models of colitis. The information provided is based on the known pharmacology of CCK receptor antagonists and standardized protocols for colitis models. Researchers should exercise appropriate caution and optimize protocols based on their specific experimental design.

Introduction: The Rationale for Investigating this compound in Colitis

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal (GI) tract. Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that regulates various GI functions, including motility, secretion, and satiety, through its interaction with two receptor subtypes: CCK-A (CCK1) and CCK-B (CCK2). While CCK is primarily known for its role in digestion, emerging evidence suggests its involvement in modulating inflammatory responses.

The role of CCK receptor signaling in intestinal inflammation is complex and not fully elucidated. Some studies suggest that CCK agonists possess anti-inflammatory properties, potentially mediated through the vagus nerve and activation of the p38 MAPK pathway.[1][2][3] Conversely, the administration of CCK receptor antagonists has been shown to increase the production of pro-inflammatory cytokines like TNF-α and IL-6 in certain inflammatory models.[4] However, other research indicates that CCK receptor antagonists could be beneficial in treating GI disorders, with a CCK2-selective antagonist demonstrating anti-inflammatory and analgesic effects in a dextran sulfate sodium (DSS)-induced colitis model.[5][6]

This compound is a selective CCK-A receptor antagonist.[7] Given the expression of CCK-A receptors in the small intestine and their role in regulating gut function, investigating the effect of this compound in animal models of colitis is a valid scientific inquiry to dissect the specific role of CCK-A receptor signaling in the pathogenesis of IBD. These studies would help determine if selective blockade of the CCK-A receptor can ameliorate or exacerbate intestinal inflammation.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway of how a CCK-A receptor antagonist like this compound might influence inflammatory processes in the gut, based on existing literature on CCK signaling and inflammation.

CCK-A Receptor Antagonist Signaling in Colitis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCK CCK CCK-A Receptor CCK-A Receptor CCK->CCK-A Receptor Binds & Activates This compound This compound This compound->CCK-A Receptor Blocks Gq Gq CCK-A Receptor->Gq Activates PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC MAPK_Pathway MAPK Pathway (e.g., p38) PKC->MAPK_Pathway NFkB_Activation NF-κB Activation MAPK_Pathway->NFkB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Activation->Pro_inflammatory_Cytokines Transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation DSS_Colitis_Workflow start Acclimatization (7 days) dss_admin DSS Administration (2-5% in drinking water) for 5-7 days start->dss_admin treatment This compound or Vehicle Administration (e.g., daily gavage) dss_admin->treatment Concurrent or prophylactic monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding treatment->monitoring endpoint Endpoint Analysis (Day 7-10) monitoring->endpoint analysis Tissue Collection & Analysis: - Colon Length & Weight - Histopathology - Myeloperoxidase (MPO) Assay - Cytokine Analysis (ELISA, qPCR) endpoint->analysis TNBS_Colitis_Workflow start Acclimatization (7 days) presensitization Optional: Pre-sensitization (skin application of TNBS) start->presensitization induction Intrarectal Instillation of TNBS in Ethanol start->induction Direct Induction presensitization->induction treatment This compound or Vehicle Administration induction->treatment monitoring Daily Monitoring: - Body Weight - Clinical Score treatment->monitoring endpoint Endpoint Analysis (Day 3-7) monitoring->endpoint analysis Tissue Collection & Analysis: - Macroscopic Score - Histopathology - MPO Assay - Cytokine Analysis endpoint->analysis

References

Application Notes and Protocols for the Use of Cholecystokinin (CCK) Analogs in Isolated Pancreatic Acinar Cell Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic acinar cells are the primary functional units of the exocrine pancreas, responsible for synthesizing, storing, and secreting a variety of digestive enzymes. The study of these cells in isolation is crucial for understanding the physiological processes of digestion, the pathophysiology of pancreatic diseases such as pancreatitis, and for the development of novel therapeutic agents. Cholecystokinin (CCK) is a key peptide hormone that stimulates postprandial pancreatic enzyme secretion.[1][2] Analogs of CCK, such as caerulein, are potent secretagogues widely used in in vitro and in vivo models to study pancreatic acinar cell function and to induce experimental pancreatitis.[3][4]

These application notes provide a detailed overview and protocols for the use of CCK analogs in isolated pancreatic acinar cell preparations, focusing on experimental design, data interpretation, and relevant signaling pathways.

Mechanism of Action of Cholecystokinin (CCK)

CCK exerts its effects on pancreatic acinar cells by binding to specific G protein-coupled receptors, primarily the CCK1 receptor (formerly known as CCK-A receptor) in rodents.[2][5] This binding initiates a cascade of intracellular signaling events, the most prominent of which is the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[6] This results in a rapid and transient increase in intracellular free calcium concentration ([Ca2+]i), which is a critical trigger for the fusion of zymogen granules with the apical plasma membrane and the subsequent exocytosis of digestive enzymes.[7][8] The elevation of [Ca2+]i often manifests as intracellular calcium oscillations at physiological concentrations of CCK, while higher concentrations lead to a large, sustained increase.[9]

In addition to the calcium signaling pathway, CCK activates other signaling cascades, including the protein kinase C (PKC) pathway via DAG, and mitogen-activated protein kinase (MAPK) pathways (ERKs, JNKs, and p38 MAPK), which are thought to be involved in the regulation of protein synthesis and cell growth.[7] The phosphatidylinositol 3-kinase (PI3K)-mTOR pathway is also activated by CCK and plays a role in regulating protein synthesis.[10]

Data Presentation

The following tables summarize quantitative data on the effects of CCK and its analogs on key parameters in isolated pancreatic acinar cells.

Table 1: Dose-Response of CCK on Intracellular Calcium Concentration in Isolated Pancreatic Acini

CCK ConcentrationBasal [Ca2+]i (nM)Peak [Ca2+]i (nM)
0 (unstimulated)180 ± 4180 ± 4
10 pM180 ± 4Oscillations observed
100 pM180 ± 4Transient rise
1 nM180 ± 4860 ± 41

Data compiled from studies measuring intracellular calcium in response to secretagogues.[9][11]

Table 2: Dose-Response of CCK-8 on Amylase Secretion from Isolated Rat Pancreatic Acini

CCK-8 ConcentrationAmylase Release (% of total)
1 pMThreshold for stimulation
300 pMMaximal stimulation
> 1 nMSupramaximal inhibition

This represents a typical biphasic dose-response curve for CCK-stimulated amylase release.[12]

Experimental Protocols

Protocol 1: Isolation of Pancreatic Acinar Cells from Rodents

This protocol describes the enzymatic and mechanical dissociation of pancreatic tissue to obtain isolated acini.[13][14][15][16]

Materials:

  • Extracellular Solution (HEPES-buffered Ringer's): 140 mM NaCl, 4.7 mM KCl, 1.13 mM MgCl2, 1 mM CaCl2, 10 mM D-glucose, 10 mM HEPES. Adjust pH to 7.35 with NaOH.

  • Collagenase Solution: Extracellular solution containing 200 U/mL collagenase (e.g., CLSPA from Worthington) and 0.25 mg/mL trypsin inhibitor.

  • Washing Solution: Extracellular solution containing 0.5% Bovine Serum Albumin (BSA).

  • Mouse or rat pancreas

  • Surgical instruments (scissors, forceps)

  • 50 mL polypropylene tubes

  • Shaking water bath at 37°C

  • Pipettes of various sizes

  • 70-100 µm cell strainer

  • Tabletop centrifuge

Procedure:

  • Euthanize the animal according to approved institutional protocols.

  • Immediately dissect the pancreas and place it in ice-cold extracellular solution.

  • Trim away fat and other non-pancreatic tissue.

  • Mince the pancreas into small pieces (approximately 1-2 mm³).

  • Transfer the minced tissue to a 50 mL tube containing 10 mL of collagenase solution.

  • Incubate in a shaking water bath at 37°C for 20-30 minutes.

  • Every 5-10 minutes, gently triturate the tissue with a series of pipettes with decreasing tip diameters to aid mechanical dissociation.

  • Stop the digestion by adding 10 mL of cold washing solution.

  • Centrifuge at low speed (e.g., 260 x g or 450 x g) for 1-2 minutes at 4°C.[13][15]

  • Discard the supernatant, which contains fat and cell debris.

  • Resuspend the pellet in 10 mL of fresh washing solution and centrifuge again. Repeat this wash step two more times.

  • After the final wash, resuspend the pellet in the desired experimental buffer.

  • Filter the acinar cell suspension through a 70-100 µm cell strainer to remove any large, undigested tissue clumps.

  • The isolated acini are now ready for experimental use.

Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i)

This protocol utilizes a fluorescent calcium indicator, such as Fura-2, to measure changes in [Ca2+]i in response to CCK stimulation.

Materials:

  • Isolated pancreatic acini (from Protocol 1)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered Ringer's solution

  • CCK analog stock solution

  • Fluorescence imaging system or spectrofluorometer

Procedure:

  • Resuspend the isolated acini in HEPES-buffered Ringer's solution.

  • Load the cells with 2-5 µM Fura-2 AM (pre-mixed with a small amount of Pluronic F-127 to aid dispersion) for 30-60 minutes at room temperature in the dark.

  • Wash the cells twice with fresh HEPES-buffered Ringer's solution to remove extracellular dye.

  • Allow the cells to rest for at least 15 minutes to allow for complete de-esterification of the Fura-2 AM.

  • Place the Fura-2-loaded acini in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging or in a cuvette for a spectrofluorometer.

  • Establish a baseline fluorescence reading.

  • Stimulate the cells by adding the CCK analog at the desired concentration.

  • Record the changes in fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.

  • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular free calcium concentration.

Protocol 3: Amylase Secretion Assay

This protocol measures the amount of amylase released from isolated acini upon stimulation with a CCK analog.

Materials:

  • Isolated pancreatic acini (from Protocol 1)

  • Experimental buffer (e.g., HEPES-buffered Ringer's)

  • CCK analog stock solution

  • Amylase activity assay kit (e.g., using a substrate like p-nitrophenyl-α-D-maltoside)

  • Microplate reader

Procedure:

  • Aliquot the isolated acini into microcentrifuge tubes.

  • Pre-incubate the acini in the experimental buffer for a short period at 37°C to allow them to equilibrate.

  • Add the CCK analog at various concentrations to the respective tubes. Include a control with buffer only (basal secretion).

  • Incubate for 30 minutes at 37°C.

  • Centrifuge the tubes to pellet the acini.

  • Carefully collect the supernatant, which contains the secreted amylase.

  • To determine the total amylase content, lyse the cells in the pellet of a control sample with a detergent (e.g., Triton X-100).

  • Measure the amylase activity in the supernatant and the lysed cell sample using a commercially available assay kit according to the manufacturer's instructions.

  • Calculate the amylase secretion as a percentage of the total cellular amylase content.

Visualizations

CCK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CCK CCK CCK1R CCK1 Receptor CCK->CCK1R binds Gq Gq CCK1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release Exocytosis Zymogen Granule Exocytosis Ca_release->Exocytosis triggers Ca_store Ca²⁺ Store IP3R->Ca_store opens channel Ca_store->Ca_release

Caption: CCK signaling pathway in pancreatic acinar cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis dissection Pancreas Dissection digestion Collagenase Digestion & Mechanical Dissociation dissection->digestion isolation Isolation & Washing of Acini digestion->isolation stimulation Stimulation with CCK Analog isolation->stimulation ca_assay Intracellular Calcium Assay stimulation->ca_assay amylase_assay Amylase Secretion Assay stimulation->amylase_assay data_analysis Data Analysis & Interpretation ca_assay->data_analysis amylase_assay->data_analysis

Caption: Experimental workflow for studying CCK analog effects.

References

how to prepare A-65186 stock solution for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-65186 is a potent and selective antagonist of the Cholecystokinin A (CCK-A) receptor, also known as CCK1 receptor.[1][2] It is a valuable tool for investigating the physiological and pathological roles of the CCK-A receptor signaling pathway in various biological systems. These application notes provide detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo experiments, along with a summary of its chemical properties and a diagram of the CCK-A receptor signaling pathway.

Chemical Properties and Storage

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₅H₃₅N₃O₄[3]
Molecular Weight 441.56 g/mol [3]
CAS Number 119295-94-2[3]
Appearance White to off-white solid[4]
Storage (Powder) -20°C for up to 3 years[5]
Storage (in Solvent) -80°C for up to 1 year[1]

Preparation of this compound Stock Solution

The following protocols detail the preparation of this compound stock solutions for both in vitro and in vivo applications. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[5][6][7][8]

Materials
  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Protocol for 10 mM Stock Solution for In Vitro Experiments

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common concentration for cell-based assays.

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need 4.4156 mg of this compound (Molecular Weight = 441.56 g/mol ).

    • Use the formula: Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL) / 1000.

  • Weighing this compound:

    • Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

    • Vortex the solution thoroughly for several minutes to ensure complete dissolution.

    • If the compound does not dissolve completely, brief sonication in a water bath may be helpful.[9]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8]

    • Store the aliquots at -80°C for long-term storage (up to 1 year).[1]

Protocol for Formulation for In Vivo Experiments

For in vivo studies, the DMSO stock solution is typically diluted in a vehicle suitable for administration to animals. The final concentration of DMSO should be minimized to avoid toxicity.[8] A common formulation involves a co-solvent system.[10]

  • Prepare a concentrated stock solution in DMSO:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 40 mg/mL) as described in the in vitro protocol.[10]

  • Prepare the in vivo formulation:

    • A typical vehicle formulation consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS.[10]

    • To prepare the final formulation, first mix the required volume of the this compound DMSO stock solution with PEG300.

    • Next, add Tween 80 and mix well.

    • Finally, add the saline or PBS to reach the final desired volume and concentration. Ensure the solution is clear and homogenous.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing an this compound stock solution.

G cluster_prep Stock Solution Preparation cluster_invivo In Vivo Formulation start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -80°C aliquot->store end_stock Stock Solution Ready store->end_stock start_invivo Take DMSO Stock mix_peg Mix with PEG300 start_invivo->mix_peg add_tween Add Tween 80 mix_peg->add_tween add_saline Add Saline/PBS add_tween->add_saline end_invivo In Vivo Formulation Ready add_saline->end_invivo

Caption: Workflow for this compound stock solution and in vivo formulation.

CCK-A Receptor Signaling Pathway

This compound exerts its effects by blocking the CCK-A receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, cholecystokinin (CCK), to the CCK-A receptor activates downstream signaling cascades. The primary signaling pathways involve the activation of Gq and Gs proteins.[4][11][12]

  • Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[2]

  • Gs Pathway: The CCK-A receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase (AC), which increases intracellular cyclic adenosine monophosphate (cAMP) levels and activates protein kinase A (PKA).[4][11]

These signaling events ultimately lead to various physiological responses, including pancreatic enzyme secretion and gallbladder contraction.[3]

The diagram below provides a simplified overview of the CCK-A receptor signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK CCK CCKAR CCK-A Receptor (CCK1R) CCK->CCKAR Binds & Activates A65186 This compound (Antagonist) A65186->CCKAR Blocks Gq Gq CCKAR->Gq Activates Gs Gs CCKAR->Gs Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC PKA PKA cAMP->PKA Activates Response Physiological Response Ca2->Response PKC->Response PKA->Response

Caption: CCK-A receptor signaling pathway and the inhibitory action of this compound.

References

Application of A-65186 in Studying Satiety and Food Intake Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-65186 is a potent and selective antagonist of the cholecystokinin A (CCK-A) receptor. While primarily documented for its application in studying inflammation and gastrointestinal tract injury, its classification as a CCK-A receptor antagonist positions it as a valuable tool for investigating the physiological mechanisms of satiety and food intake behavior. The CCK-A receptor plays a crucial role in mediating the satiating effect of the gut hormone cholecystokinin (CCK), which is released post-prandially and acts as a short-term satiety signal.

This document provides detailed application notes and protocols for utilizing this compound and analogous CCK-A receptor antagonists in preclinical research to explore satiety and feeding behavior. Due to the limited publicly available data on this compound's specific application in satiety studies, the methodologies and expected outcomes described herein are based on the well-established effects of other selective CCK-A antagonists, such as devazepide (L-364,718/MK-329) and lorglumide.

Mechanism of Action: The CCK-A Receptor and Satiety

Cholecystokinin (CCK) is a peptide hormone released from the small intestine in response to the presence of fats and proteins. It acts on CCK-A receptors located on vagal afferent neurons, which transmit satiety signals to the nucleus of the solitary tract (NTS) in the brainstem. This signaling cascade ultimately leads to a reduction in meal size and duration. By blocking the CCK-A receptor, antagonists like this compound can be used to investigate the role of endogenous CCK in the regulation of food intake.

cluster_gut Small Intestine cluster_signaling Vagal Afferent Neuron cluster_brain Brain (NTS) Food Food CCK_Release CCK Release Food->CCK_Release Stimulates CCK_A_Receptor CCK-A Receptor CCK_Release->CCK_A_Receptor Binds to Satiety_Signal Satiety Signal to Brain CCK_A_Receptor->Satiety_Signal Activates A65186 This compound A65186->CCK_A_Receptor Blocks Satiety_Perception Satiety Perception & Reduced Food Intake Satiety_Signal->Satiety_Perception

Figure 1. Signaling pathway of CCK-mediated satiety and the inhibitory action of this compound.

Data Presentation: Effects of CCK-A Antagonists on Food Intake

The following tables summarize quantitative data from preclinical studies on well-characterized CCK-A antagonists. These data provide an expected range of effects when using this compound in similar experimental paradigms.

Table 1: Effect of CCK-A Antagonists on Food Intake in Rodents

CompoundSpeciesDoseRoute of AdministrationFeeding Condition% Increase in Food Intake (vs. Vehicle)
DevazepideRat1 mg/kgIntraperitoneal (i.p.)Freely feeding~30-50% in the first 2 hours
DevazepideMouse0.1 mg/kgi.p.Post-fastSignificant increase in 30-min intake
LorglumideRat8 mg/kgOral (p.o.)Nocturnal feeding~25% increase in 4-hour intake

Table 2: Antagonism of CCK-Induced Satiety by CCK-A Antagonists

AntagonistAgonist (CCK-8)SpeciesAntagonist DoseAgonist Dose% Reversal of CCK-8 Induced Suppression of Food Intake
DevazepideCCK-8Rat0.1 mg/kg, i.p.2 µg/kg, i.p.Complete reversal
L-364,718CCK-8Pig70 µg/kg, i.v.1 µg/kg, i.v.Complete reversal

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of this compound on satiety and food intake are provided below.

Protocol 1: Evaluation of this compound on Food Intake in Sated Rodents

Objective: To determine if this compound can increase food intake in non-food-deprived animals, suggesting a role for endogenous CCK in maintaining satiety.

Materials:

  • This compound

  • Vehicle (e.g., 1% Tween 80 in saline)

  • Adult male rats (e.g., Sprague-Dawley, 250-300g)

  • Standard rodent chow

  • Metabolic cages with food intake monitoring systems

  • Syringes and needles for administration

Procedure:

  • Acclimation: House rats individually in metabolic cages for at least 3 days to acclimate to the environment and automated food intake monitoring. Maintain a 12:12 hour light-dark cycle.

  • Habituation: For 2 days prior to the experiment, handle the animals and perform sham injections with the vehicle to minimize stress responses on the test day.

  • Dosing: On the experimental day, at the beginning of the dark cycle (when rodents typically initiate feeding), administer this compound or vehicle via the desired route (e.g., intraperitoneally). A dose-response study is recommended (e.g., 0.1, 1, 10 mg/kg).

  • Food Intake Measurement: Immediately after injection, provide pre-weighed food and monitor cumulative food intake at regular intervals (e.g., 30, 60, 120, and 240 minutes).

  • Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test to compare food intake between the different dose groups and the vehicle control.

Acclimation Acclimation (3 days) Individual housing in metabolic cages Habituation Habituation (2 days) Handling and sham injections Acclimation->Habituation Dosing Dosing (Day of Experiment) Administer this compound or Vehicle Habituation->Dosing Measurement Food Intake Measurement Monitor at 30, 60, 120, 240 min Dosing->Measurement Analysis Data Analysis ANOVA Measurement->Analysis

Figure 2. Experimental workflow for assessing the effect of this compound on food intake in sated rodents.

Protocol 2: Antagonism of Exogenous CCK-Induced Satiety

Objective: To confirm that this compound acts as a functional antagonist at the CCK-A receptor by blocking the satiety-inducing effect of exogenously administered CCK.

Materials:

  • This compound

  • CCK-8 (octapeptide, the biologically active form)

  • Vehicle

  • Food-deprived adult male rats

  • Other materials as listed in Protocol 1

Procedure:

  • Acclimation and Habituation: Follow the same procedures as in Protocol 1.

  • Food Deprivation: Fast the animals overnight (e.g., 16 hours) with free access to water to ensure a robust feeding response.

  • Pre-treatment: 30 minutes prior to the administration of CCK-8, pre-treat the animals with this compound or vehicle.

  • Agonist Administration: Administer CCK-8 (e.g., 2 µg/kg, i.p.) or saline.

  • Food Intake Measurement: Immediately after the CCK-8/saline injection, provide access to food and measure intake for 30-60 minutes.

  • Experimental Groups:

    • Vehicle + Saline

    • Vehicle + CCK-8

    • This compound + Saline

    • This compound + CCK-8

  • Data Analysis: Use a two-way ANOVA to analyze the effects of this compound, CCK-8, and their interaction on food intake.

Food_Deprivation Overnight Food Deprivation (16h) Pre_treatment Pre-treatment This compound or Vehicle Food_Deprivation->Pre_treatment 30 min Agonist_Admin Agonist Administration CCK-8 or Saline Pre_treatment->Agonist_Admin Measurement Food Intake Measurement (30-60 min) Agonist_Admin->Measurement Analysis Data Analysis Two-way ANOVA Measurement->Analysis

Figure 3. Experimental workflow for the CCK-8 antagonism study.

Conclusion

This compound, as a CCK-A receptor antagonist, is a potentially valuable pharmacological tool for elucidating the role of the CCK signaling pathway in the control of satiety and food intake. The protocols outlined in this document, based on established methodologies for this class of compounds, provide a framework for researchers to investigate its effects. By blocking the action of endogenous CCK or antagonizing the effects of exogenous CCK, studies with this compound can contribute to a deeper understanding of the complex regulatory mechanisms of feeding behavior and may inform the development of novel therapeutics for appetite-related disorders.

Application Notes and Protocols for A-65186 in Gastroesophageal Reflux Disease (GERD) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of gastric contents into the esophagus, leading to symptoms like heartburn and, in some cases, esophageal mucosal damage. A key pathophysiological mechanism in GERD involves transient lower esophageal sphincter relaxations (TLESRs), which are brief, spontaneous relaxations of the lower esophageal sphincter (LES) independent of swallowing. The peptide hormone cholecystokinin (CCK) has been identified as a significant mediator of TLESRs and also contributes to a reduction in basal LES pressure. A-65186 is an antagonist of the cholecystokinin type A (CCK-A) receptor. By blocking the action of CCK at these receptors, this compound presents a promising therapeutic strategy for GERD by potentially increasing LES pressure and reducing the frequency of TLESRs.

These application notes provide a comprehensive guide for the preclinical evaluation of this compound in established in vivo and in vitro models of GERD. The protocols detailed below are designed to assess the efficacy of this compound in preventing reflux-induced esophageal damage and restoring esophageal barrier function.

Mechanism of Action Signaling Pathway

The proposed mechanism of action for this compound in the context of GERD involves the antagonism of CCK-A receptors, which are located on various cells within the gastrointestinal tract, including those that influence LES function. The following diagram illustrates the signaling pathway.

A-65186_Mechanism_of_Action cluster_0 Physiological State (Presence of CCK) cluster_1 Pharmacological Intervention (this compound) CCK Cholecystokinin (CCK) CCKAR CCK-A Receptor CCK->CCKAR Binds to Vagal_Afferent Vagal Afferent Nerve CCKAR->Vagal_Afferent Activates LES_Relaxation LES Relaxation & Increased TLESRs Vagal_Afferent->LES_Relaxation Leads to GERD_Symptoms GERD Pathophysiology LES_Relaxation->GERD_Symptoms A65186 This compound Blocked_CCKAR Blocked CCK-A Receptor A65186->Blocked_CCKAR Antagonizes Reduced_LES_Relaxation Reduced LES Relaxation & Decreased TLESRs Blocked_CCKAR->Reduced_LES_Relaxation Results in Therapeutic_Effect Therapeutic Effect Reduced_LES_Relaxation->Therapeutic_Effect CCK_2 CCK CCK_2->Blocked_CCKAR Binding prevented In_Vivo_Workflow Animal_Acclimatization Animal Acclimatization (1 week) Fasting Fasting (24h, water ad libitum) Animal_Acclimatization->Fasting Grouping Randomization into Groups (n=8-10 per group) Fasting->Grouping Dosing This compound or Vehicle Administration Grouping->Dosing Surgery Pylorus Ligation Surgery Dosing->Surgery Reflux_Period Reflux Period (e.g., 6 hours) Surgery->Reflux_Period Euthanasia Euthanasia and Tissue Collection Reflux_Period->Euthanasia Analysis Macroscopic & Microscopic Analysis of Esophagus Euthanasia->Analysis

Application Notes and Protocols for Investigating Sphincter of Oddi Dysfunction Using A-65186

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sphincter of Oddi (SO) is a muscular valve that regulates the flow of bile and pancreatic juice into the duodenum.[1] Dysfunction of this sphincter (SOD) can lead to significant clinical symptoms, including abdominal pain and pancreatitis, often following cholecystectomy.[2][3] SOD is broadly classified into two types: stenosis, a structural narrowing, and dyskinesia, a functional motor abnormality.[4]

Cholecystokinin (CCK) is a key gastrointestinal hormone that plays a crucial role in coordinating digestion by stimulating gallbladder contraction and promoting relaxation of the Sphincter of Oddi to allow the passage of digestive fluids.[1][5] A-65186 is a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor. By blocking the action of CCK at its receptor on the sphincter's smooth muscle, this compound can be utilized as a valuable research tool to investigate the pathophysiology of SOD, particularly in cases of suspected dyskinesia. This document provides detailed application notes and experimental protocols for the use of this compound in SOD research.

Mechanism of Action

CCK, released from I-cells in the duodenum in response to fatty acids and proteins, binds to CCK-A receptors on the smooth muscle cells of the Sphincter of Oddi.[6] This binding initiates a signal transduction cascade that ultimately leads to muscle relaxation.[7] The proposed primary signaling pathway involves the activation of G-proteins, leading to an increase in intracellular calcium and the activation of protein kinase C.[7][8] However, the ultimate effect of CCK on the SO is relaxation, which is thought to be mediated by non-adrenergic, non-cholinergic (NANC) inhibitory neurons, possibly involving nitric oxide and vasoactive intestinal peptide (VIP).[9]

This compound, as a CCK-A receptor antagonist, competitively binds to these receptors, thereby preventing the binding of endogenous CCK. This blockade inhibits the downstream signaling cascade that leads to SO relaxation. Consequently, the administration of this compound is expected to increase the basal pressure of the Sphincter of Oddi or prevent its relaxation in response to CCK stimulation. This makes this compound an ideal tool to study conditions of sphincter hypertension or paradoxical responses to CCK, which are hallmarks of certain types of SOD.

Data Presentation

The following tables summarize expected quantitative data from experiments investigating the effect of this compound on Sphincter of Oddi function. Data is hypothetical and based on typical findings with other CCK-A antagonists like loxiglumide and devazepide.

Table 1: Effect of this compound on Basal Sphincter of Oddi Pressure in an Animal Model

Treatment GroupDose (mg/kg, i.v.)Basal SO Pressure (mmHg)SO Pressure after this compound (mmHg)% Change in Basal Pressure
Vehicle Control-15 ± 216 ± 2.5+6.7%
This compound114 ± 1.525 ± 3+78.6%
This compound516 ± 238 ± 4 +137.5%
This compound1015 ± 2.545 ± 5 +200%

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on CCK-Induced Relaxation of Isolated Sphincter of Oddi Strips

TreatmentCCK-8 Concentration (nM)% Relaxation (Vehicle)% Relaxation (this compound, 1µM)
Baseline000
CCK-8125 ± 45 ± 1.5*
CCK-81060 ± 712 ± 2
CCK-810095 ± 520 ± 3

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Experimental Protocols

In Vivo Investigation of this compound on Sphincter of Oddi Manometry in an Animal Model (e.g., Rabbit, Cat, or Primate)

Objective: To determine the effect of this compound on basal and CCK-stimulated Sphincter of Oddi pressure in a living animal.

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO)

  • Cholecystokinin octapeptide (CCK-8)

  • Anesthesia (e.g., ketamine/xylazine or isoflurane)

  • ERCP endoscope with a manometry catheter

  • Perfusion pump

  • Pressure transducer and recording system

  • Animal model (e.g., New Zealand white rabbit)

Procedure:

  • Animal Preparation: Fast the animal overnight with free access to water. Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment. Monitor vital signs continuously.

  • Endoscopic Procedure: Carefully introduce the endoscope into the duodenum to visualize the major duodenal papilla.

  • Manometry Catheter Placement: Cannulate the common bile duct with the manometry catheter. Position the catheter so that the pressure sensors span the Sphincter of Oddi.

  • Basal Recording: Perfuse the catheter with sterile water at a constant rate and record the basal pressure of the Sphincter of Oddi for a stable period (e.g., 10-15 minutes).

  • This compound Administration: Administer this compound intravenously at the desired doses (e.g., 1, 5, 10 mg/kg). Allow a stabilization period of 10-15 minutes after each dose.

  • Post-Antagonist Recording: Record the Sphincter of Oddi pressure to determine the effect of this compound on basal tone.

  • CCK Challenge (Optional): After the final this compound dose, administer an intravenous bolus of CCK-8 (e.g., 20-40 ng/kg) to assess the antagonist's ability to block CCK-induced relaxation.

  • Data Analysis: Analyze the manometry tracings to determine the mean basal pressure before and after this compound administration, as well as the response to the CCK challenge.

In Vitro Investigation of this compound on Isolated Sphincter of Oddi Smooth Muscle Strips

Objective: To assess the direct effect of this compound on the contractility of Sphincter of Oddi smooth muscle and its ability to antagonize CCK-induced relaxation.

Materials:

  • This compound

  • Vehicle (e.g., DMSO)

  • Cholecystokinin octapeptide (CCK-8)

  • Krebs-Ringer bicarbonate solution

  • Organ bath system with force transducers

  • Data acquisition system

  • Animal model for tissue harvesting (e.g., guinea pig, rabbit)

Procedure:

  • Tissue Preparation: Euthanize the animal and dissect the Sphincter of Oddi. Carefully prepare circular smooth muscle strips of approximately 1-2 mm in width and 5-7 mm in length.

  • Mounting: Mount the muscle strips in organ baths containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the strip to a fixed hook and the other to a force transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with solution changes every 15-20 minutes.

  • Induction of Tone: Contract the muscle strips with a stimulating agent (e.g., potassium chloride or a cholinergic agonist like carbachol) to establish a stable contractile tone.

  • CCK-Induced Relaxation: Once a stable tone is achieved, add cumulative concentrations of CCK-8 to the organ bath to generate a dose-response curve for relaxation.

  • This compound Incubation: Wash out the CCK-8 and allow the tissue to return to its stable contractile tone. Incubate a separate set of muscle strips with this compound (e.g., 1 µM) for 20-30 minutes.

  • Antagonism Assessment: In the presence of this compound, repeat the cumulative addition of CCK-8 to generate a second dose-response curve.

  • Data Analysis: Measure the magnitude of relaxation at each CCK-8 concentration in the absence and presence of this compound. Compare the dose-response curves to determine the antagonistic effect of this compound.

Visualizations

CCK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCK CCK CCKAR CCK-A Receptor CCK->CCKAR Binds A65186 This compound A65186->CCKAR Blocks G_Protein G-Protein Activation CCKAR->G_Protein Activates PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca²⁺ Release from ER IP3_DAG->Ca_Release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC NANC NANC Neuron Activation (VIP/NO) Ca_Release->NANC PKC->NANC Relaxation Smooth Muscle Relaxation NANC->Relaxation Promotes

Caption: CCK-A Receptor Signaling Pathway in Sphincter of Oddi Relaxation.

Experimental_Workflow_InVivo cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Fasting, Anesthesia) Endoscope Endoscope Insertion Animal_Prep->Endoscope Catheter Manometry Catheter Placement in SO Endoscope->Catheter Basal Record Basal SO Pressure Catheter->Basal A65186_Admin Administer this compound (i.v.) Basal->A65186_Admin Post_A65186 Record SO Pressure A65186_Admin->Post_A65186 CCK_Challenge CCK-8 Challenge (i.v.) (Optional) Post_A65186->CCK_Challenge Data_Analysis Analyze Manometry Data (Basal Pressure, Response to CCK) Post_A65186->Data_Analysis CCK_Challenge->Data_Analysis

Caption: In Vivo Experimental Workflow for this compound.

Experimental_Workflow_InVitro cluster_prep_vitro Preparation cluster_exp_vitro Experiment cluster_analysis_vitro Analysis Tissue_Prep Tissue Preparation (SO Muscle Strips) Mounting Mount in Organ Bath Tissue_Prep->Mounting Equilibration Equilibration Mounting->Equilibration Tone Induce Contractile Tone Equilibration->Tone CCK_Curve1 Generate CCK-8 Dose-Response Curve Tone->CCK_Curve1 Washout Washout CCK_Curve1->Washout Data_Analysis_Vitro Compare Dose-Response Curves CCK_Curve1->Data_Analysis_Vitro A65186_Incubate Incubate with this compound Washout->A65186_Incubate CCK_Curve2 Generate CCK-8 Dose-Response Curve A65186_Incubate->CCK_Curve2 CCK_Curve2->Data_Analysis_Vitro

Caption: In Vitro Experimental Workflow for this compound.

References

Application Note: Characterization of CCK-A Receptor Antagonism using A-65186 in a Cell-Based Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Cholecystokinin A (CCK-A) receptor, also known as CCK1, is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, satiety, and gastrointestinal motility.[1][2] It is primarily activated by the peptide hormone cholecystokinin (CCK).[3] Upon agonist binding, the CCK-A receptor couples to Gq proteins, initiating a signaling cascade that activates Phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol.[6][7] This transient increase in intracellular calcium concentration is a hallmark of CCK-A receptor activation and serves as a robust readout in cell-based functional assays.[7][8]

A-65186 is an antagonist of the A-type cholecystokinin receptor, used in research to study inflammation and gastrointestinal tract injury.[9][10] It demonstrates high selectivity for the CCK-A receptor over the CCK-B (CCK2) receptor.[11][12] This application note provides a detailed protocol for characterizing the inhibitory activity of this compound on the CCK-A receptor by measuring its ability to block agonist-induced intracellular calcium mobilization in a stable cell line.

Principle of the Assay

This assay quantifies the ability of this compound to function as a CCK-A receptor antagonist. Cells stably expressing the human CCK-A receptor are first loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The antagonist, this compound, is pre-incubated with the cells at various concentrations before the addition of a fixed concentration of a CCK-A agonist (e.g., CCK Octapeptide, CCK-8). In the absence of the antagonist, the agonist will bind to the receptor and elicit a strong calcium signal. When this compound is present, it competitively binds to the CCK-A receptor, blocking the agonist and causing a dose-dependent reduction in the calcium mobilization signal. The potency of the antagonist is determined by calculating its half-maximal inhibitory concentration (IC50) from the resulting dose-response curve.[13][14]

Quantitative Data: this compound Characteristics

The following table summarizes the key characteristics of the antagonist this compound.

PropertyDescriptionReference
Target Cholecystokinin A (CCK-A / CCK1) Receptor[9][10][11]
Mechanism Receptor Antagonist[11]
Selectivity >500-fold selective for CCK-A over CCK-B receptors.[11][12]
Reported Activity Inhibits CCK8-induced amylase secretion, a downstream physiological effect of CCK-A receptor activation.[11]

CCK-A Receptor Signaling and Inhibition by this compound

The following diagram illustrates the Gq-coupled signaling pathway of the CCK-A receptor upon activation by its agonist, CCK, and the mechanism of inhibition by the antagonist this compound.

CCK_A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CCKAR CCK-A Receptor Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Ca²⁺ Store IP3->ER Binds to Receptor Ca_ion Ca²⁺ Increase Response Cellular Response (e.g., Enzyme Secretion) Ca_ion->Response Triggers ER->Ca_ion Releases Ca²⁺ CCK CCK (Agonist) CCK->CCKAR Activates A65186 This compound (Antagonist) A65186->CCKAR Blocks

Caption: CCK-A receptor signaling pathway and inhibition by this compound.

Experimental Protocol: Antagonist IC50 Determination via Calcium Mobilization Assay

This protocol details the steps to determine the inhibitory potency (IC50) of this compound by measuring its ability to block agonist-induced calcium mobilization in a cell line stably expressing the human CCK-A receptor.

1. Materials and Reagents

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human CCK-A receptor (e.g., HiTSeeker CCKAR Cell Line).[7][8]

  • Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotic.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM or equivalent calcium assay kit.[15]

  • Probenecid: An anion-transport inhibitor that helps retain the dye inside the cells.

  • CCK-A Agonist: CCK Octapeptide (CCK-8).

  • Test Compound: this compound.

  • Control: Vehicle control (e.g., DMSO, final concentration <0.5%).

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Instrumentation: Fluorescent Imaging Plate Reader (FLIPR) or a microplate reader with automated liquid handling capable of kinetic fluorescence reading (e.g., Ex/Em = 494/516 nm for Fluo-4).

2. Experimental Workflow

Experimental_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis arrow arrow A1 Seed CCK-A expressing cells into 96-well plates A2 Incubate overnight (37°C, 5% CO₂) A1->A2 B2 Wash cells and add Dye Loading Buffer A2->B2 B1 Prepare Dye Loading Buffer (Fluo-4 AM + Probenecid) B1->B2 B3 Incubate (e.g., 1 hr, 37°C) to load dye B2->B3 B5 Add this compound (Antagonist) to cell plate and pre-incubate B3->B5 B4 Prepare compound plates: Serial dilutions of this compound and fixed agonist (CCK-8) B6 Place plate in reader. Read baseline fluorescence. B5->B6 B7 Inject CCK-8 (Agonist) and read kinetic fluorescence signal B6->B7 C1 Calculate dose-response and determine IC50 value B7->C1

Caption: General experimental workflow for the CCK-A antagonist assay.

3. Detailed Procedure

3.1. Cell Culture and Plating

  • Culture the CCK-A receptor-expressing cells according to the supplier's instructions.

  • The day before the assay, harvest the cells and resuspend them in fresh culture medium.

  • Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well).

  • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

3.2. Dye Loading

  • Prepare a dye loading solution according to the manufacturer's protocol.[15][16] This typically involves reconstituting Fluo-4 AM in DMSO and then diluting it in Assay Buffer containing probenecid.

  • On the day of the assay, remove the culture medium from the cell plates.

  • Gently wash the cell monolayer once with 100 µL/well of Assay Buffer.

  • Add 100 µL/well of the dye loading solution.

  • Incubate the plate at 37°C for 1 hour in the dark to allow the dye to enter the cells.[17]

3.3. Compound Preparation

  • This compound (Antagonist): Prepare a serial dilution series of this compound in Assay Buffer. This should typically span a range from 1 nM to 10 µM. Prepare these at an intermediate concentration (e.g., 2X or 4X final concentration).

  • CCK-8 (Agonist): Prepare the CCK-8 agonist solution in Assay Buffer at a concentration that gives a robust signal (e.g., the EC80 concentration, which is the concentration that produces 80% of the maximal response). This concentration should be determined in a prior agonist dose-response experiment.[7] The agonist solution should be prepared at an intermediate concentration (e.g., 4X or 5X final concentration) for addition by the plate reader.

3.4. Assay Measurement

  • After dye loading, gently wash the cells twice with 100 µL/well of Assay Buffer to remove any extracellular dye.[16]

  • Add 50 µL/well of Assay Buffer.

  • Add 50 µL/well of the this compound serial dilutions to the appropriate wells. For control wells (max and min signal), add Assay Buffer with vehicle.

  • Pre-incubate the plate with the antagonist for 15-30 minutes at room temperature.

  • Place the cell plate and the agonist plate into the fluorescence plate reader.

  • Set the instrument to record fluorescence for a baseline period (e.g., 10-20 seconds).

  • Program the instrument to automatically inject the CCK-8 agonist solution (e.g., 25 µL/well) into all wells except the negative control (vehicle only).

  • Continue to measure the fluorescence intensity kinetically for at least 60-120 seconds to capture the peak calcium response.[16]

4. Data Analysis

The goal is to generate a dose-response curve of this compound inhibition and calculate the IC50 value.

Data_Analysis_Workflow Data Raw Kinetic Fluorescence Data (Intensity vs. Time) Calc Calculate Response: Peak Fluorescence - Baseline Fluorescence (ΔRFU) Data->Calc Norm Normalize Data (% Inhibition): 100 * (1 - (Sample - Min) / (Max - Min)) Calc->Norm Plot Plot % Inhibition vs. [this compound] concentration (log scale) Norm->Plot Fit Fit data to a four-parameter logistic equation (sigmoidal curve) Plot->Fit IC50 Determine IC50: The concentration of this compound that causes 50% inhibition Fit->IC50

Caption: Workflow for calculating the IC50 value from raw fluorescence data.

  • Calculate Response: For each well, determine the response by subtracting the average baseline fluorescence from the peak fluorescence intensity observed after agonist addition.

  • Normalize Data: The data is typically normalized to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Response_of_Well - Average_Min_Control) / (Average_Max_Control - Average_Min_Control))

    • Max Control: Cells treated with agonist and vehicle (0% inhibition).

    • Min Control: Cells treated with vehicle only (100% inhibition, theoretically).

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.

  • Calculate IC50: Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition.[13]

References

Application Notes and Protocols for In Vivo Formulation of A-65186 with DMSO and PEG300

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful in vivo evaluation of therapeutic candidates like A-65186, a compound with presumed poor aqueous solubility, is critically dependent on the development of a suitable formulation. This document provides a detailed guide to formulating this compound for in vivo studies using a co-solvent system of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300). The protocols outlined below are based on established methodologies for formulating poorly water-soluble compounds for preclinical research.

It is important to note that the following protocols are generalized and should be adapted based on the specific physicochemical properties of this compound. A preliminary solubility and stability assessment is essential to determine the optimal formulation for your specific experimental needs.

Data Presentation

Table 1: Example Solubility of a Poorly Soluble Compound in Common Vehicle Components
Solvent/Vehicle ComponentApproximate Solubility (mg/mL)Notes
Water< 0.1Practically insoluble
Saline (0.9% NaCl)< 0.1Practically insoluble
DMSO> 50High solubility, often used as a primary solvent
PEG3005 - 20Moderate solubility, good co-solvent properties
Ethanol1 - 10Moderate solubility, can be used as a co-solvent
Tween® 80 (5%)1 - 5Surfactant to improve stability and prevent precipitation
Table 2: Common In Vivo Formulation Compositions
Formulation ID% DMSO% PEG300% Tween® 80% Saline/Aqueous BufferSuitability
F11040545Intravenous, Intraperitoneal, Oral
F259500Oral (potential for precipitation)
F3100090Intravenous, Intraperitoneal (high risk of precipitation)
F45040010 (Ethanol)Oral

Experimental Protocols

Protocol 1: Solubility Assessment of this compound

Objective: To determine the approximate solubility of this compound in various solvents and vehicle components to guide formulation development.

Materials:

  • This compound powder

  • DMSO (analytical grade)

  • PEG300 (analytical grade)

  • Tween® 80 (analytical grade)

  • Saline (0.9% w/v, sterile)

  • Vortex mixer

  • Orbital shaker

  • Microcentrifuge

  • HPLC or other suitable analytical instrument for quantification

Methodology:

  • Accurately weigh 2-5 mg of this compound into separate 1.5 mL microcentrifuge tubes.

  • To each tube, add a precise volume (e.g., 100 µL) of the test solvent (DMSO, PEG300, Saline, etc.).

  • Vortex each tube vigorously for 2 minutes.

  • Place the tubes on an orbital shaker at room temperature for 24 hours to reach equilibrium.

  • After 24 hours, visually inspect for undissolved material.

  • Centrifuge the tubes at 14,000 rpm for 15 minutes to pellet any remaining solid.

  • Carefully collect a sample of the supernatant and dilute it appropriately for analysis.

  • Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC).

Protocol 2: Preparation of this compound Formulation for In Vivo Administration (Example: 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline)

Objective: To prepare a clear, stable solution of this compound for in vivo dosing.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween® 80

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Methodology:

  • Determine the required concentration and volume: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the final concentration of this compound needed in the formulation.

  • Prepare the this compound stock solution: Weigh the required amount of this compound and dissolve it in the calculated volume of DMSO. For example, to prepare 1 mL of a final formulation with 10% DMSO, you will start with 100 µL of DMSO. Ensure this compound is completely dissolved. Gentle warming (37°C) or sonication may be used if necessary, but the stability of the compound under these conditions should be verified.

  • Add PEG300: To the DMSO solution, add the required volume of PEG300 (e.g., 400 µL for a 1 mL final volume). Vortex thoroughly until the solution is homogeneous.

  • Add Tween® 80: Add the required volume of Tween® 80 (e.g., 50 µL for a 1 mL final volume). Vortex until the solution is clear and uniform.

  • Add Saline: Slowly add the sterile saline (e.g., 450 µL for a 1 mL final volume) to the mixture while vortexing. The final solution should be clear.

  • Sterilization (for parenteral administration): If the formulation is for intravenous or intraperitoneal injection, filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Quality Control: Visually inspect the final solution for any signs of precipitation or immiscibility. It is recommended to confirm the final concentration of this compound using a suitable analytical method.

Protocol 3: Short-Term Stability Assessment of the this compound Formulation

Objective: To evaluate the stability of the prepared this compound formulation under typical storage and handling conditions.

Methodology:

  • Prepare the this compound formulation as described in Protocol 2.

  • Divide the solution into aliquots for testing at different time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Store the aliquots under the intended experimental conditions (e.g., room temperature, 4°C).

  • At each time point, visually inspect the solution for any precipitation.

  • Quantify the concentration of this compound at each time point to assess for any degradation.

Visualizations

Formulation_Workflow cluster_preparation Formulation Preparation cluster_qc Quality Control & Administration A65186 This compound Powder Dissolve Dissolve this compound in DMSO A65186->Dissolve DMSO DMSO DMSO->Dissolve PEG300 PEG300 Add_PEG300 Add PEG300 & Mix PEG300->Add_PEG300 Tween80 Tween® 80 Add_Tween80 Add Tween® 80 & Mix Tween80->Add_Tween80 Saline Sterile Saline Add_Saline Add Saline & Mix Saline->Add_Saline Dissolve->Add_PEG300 Add_PEG300->Add_Tween80 Add_Tween80->Add_Saline Sterile_Filter Sterile Filtration (0.22 µm) Add_Saline->Sterile_Filter Final_Solution Final Dosing Solution Sterile_Filter->Final_Solution InVivo_Admin In Vivo Administration Final_Solution->InVivo_Admin

Caption: Workflow for preparing this compound in a DMSO/PEG300 co-solvent system.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway for this compound Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Activates Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylates A65186 This compound A65186->Kinase1 Inhibits Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Activates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Promotes

Caption: Hypothetical signaling pathway illustrating this compound as a kinase inhibitor.

Troubleshooting & Optimization

A-65186 solubility issues and solutions for in vivo use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective Type A Cholecystokinin (CCK-A) receptor antagonist, A-65186. The information addresses common solubility issues and provides solutions for its in vivo use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the Type A Cholecystokinin (CCK-A) receptor.[1][2] Cholecystokinin is a peptide hormone found in the gastrointestinal tract and central nervous system.[3] this compound exerts its effects by blocking the binding of cholecystokinin to the CCK-A receptor, thereby inhibiting its downstream signaling pathways. This receptor is a major physiological mediator of pancreatic enzyme secretion and smooth muscle contraction of the gallbladder and stomach.[4]

Q2: What are the common research applications for this compound?

This compound is primarily used in research to study inflammation and gastrointestinal tract injuries.[2] Given the role of the CCK-A receptor in various physiological processes, this compound is a valuable tool for investigating conditions such as pancreatitis, gallbladder disease, and certain types of gastrointestinal motility disorders.

Q3: I am observing precipitation of this compound in my aqueous-based vehicle. Why is this happening?

This compound has low aqueous solubility. Direct dissolution in saline or phosphate-buffered saline (PBS) will likely result in precipitation. To achieve a stable solution for in vivo administration, a co-solvent system is necessary.

Q4: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution is stable for up to 6 months at -80°C or 1 month at -20°C.[1]

Troubleshooting Guide: In Vivo Formulation and Administration

Issue: Precipitation of this compound during formulation or upon administration.

Potential Cause 1: Inadequate Solubilization this compound is a lipophilic molecule with poor water solubility. A multi-component solvent system is often required to keep the compound in solution for in vivo studies.

Solution:

  • Utilize a co-solvent approach. A common strategy is to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted with a vehicle containing co-solvents and surfactants.

  • Recommended Vehicle Compositions: Several formulations have been suggested to improve the solubility of poorly water-soluble compounds for in vivo use. These often consist of a combination of DMSO, a polymer like Polyethylene Glycol 300 (PEG300), a surfactant such as Tween 80, and a final dilution in saline or PBS.

Potential Cause 2: Incorrect Order of Reagent Addition The sequence in which the components of the vehicle are mixed can significantly impact the final stability of the formulation.

Solution:

  • Follow a sequential mixing protocol. A recommended procedure is to start with the DMSO stock solution of this compound, then add the PEG300 and mix thoroughly. Following this, add the Tween 80 and mix again. The final step should be the slow addition of the aqueous component (saline or PBS) while vortexing.

Data Presentation: Recommended In Vivo Formulations

The following tables summarize common vehicle compositions for administering poorly soluble compounds like this compound. Researchers should perform small-scale pilot tests to determine the optimal formulation for their specific experimental needs.

Table 1: Injectable Formulations

Formulation ComponentComposition 1Composition 2Composition 3
DMSO10%10%5%
PEG30040%-30%
Tween 805%5%5%
Saline/PBS45%85%60%
Reference [1][1][2]

Table 2: Oral Formulations

Formulation TypeDescription
Suspension 1 Suspend in 0.5% Carboxymethylcellulose sodium (CMC-Na).
Suspension 2 Dissolve in a solution of 0.25% Tween 80 and 0.5% Carboxymethylcellulose.
Solution Dissolve in PEG400.
Reference [1]

Experimental Protocols

Protocol 1: Preparation of an Injectable this compound Formulation (Example)

This protocol is an example for preparing a 1 mL working solution at a concentration of 2 mg/mL.

  • Prepare a Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).

  • Initial Dilution: In a sterile microcentrifuge tube, add 50 µL of the 40 mg/mL this compound stock solution.

  • Add Co-solvent: Add 300 µL of PEG300 to the tube. Vortex until the solution is clear.

  • Add Surfactant: Add 50 µL of Tween 80. Vortex again until the solution is clear and homogenous.

  • Final Aqueous Dilution: Slowly add 600 µL of sterile saline or PBS to the mixture while vortexing. This will bring the final volume to 1 mL and the final concentrations to 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.

  • Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is not clear, gentle warming or sonication may be attempted, but stability should be re-assessed. It is recommended to use freshly prepared formulations for optimal results.

Mandatory Visualizations

Signaling Pathway of the CCK-A Receptor

The following diagram illustrates the primary signaling cascades initiated by the activation of the CCK-A receptor, which are inhibited by this compound.

CCKA_Signaling_Pathway CCK Cholecystokinin (CCK) CCKAR CCK-A Receptor CCK->CCKAR Binds A65186 This compound A65186->CCKAR Inhibits Gq Gq CCKAR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Enzyme Secretion) Ca_release->Downstream PKC->Downstream

Caption: CCK-A receptor signaling pathway inhibited by this compound.

Experimental Workflow for In Vivo Formulation

This diagram outlines the logical steps for preparing this compound for in vivo experiments.

InVivo_Workflow start Start: this compound Powder weigh 1. Weigh this compound start->weigh dissolve_dmso 2. Dissolve in DMSO to create stock solution weigh->dissolve_dmso add_peg 3. Add PEG300 (Vortex to mix) dissolve_dmso->add_peg add_tween 4. Add Tween 80 (Vortex to mix) add_peg->add_tween add_saline 5. Slowly add Saline/PBS (Vortex during addition) add_tween->add_saline check_sol 6. Visual Inspection add_saline->check_sol precipitate Precipitate Observed check_sol->precipitate No clear_sol Clear Solution check_sol->clear_sol Yes troubleshoot Troubleshoot: - Adjust solvent ratios - Gentle warming/sonication - Prepare fresh precipitate->troubleshoot administer 7. Administer to animal clear_sol->administer

Caption: Workflow for preparing this compound for in vivo use.

References

Technical Support Center: Investigating Potential A-65186 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of A-65186, a selective cholecystokinin-A (CCK-A) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor. The CCK-A receptor is a G-protein coupled receptor (GPCR) primarily found in the gallbladder, pancreas, and specific regions of the central nervous system. Its activation by the hormone cholecystokinin is involved in physiological processes such as gallbladder contraction, pancreatic enzyme secretion, and regulation of satiety.

Q2: Why is it important to investigate the off-target effects of this compound?

While this compound is designed to be selective for the CCK-A receptor, like any small molecule, it has the potential to bind to other proteins in the body, which are referred to as "off-targets." These unintended interactions can lead to a variety of issues in experimental settings, including:

  • Misinterpretation of experimental results: An observed biological effect might be incorrectly attributed to the inhibition of the CCK-A receptor when it is, in fact, caused by an off-target interaction.

  • Unexpected toxicity or side effects: Binding to other receptors, enzymes, or ion channels can trigger unintended signaling pathways, leading to cellular toxicity or other adverse effects.

  • Lack of translatability: Promising in vitro results may not translate to in vivo models or clinical settings if off-target effects dominate the pharmacological profile.

A thorough investigation of off-target effects is crucial for validating experimental findings and for the potential development of this compound as a therapeutic agent.

Q3: What are the common approaches to identify potential off-target effects?

There are two primary strategies for identifying off-target interactions of a small molecule like this compound:

  • In Silico (Computational) Profiling: This approach uses computer algorithms to predict potential off-target interactions based on the chemical structure of this compound. The molecule's structure is compared against databases of known protein binding sites to identify potential matches. This is a rapid and cost-effective way to generate a preliminary list of potential off-targets.

  • In Vitro (Experimental) Screening: This involves testing this compound against a broad panel of purified proteins or cell-based assays representing different target classes. These panels can include a wide range of GPCRs, kinases, ion channels, and other enzymes. This approach provides direct experimental evidence of off-target binding.

Q4: I am observing an unexpected phenotype in my experiment with this compound. How can I determine if it's an off-target effect?

If you observe an unexpected biological response, a systematic troubleshooting approach is recommended. This can involve:

  • Dose-response analysis: Determine if the unexpected effect follows a clear dose-response relationship.

  • Use of a structurally unrelated CCK-A antagonist: If a different CCK-A antagonist with a distinct chemical structure does not produce the same unexpected effect, it is more likely that the effect of this compound is due to an off-target interaction.

  • Target engagement assays: Confirm that this compound is engaging the CCK-A receptor at the concentrations used in your experiment.

  • Off-target screening: If the unexpected phenotype is persistent and significant, consider performing a broad off-target screening panel to identify potential unintended targets.

Troubleshooting Guides

Issue 1: Inconsistent results between different batches of this compound.
  • Possible Cause: Variability in the purity or isomeric composition of the compound.

  • Troubleshooting Steps:

    • Verify the purity of each batch using analytical techniques such as HPLC-MS.

    • Confirm the identity of the compound via NMR or other spectroscopic methods.

    • If possible, perform a functional assay to confirm the on-target activity (CCK-A antagonism) of each batch.

Issue 2: Observed biological effect does not align with known CCK-A receptor signaling.
  • Possible Cause: The observed effect may be mediated by an off-target of this compound.

  • Troubleshooting Steps:

    • Review the literature for the signaling pathways associated with the observed phenotype.

    • Consider performing an initial, broad off-target screen (e.g., Eurofins SafetyScreen44™ panel) to identify potential off-target classes.

    • Based on the initial screen, perform a more focused secondary screen on the identified target class (e.g., a comprehensive kinase panel if the initial screen indicated kinase inhibition).

Hypothetical Off-Target Investigation for this compound: A Case Study

To illustrate the process of investigating off-target effects, we present a hypothetical case study. Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.

A research team observes that this compound, in addition to its expected effects on gastrointestinal motility, also causes a significant change in cell cycle progression in a cancer cell line that does not express the CCK-A receptor.

Experimental Workflow for Off-Target Identification

experimental_workflow start Unexpected Phenotype Observed (Cell Cycle Arrest) confirm_phenotype Confirm Phenotype with Dose-Response and Controls start->confirm_phenotype in_silico In Silico Off-Target Prediction ( Cheminformatics analysis ) confirm_phenotype->in_silico in_vitro Broad In Vitro Off-Target Screen (e.g., Eurofins SafetyScreen44™) confirm_phenotype->in_vitro analyze_silico Analyze Predicted Targets in_silico->analyze_silico analyze_vitro Analyze Screening Hits (>50% inhibition at 10 µM) in_vitro->analyze_vitro correlate Correlate In Silico and In Vitro Results analyze_silico->correlate analyze_vitro->correlate secondary_screen Secondary Screening (e.g., KINOMEscan® Panel) correlate->secondary_screen validate_hit Validate Hits in Cell-Based Assays (e.g., specific kinase inhibitor assay) secondary_screen->validate_hit conclusion Identify Off-Target Responsible for Cell Cycle Arrest validate_hit->conclusion

Caption: Workflow for investigating unexpected experimental outcomes.

Hypothetical Data Summary

The team decides to screen this compound at a concentration of 10 µM against the Eurofins SafetyScreen44™ panel.

Table 1: Hypothetical Results from a Broad Off-Target Screen of this compound

Target ClassRepresentative TargetAssay Type% Inhibition at 10 µM
GPCR Dopamine D2 ReceptorBinding15%
Serotonin 5-HT2A ReceptorBinding8%
Kinase Aurora Kinase A Enzymatic 65%
Lck Tyrosine KinaseEnzymatic22%
Ion Channel hERG Potassium ChannelBinding5%
L-type Calcium ChannelBinding12%
Enzyme PDE4D2Enzymatic3%

The initial screen reveals a significant interaction with Aurora Kinase A. To confirm and quantify this interaction, a secondary, more comprehensive kinase screen is performed.

Table 2: Hypothetical Results from a Secondary Kinase Panel Screen

Kinase TargetAssay TypeIC₅₀ (nM)
CCK-A Receptor (On-Target) Binding 1.2
Aurora Kinase A Enzymatic 850
Aurora Kinase BEnzymatic>10,000
VEGFR2Enzymatic>10,000

This hypothetical data suggests that this compound has a secondary activity against Aurora Kinase A, which is a known regulator of the cell cycle. This off-target interaction could explain the unexpected phenotype.

Experimental Protocols

Protocol 1: Broad Off-Target Screening

Objective: To identify potential off-target interactions of this compound across a wide range of protein classes.

Methodology (Example using a commercial service like Eurofins SafetyScreen44™):

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Submission to Vendor: Ship the compound stock solution to the commercial screening provider according to their instructions.

  • Screening: The vendor will perform radioligand binding assays and enzymatic assays for a panel of 44 targets, typically at a single concentration of 10 µM.

  • Data Analysis: The results are typically provided as a percentage of inhibition of the control. A common threshold for a "hit" is >50% inhibition.

Protocol 2: Secondary Kinase Profiling

Objective: To determine the potency and selectivity of this compound against a panel of kinases.

Methodology (Example using a commercial service like Reaction Biology's Kinase HotSpot™):

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration appropriate for generating a dose-response curve (e.g., 10 mM).

  • Submission to Vendor: Submit the compound to the screening service.

  • Screening: The vendor will perform radiometric kinase activity assays for a broad panel of kinases. The compound will be tested at multiple concentrations to generate a dose-response curve and determine the IC₅₀ value for each kinase.

  • Data Analysis: The IC₅₀ values are calculated for each kinase. A lower IC₅₀ value indicates a more potent inhibition. These values can then be compared to the on-target potency of this compound to determine its selectivity.

Signaling Pathway Diagrams

On-Target Signaling Pathway of this compound

on_target_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKAR CCK-A Receptor Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellResponse Cellular Response (e.g., Enzyme Secretion) PKC->CellResponse Phosphorylates Substrates A65186 This compound A65186->CCKAR Inhibits CCK Cholecystokinin (CCK) CCK->CCKAR Activates troubleshooting_logic start Unexpected Experimental Result q1 Is the effect dose-dependent? start->q1 a1_no Result may be an artifact. Review experimental setup. q1->a1_no No a1_yes Proceed to next check. q1->a1_yes Yes q2 Does a structurally different CCK-A antagonist cause the same effect? a1_yes->q2 a2_yes Effect may be related to on-target (CCK-A) biology. q2->a2_yes Yes a2_no High likelihood of an this compound-specific off-target effect. q2->a2_no No investigate Initiate Off-Target Investigation (See Experimental Workflow) a2_no->investigate

Technical Support Center: Optimizing A-65186 Dose-Response Curves In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing in vitro dose-response experiments with A-65186, a selective cholecystokinin A (CCK-A) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

A1: this compound is a potent and selective antagonist of the Cholecystokinin A (CCK-A) receptor, also known as CCK1.[1] The CCK-A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon binding of its endogenous ligand, cholecystokinin (CCK), the receptor activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This compound competitively binds to the CCK-A receptor, blocking the binding of CCK and thereby inhibiting this downstream signaling cascade.

Q2: What is the most common in vitro assay to determine the dose-response curve for this compound?

A2: The most common and direct functional assay for determining the potency of this compound is an intracellular calcium mobilization assay. This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a CCK-A receptor agonist, such as CCK-8 (the octapeptide form of CCK). The readout is typically a change in fluorescence from a calcium-sensitive dye.

Q3: Which cell lines are suitable for this compound dose-response studies?

A3: It is recommended to use a cell line that stably expresses the human CCK-A receptor. Several commercial vendors provide ready-to-use cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, engineered for this purpose. Using a cell line with stable and high-level receptor expression is crucial for a robust and reproducible assay window.

Q4: What are the expected IC50 or Ki values for this compound?

A4: this compound is a potent CCK-A receptor antagonist with high affinity. While specific peer-reviewed IC50 values from functional assays can vary depending on the experimental conditions, it is reported to have high affinity for pancreatic CCK-A receptors and is over 500 times more selective for CCK-A than CCK-B receptors.[1] For a similar class of compounds, IC50 values can be in the low nanomolar to picomolar range. For instance, another well-characterized CCK-A antagonist, Devazepide (L-364,718), has reported IC50 values of 81 pM and 45 pM for rat pancreatic and bovine gallbladder CCK receptors, respectively.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding density.- Pipetting errors during compound or agonist addition.- Edge effects in the microplate.- Ensure a homogeneous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with buffer/media.
Low or no response to the CCK agonist - Low CCK-A receptor expression in cells.- Degraded or inactive CCK agonist.- Incorrect agonist concentration.- Verify receptor expression via a positive control antagonist (e.g., Devazepide).- Use a fresh, validated batch of CCK-8.- Perform an agonist dose-response curve to determine the optimal (e.g., EC80) concentration.
Incomplete or shallow dose-response curve for this compound - this compound concentration range is too narrow or not centered around the IC50.- Compound precipitation at high concentrations.- Insufficient incubation time with this compound.- Test a wider range of concentrations (e.g., 10-point, 3-fold serial dilutions).- Check the solubility of this compound in your assay buffer; consider using a lower percentage of DMSO.- Optimize the antagonist pre-incubation time (typically 15-30 minutes).
High background fluorescence - Autofluorescence of this compound.- Suboptimal calcium indicator dye loading.- Cell stress or death.- Run a control plate with this compound alone to check for interference.- Optimize dye concentration and loading time.- Ensure cells are healthy and not overgrown.
Shift in the this compound IC50 value between experiments - Variation in cell passage number.- Inconsistent agonist concentration.- Differences in assay buffer components.- Use cells within a consistent passage number range.- Prepare a large batch of agonist stock for multiple experiments.- Use a standardized and consistent assay buffer preparation.

Experimental Protocols

Intracellular Calcium Mobilization Assay for this compound

This protocol describes a method to determine the IC50 of this compound by measuring its ability to inhibit CCK-8-induced calcium mobilization in a cell line stably expressing the human CCK-A receptor.

Materials:

  • Human CCK-A receptor-expressing cells (e.g., CHO-CCKAR, HEK293-CCKAR)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS, Penicillin-Streptomycin)

  • This compound

  • CCK-8 (Cholecystokinin Octapeptide)

  • Fluo-4 AM or other suitable calcium indicator dye

  • Probenecid

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 384-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Methodology:

  • Cell Culture and Plating:

    • Culture the CCK-A receptor-expressing cells according to the supplier's recommendations.

    • On the day before the assay, harvest the cells and resuspend them in culture medium at the desired density.

    • Seed the cells into a 384-well black-walled, clear-bottom plate and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of this compound in assay buffer to create a concentration range for the dose-response curve. Ensure the final DMSO concentration in the assay is ≤ 0.5%.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., Fluo-4 AM) and probenecid in assay buffer.

    • Remove the culture medium from the cell plate and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Assay Performance:

    • Place the cell plate into the fluorescence plate reader.

    • Add the diluted this compound or vehicle control to the appropriate wells and incubate for 15-30 minutes.

    • Prepare a solution of CCK-8 in assay buffer at a concentration that elicits a submaximal response (EC80), as previously determined from an agonist dose-response curve.

    • Add the CCK-8 solution to all wells and immediately begin measuring the fluorescence intensity over time (e.g., every second for 90 seconds).

  • Data Analysis:

    • Determine the maximum fluorescence signal for each well after agonist addition.

    • Normalize the data by setting the fluorescence from vehicle-treated, agonist-stimulated wells as 100% response and the fluorescence from vehicle-treated, buffer-stimulated wells as 0% response.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

Radioligand Binding Assay for this compound

This protocol can be used to determine the binding affinity (Ki) of this compound for the CCK-A receptor.

Materials:

  • Membrane preparation from cells expressing the CCK-A receptor

  • Radiolabeled CCK ligand (e.g., [125I]CCK-8)

  • This compound

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Methodology:

  • Assay Setup:

    • In a microplate, combine the cell membrane preparation, the radiolabeled CCK ligand at a concentration near its Kd, and varying concentrations of this compound.

    • Include wells for total binding (no this compound) and non-specific binding (a high concentration of a non-radiolabeled CCK agonist).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

  • Detection:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition binding equation to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data Summary

Table 1: In Vitro Potency of CCK-A Receptor Antagonists

CompoundAssay TypeReceptor SourceMeasured PotencyReference
This compound Functional (Amylase Secretion)Pancreatic CCK-AHigh Affinity[1]
Devazepide (L-364,718) Functional (Amylase Release)Rat Pancreatic AciniKi = 0.25 nM[3]
Devazepide (L-364,718) BindingRat Pancreatic CCK ReceptorIC50 = 81 pM[2]
Devazepide (L-364,718) BindingBovine Gallbladder CCK ReceptorIC50 = 45 pM[2]

Visualizations

CCK_A_Signaling_Pathway cluster_membrane Cell Membrane CCKAR CCK-A Receptor Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves CCK CCK (Agonist) CCK->CCKAR Binds A65186 This compound (Antagonist) A65186->CCKAR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca_cyto [Ca2+]i ↑ ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ Ca_cyto->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: CCK-A receptor signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells 1. Seed CCK-A Receptor Expressing Cells prep_compounds 2. Prepare this compound Serial Dilutions dye_loading 3. Load Cells with Calcium Indicator Dye add_antagonist 4. Add this compound to Plate (Pre-incubation) dye_loading->add_antagonist add_agonist 5. Add CCK-8 Agonist add_antagonist->add_agonist read_plate 6. Measure Fluorescence add_agonist->read_plate normalize_data 7. Normalize Data read_plate->normalize_data fit_curve 8. Fit 4-Parameter Logistic Curve normalize_data->fit_curve determine_ic50 9. Determine IC50 fit_curve->determine_ic50

Caption: Workflow for this compound dose-response determination using a calcium mobilization assay.

troubleshooting_logic start Problem: Inconsistent or Poor Dose-Response Curve check_agonist Is the agonist response robust and reproducible? start->check_agonist check_cells Are cells healthy and expressing the receptor? check_agonist->check_cells Yes solution_agonist Optimize agonist (CCK-8) concentration (EC80) and check its integrity. check_agonist->solution_agonist No check_compound Is the this compound concentration range appropriate? check_cells->check_compound Yes solution_cells Verify cell health, passage number, and receptor expression. check_cells->solution_cells No check_variability Is there high well-to-well variability? check_compound->check_variability Yes solution_compound Widen concentration range. Check compound solubility and pre-incubation time. check_compound->solution_compound No solution_variability Refine cell seeding and pipetting techniques. Consider plate layout. check_variability->solution_variability Yes

References

Technical Support Center: A-65186 Animal Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective CCK-A receptor antagonist, A-65186, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor.[1][2][3] Cholecystokinin (CCK) is a peptide hormone involved in various physiological processes, including satiety and pancreatic secretion. By blocking the CCK-A receptor, this compound can be used to study the roles of CCK in these processes, often leading to an increase in food intake and modulation of pancreatic function. It is over 500 times more selective for the CCK-A receptor than the CCK-B receptor.[1]

Q2: What are the common research applications for this compound in animal models?

This compound is primarily used in research to investigate:

  • Inflammation and gastrointestinal tract injury.[2]

  • The regulation of food intake and satiety.

  • Pancreatic secretion and its role in digestive physiology.

  • The therapeutic potential of CCK-A receptor blockade in conditions like pancreatic cancer, where these receptors can be overexpressed.

Q3: How should I prepare this compound for in vivo administration?

This compound has low water solubility, which is a critical consideration for in vivo studies. A common pitfall is improper dissolution, leading to inaccurate dosing. The use of a co-solvent system is typically required.

Detailed Protocol for Vehicle Formulation:

A widely used method involves creating a stock solution in an organic solvent, which is then further diluted in a vehicle suitable for injection.

  • Stock Solution Preparation:

    • Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is fully dissolved. DMSO is a powerful solvent that can penetrate biological membranes.[4][5]

  • Working Solution for Injection (e.g., Intraperitoneal):

    • A common multi-component vehicle can be prepared as follows:

      • Take a calculated volume of your this compound DMSO stock solution.

      • Add PEG300 (Polyethylene glycol 300) to the DMSO stock. A typical ratio might be 1 part DMSO to 4 parts PEG300. Mix thoroughly.

      • Add Tween 80 to the DMSO/PEG300 mixture. A common final concentration for Tween 80 is around 5%. Mix until the solution is clear.

      • Finally, add saline (0.9% NaCl) to reach the desired final volume and concentration. A common final vehicle composition could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6]

    • Always prepare the final working solution fresh on the day of the experiment to ensure stability.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No observable effect (e.g., no change in food intake) Improper Drug Formulation: this compound may not be fully dissolved or may have precipitated out of solution.Visually inspect your final dosing solution for any precipitates. If observed, reformulate, potentially with gentle warming or sonication. Always prepare fresh solutions.
Insufficient Dose: The dose of this compound may be too low to elicit a physiological response.Conduct a dose-response study to determine the optimal effective dose for your specific animal model and experimental conditions. For reference, other CCK-A antagonists like devazepide have been used at 0.5 mg/kg (IP) in rats to increase food intake.[7]
Incorrect Route of Administration: The chosen route may not be optimal for the desired effect.Intraperitoneal (IP) injection is a common and effective route for systemic delivery of CCK-A antagonists.[7] For central nervous system effects, intracerebroventricular (ICV) administration may be necessary.
Inconsistent results between animals Variability in Administration Technique: Inaccurate dosing volumes or improper injection technique can lead to variability.Ensure all personnel are properly trained in the chosen administration technique (e.g., intraperitoneal injection). Use appropriate needle sizes (e.g., 25-27g for mice) and inject into the lower right quadrant of the abdomen to avoid organs.[8]
Animal Stress: Stress from handling and injection can influence physiological responses, particularly feeding behavior.Acclimatize animals to handling and the injection procedure before the start of the experiment.
Signs of animal distress (e.g., lethargy, ruffled fur) Vehicle Toxicity: The vehicle itself, especially at high concentrations of DMSO or other solvents, can cause adverse effects.Minimize the concentration of organic solvents in your final dosing solution. Whenever possible, keep the final DMSO concentration below 10%. Conduct a vehicle-only control group to assess for any effects of the vehicle alone.
Compound-related Toxicity: While specific toxicological data for this compound is limited, high doses of any compound can lead to toxicity.If signs of distress are observed, reduce the dose. It is crucial to establish a No-Observed-Adverse-Effect-Level (NOAEL) in preliminary studies.

Quantitative Data Summary

Table 1: Dosing of Selective CCK-A Receptor Antagonists in Rodent Models

CompoundAnimal ModelRoute of AdministrationEffective Dose RangeObserved Effect
DevazepideRatIntraperitoneal (IP)0.03 - 0.3 µmol/kgAntagonized CCK-8-induced anorexia[9]
DevazepideRatIntraperitoneal (IP)0.5 mg/kgIncreased food intake[7]
DevazepideMouseOral (gavage)4 mg/kg/dayIncreased gallstone formation[10]
PD-140,548RatIntraperitoneal (IP)1.0 mg/kgIncreased food intake[7]
LorglumideRatIntraperitoneal (IP)300 µg/kgBlocked enterostatin-induced feeding suppression

Note: The above data should be used as a starting point for designing dose-response studies for this compound. The optimal dose will need to be determined empirically for your specific experimental setup.

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection in Mice

This protocol outlines the standard procedure for intraperitoneal administration of this compound in mice.

Materials:

  • This compound working solution (prepared as described above)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol for disinfection

  • Appropriate animal restraint device

Procedure:

  • Gently restrain the mouse, exposing the abdomen. A common method is to scruff the mouse by the loose skin on its neck and back.

  • Tilt the mouse slightly so its head is pointing downwards. This helps to move the abdominal organs away from the injection site.

  • Identify the injection site in the lower right quadrant of the abdomen. This location minimizes the risk of puncturing the bladder, cecum, or other vital organs.[8]

  • Wipe the injection site with 70% ethanol.

  • Insert the needle, bevel up, at a 15-20 degree angle.

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or fluid appears in the syringe, discard the syringe and start over with a fresh one.

  • Slowly inject the this compound solution. The maximum recommended volume for an IP injection in a mouse is typically 10 mL/kg.[8]

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions post-injection.

Visualizations

experimental_workflow Experimental Workflow for this compound In Vivo Study cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Data Collection prep_compound Prepare this compound Stock (DMSO) prep_working Prepare Final Working Solution prep_compound->prep_working prep_vehicle Formulate Vehicle (e.g., DMSO/PEG300/Tween80/Saline) prep_vehicle->prep_working dose_calc Calculate Dose (mg/kg) prep_working->dose_calc acclimatize Acclimatize Animals injection Administer via IP Injection acclimatize->injection dose_calc->injection observe_behavior Observe Behavior (e.g., Food Intake) injection->observe_behavior collect_samples Collect Biological Samples injection->collect_samples data_analysis Analyze Data observe_behavior->data_analysis collect_samples->data_analysis

Caption: Workflow for in vivo studies using this compound.

signaling_pathway This compound Mechanism of Action CCK Cholecystokinin (CCK) CCKA_Receptor CCK-A Receptor CCK->CCKA_Receptor Binds & Activates A65186 This compound A65186->CCKA_Receptor Binds & Blocks Physiological_Response Physiological Response (e.g., Satiety, Pancreatic Secretion) CCKA_Receptor->Physiological_Response Initiates Signal

Caption: this compound blocks the CCK-A receptor.

troubleshooting_logic Troubleshooting Logic for No Effect Start No Observable Effect Check_Formulation Is the drug fully dissolved? Is the solution clear? Start->Check_Formulation Check_Dose Is the dose sufficient? Check_Formulation->Check_Dose Yes Reformulate Action: Reformulate drug solution. Prepare fresh. Check_Formulation->Reformulate No Check_Route Is the route of administration appropriate? Check_Dose->Check_Route Yes Increase_Dose Action: Perform dose-response study. Increase dose. Check_Dose->Increase_Dose No Reconsider_Route Action: Re-evaluate administration route. Check_Route->Reconsider_Route No Success Problem Resolved Reformulate->Success Increase_Dose->Success Reconsider_Route->Success

Caption: Logic for troubleshooting lack of efficacy.

References

troubleshooting inconsistent results with A-65186

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-65186, a selective antagonist for the cholecystokinin-A (CCK-A) receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor, also known as CCK1.[1][2] It functions by competitively binding to CCK-A receptors, thereby blocking the physiological effects of cholecystokinin (CCK).[3] CCK-A receptors are primarily located in peripheral tissues such as the pancreas, gallbladder, and in the gastrointestinal tract.[4]

Q2: What are the common research applications of this compound?

This compound is utilized in studies related to inflammation and gastrointestinal tract injuries.[5] As a CCK-A receptor antagonist, it is valuable for investigating processes regulated by CCK, including pancreatic enzyme secretion, gallbladder contraction, gut motility, and satiety signaling.[3]

Q3: How should this compound be stored?

For long-term storage, this compound powder should be kept at -20°C. For short-term storage, it can be stored at 4°C for a few weeks.[6]

Q4: What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For in vivo applications, further dilution in appropriate vehicles such as corn oil or a mixture of PEG300, Tween 80, and saline may be necessary.[6]

Troubleshooting Inconsistent Results

Inconsistent experimental outcomes with this compound can arise from various factors, from compound handling to experimental design. This guide provides a structured approach to troubleshooting common issues.

Problem 1: Lower than Expected or No Antagonist Activity

Possible Causes & Solutions

Cause Troubleshooting Steps
Compound Degradation Ensure this compound has been stored correctly at -20°C. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment from a recently prepared stock solution.
Incorrect Concentration Verify calculations for dilutions of the stock solution. If possible, confirm the concentration of the stock solution using an appropriate analytical method.
Low Receptor Expression Confirm that the cell line or tissue model used expresses a sufficient level of the CCK-A receptor. This can be verified by techniques such as qPCR, Western blot, or radioligand binding assays.
Poor Solubility in Assay Medium Although soluble in DMSO, this compound may precipitate in aqueous assay buffers. Visually inspect for any precipitation after adding the compound to the medium. Consider using a carrier solvent or optimizing the final DMSO concentration (typically ≤0.1%) to maintain solubility.
Assay Sensitivity The assay may not be sensitive enough to detect the effects of the antagonist. Optimize the concentration of the CCK agonist (e.g., CCK-8) to be near its EC50 to allow for a clear inhibitory effect.
Problem 2: High Variability Between Replicates or Experiments

Possible Causes & Solutions

Cause Troubleshooting Steps
Cell Culture Inconsistency Ensure consistent cell passage number, confluency, and growth conditions for all experiments. Cell lines can exhibit phenotypic drift over time.
Inconsistent Compound Dosing Use calibrated pipettes and ensure thorough mixing of the compound in the assay medium before adding it to the cells.
Edge Effects in Plate-Based Assays In 96-well or 384-well plates, wells on the edge can be prone to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile water or PBS.
Custom Synthesis Variability Some commercial sources state that this compound is a custom-made product, which could lead to batch-to-batch variability. If possible, test a new batch against a previously validated one.
Problem 3: Unexpected or Off-Target Effects

Possible Causes & Solutions

Cause Troubleshooting Steps
High Compound Concentration High concentrations of any compound can lead to non-specific or off-target effects. Perform a dose-response curve to determine the optimal concentration range for specific CCK-A receptor antagonism.
Interaction with Other Receptors While this compound is reported to be over 500 times more selective for CCK-A over CCK-B receptors, cross-reactivity at high concentrations cannot be entirely ruled out.[2] If the experimental system expresses other related receptors, consider using a structurally different CCK-A antagonist as a control.
Solvent Toxicity High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in the assay is low (ideally ≤0.1%) and include a vehicle control (medium with the same concentration of DMSO) in all experiments.

Quantitative Data Summary

Parameter Value Notes
Molecular Weight 441.57 g/mol [1]
Selectivity >500-fold for CCK-A over CCK-B receptors[2]
IC50 To be determined experimentallyThe half-maximal inhibitory concentration. This value is assay-dependent.
Ki To be determined experimentallyThe inhibition constant, an absolute measure of binding affinity.

Experimental Protocols

Key Experiment: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines a general method to assess the effect of this compound on the proliferation of a cancer cell line that expresses the CCK-A receptor and is stimulated by a CCK agonist.

Materials:

  • This compound

  • CCK-8 (or other suitable CCK-A agonist)

  • Cancer cell line expressing CCK-A receptor (e.g., a pancreatic or colon cancer cell line)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in serum-free medium. Also, prepare a solution of the CCK agonist (e.g., CCK-8) in serum-free medium at a concentration that induces proliferation (to be determined empirically, often in the nanomolar range).

    • After 24 hours of cell attachment, aspirate the medium and replace it with 100 µL of serum-free medium for 12-24 hours to starve the cells.

    • Aspirate the starvation medium.

    • Add 100 µL of the prepared this compound dilutions to the appropriate wells and incubate for 1 hour.

    • Add 10 µL of the CCK agonist to the wells (except for the negative control wells).

    • Include the following controls:

      • Cells in serum-free medium (negative control).

      • Cells with CCK agonist only (positive control).

      • Cells with the highest concentration of this compound only (to check for intrinsic effects).

      • Cells with vehicle (DMSO) and CCK agonist (vehicle control).

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Aspirate the medium carefully without disturbing the formazan crystals.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for 2-4 hours at room temperature in the dark, with gentle shaking.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of proliferation inhibition relative to the positive control (CCK agonist alone).

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Visualizations

Signaling Pathway of CCK-A Receptor and Inhibition by this compound

CCK_A_Receptor_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling CCKAR CCK-A Receptor Gq Gq protein CCKAR->Gq CCK CCK (Agonist) CCK->CCKAR Binds & Activates A65186 This compound (Antagonist) A65186->CCKAR Binds & Inhibits PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ release & PKC activation IP3_DAG->Ca_PKC CellularResponse Cellular Response (e.g., enzyme secretion, proliferation) Ca_PKC->CellularResponse

Caption: CCK-A receptor signaling and inhibition by this compound.

Experimental Workflow for In Vitro Proliferation Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h (Attachment) seed_cells->incubate_24h_1 starve_cells Starve cells in serum-free medium incubate_24h_1->starve_cells add_antagonist Add this compound dilutions starve_cells->add_antagonist incubate_1h Incubate 1h add_antagonist->incubate_1h add_agonist Add CCK agonist incubate_1h->add_agonist incubate_48h Incubate 24-48h add_agonist->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Add solubilization buffer incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data (Calculate IC50) read_absorbance->analyze Troubleshooting_Logic start Inconsistent Results with this compound issue_type Identify Issue Type start->issue_type no_activity Low/No Activity issue_type->no_activity No/Low Activity high_variability High Variability issue_type->high_variability High Variability off_target Off-Target Effects issue_type->off_target Off-Target Effects check_compound Check Compound: - Storage - Age of stock - Solubility no_activity->check_compound check_assay Check Assay: - Receptor expression - Agonist concentration - Assay sensitivity no_activity->check_assay check_cells Check Cells: - Passage number - Confluency high_variability->check_cells check_technique Check Technique: - Pipetting - Edge effects high_variability->check_technique check_concentration Check Concentration: - Dose-response curve off_target->check_concentration check_controls Check Controls: - Vehicle control - Antagonist-only control off_target->check_controls

References

how to minimize A-65186 precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues of A-65186 in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, is precipitating upon dilution into my aqueous experimental buffer. Why is this happening and how can I prevent it?

A1: This phenomenon, often called "crashing out," is common for hydrophobic molecules like this compound. It occurs because the compound is highly soluble in an organic solvent like DMSO but has low solubility in aqueous solutions. When the DMSO stock is diluted into the buffer, the solvent environment becomes predominantly aqueous, causing the compound to precipitate.

To prevent this, consider the following strategies:

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible while maintaining this compound solubility. Many cell-based assays can tolerate up to 0.5-1% DMSO.

  • pH Adjustment: this compound is a quinoline derivative containing both a carboxylic acid and a basic quinoline nitrogen. The solubility of such molecules is highly pH-dependent. The quinoline nitrogen is basic and will be protonated at acidic pH, increasing solubility. The carboxylic acid is acidic and will be deprotonated at basic pH, also increasing solubility. Therefore, adjusting the buffer pH away from the isoelectric point of the molecule should enhance its solubility.

  • Use of Co-solvents: Incorporating a water-miscible co-solvent into your aqueous buffer can increase the solubility of this compound.

  • Employ Surfactants: Low concentrations of non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, keeping them in solution.[1]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.

Q2: What is the optimal pH for dissolving this compound in an aqueous buffer?

Q3: Are there any recommended formulation strategies for in vitro studies with this compound?

A3: Yes, based on common practices for poorly soluble compounds and vendor recommendations for similar molecules, a stepwise approach is recommended.[2] Start by preparing a high-concentration stock solution in 100% DMSO. For your working solutions, consider using a multi-component solvent system. A combination of a co-solvent (e.g., PEG 300, PEG 400) and a surfactant (e.g., Tween® 80) in your aqueous buffer can significantly improve solubility and prevent precipitation.[2]

Troubleshooting Guide

Issue: this compound precipitates out of solution during my experiment.

This guide provides a systematic approach to troubleshooting and resolving this compound precipitation.

Step 1: Initial Assessment and Quick Fixes
  • Visual Inspection: Carefully observe your solution. Is it cloudy, or is there visible particulate matter?

  • Sonication: Gentle sonication can sometimes help redissolve small amounts of precipitate.

  • Temperature: Ensure your buffer and this compound solutions are at the same temperature before mixing to avoid temperature-induced precipitation.

Step 2: Systematic Optimization of Formulation

If the issue persists, a more systematic approach to reformulating your this compound solution is necessary. The following tables provide suggested starting points for optimization.

Table 1: Effect of pH on this compound Solubility (Hypothetical Data)

Buffer pHExpected Solubility BehaviorRationale
4.0IncreasedProtonation of the quinoline nitrogen leads to a positive charge and enhanced aqueous solubility.
5.0Potentially DecreasedApproaching the isoelectric point where the net charge is minimal, leading to lower solubility.
6.0Potentially DecreasedApproaching the isoelectric point.
7.4IncreasedDeprotonation of the carboxylic acid results in a negative charge, improving solubility.
8.0IncreasedFurther deprotonation of the carboxylic acid enhances solubility.

Table 2: Co-solvent Systems for this compound Formulation

Formulation ComponentConcentration Range (% v/v)Notes
DMSO0.1 - 5%Start with the lowest possible concentration that maintains stock solution stability.
Polyethylene Glycol (PEG 300/400)5 - 20%A commonly used co-solvent to increase the polarity of the solvent mixture.
Ethanol5 - 15%Another effective co-solvent, but be mindful of its potential effects on your experimental system.
Tween® 80 (Polysorbate 80)0.1 - 1%A non-ionic surfactant that can aid in micellar solubilization.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a stable, high-concentration stock solution of this compound and dilute it to a working concentration without precipitation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Selected aqueous buffer (e.g., PBS, TRIS)

  • Co-solvent (e.g., PEG 400)

  • Surfactant (e.g., Tween® 80)

  • Sterile, conical tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Stock Solution Preparation (10 mM in DMSO):

    • Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 441.56 g/mol .

    • Dissolve the powder in anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (Example for a 10 µM final concentration in a buffer containing 10% PEG 400 and 0.1% Tween® 80):

    • Prepare the aqueous buffer containing the desired co-solvents and/or surfactants. For this example, add 10 ml of PEG 400 and 1 ml of a 10% Tween® 80 stock solution to 89 ml of your aqueous buffer.

    • Warm the buffer/co-solvent mixture to room temperature.

    • Perform a serial dilution of the 10 mM this compound stock solution.

      • Pipette a small volume of the 10 mM stock solution into a larger volume of the prepared buffer. It is crucial to add the DMSO stock to the buffer and not the other way around, while vortexing.

      • For example, to make a 10 µM solution, you could first dilute 1:10 in DMSO to get a 1 mM solution, and then dilute this 1:100 into the final buffer. This gradual dilution can help prevent precipitation.

    • Visually inspect the final working solution for any signs of precipitation.

Protocol 2: pH-Solubility Profile Determination

Objective: To determine the relative solubility of this compound at different pH values.

Materials:

  • This compound powder

  • A series of buffers with varying pH (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • DMSO

  • Microcentrifuge tubes

  • Thermomixer or shaking incubator

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • In separate microcentrifuge tubes, add a small, consistent volume of the this compound stock solution to each buffer of a different pH. The final DMSO concentration should be kept constant and low (e.g., 1%).

  • Ensure an excess of this compound is added to each tube to achieve a saturated solution.

  • Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with continuous shaking for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the tubes at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Plot the measured solubility against the buffer pH to generate a pH-solubility profile.

Visualizations

cluster_0 Factors Influencing this compound Precipitation A This compound Physicochemical Properties (Hydrophobic, Amphoteric) Precipitation Precipitation A->Precipitation B Solvent Environment (High Aqueous Content) B->Precipitation C Buffer pH (Near Isoelectric Point) C->Precipitation D Temperature Fluctuations D->Precipitation

Caption: Key factors contributing to this compound precipitation in aqueous solutions.

cluster_1 Troubleshooting Workflow for this compound Precipitation Start Precipitation Observed Step1 Step 1: Quick Fixes (Sonication, Temperature Control) Start->Step1 Decision1 Issue Resolved? Step1->Decision1 Step2 Step 2: Optimize Formulation Decision1->Step2 No End_Success Stable Solution Achieved Decision1->End_Success Yes SubStep2a Adjust Buffer pH Step2->SubStep2a SubStep2b Add Co-solvents (e.g., PEG 400) Step2->SubStep2b SubStep2c Add Surfactant (e.g., Tween® 80) Step2->SubStep2c SubStep2a->End_Success End_Consult Consult Further SubStep2a->End_Consult SubStep2b->End_Success SubStep2b->End_Consult SubStep2c->End_Success SubStep2c->End_Consult

Caption: A stepwise workflow for addressing this compound precipitation issues.

References

A-65186 dosage adjustment for different rodent models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for A-65186. This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers using this cholecystokinin-A (CCK-A) receptor antagonist in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist for the cholecystokinin-A (CCK-A or CCK1) receptor.[1][2] Cholecystokinin (CCK) is a peptide hormone found in the gastrointestinal tract and the central nervous system that is involved in various physiological processes, including digestion, satiety, and anxiety.[1][3] this compound exerts its effects by competitively binding to CCK-A receptors, thereby blocking the actions of CCK.[4] This can modulate functions such as pancreatic enzyme secretion and gallbladder contraction.[4]

Q2: What are the common research applications for this compound in rodent models?

This compound is primarily used in research to investigate the roles of CCK and the CCK-A receptor in various physiological and pathological processes. Given CCK's role in digestion and inflammation, this compound is often used in studies of gastrointestinal disorders and inflammatory conditions.

Q3: Is there established dosage information for this compound in different rodent models?

Specific, publicly available dosage information for this compound in different rodent models is limited. As with many research compounds, the optimal dose will be highly dependent on the specific animal model, the route of administration, and the experimental endpoint. It is strongly recommended that researchers conduct a dose-ranging (dose-finding) study to determine the optimal effective and non-toxic dose for their specific experimental conditions.

Q4: How should I formulate this compound for in vivo administration?

The formulation of this compound for in vivo studies will depend on its solubility and the intended route of administration. For many non-polar small molecules, a common starting point for oral or parenteral administration involves dissolving the compound in a vehicle such as:

  • A small amount of an organic solvent like DMSO.

  • A mixture of polyethylene glycol (e.g., PEG300, PEG400) and saline or water.

  • A suspension in a vehicle like 0.5% carboxymethyl cellulose (CMC).

It is crucial to first determine the solubility of your specific batch of this compound in various pharmaceutically acceptable vehicles. Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.

Troubleshooting Guides

Problem 1: No observable effect of this compound in my rodent model.
Possible Cause Troubleshooting Step
Insufficient Dose The administered dose may be too low to achieve a therapeutic concentration at the target site. Solution: Conduct a dose-escalation study to determine a more effective dose. Review any available literature for doses of other CCK-A antagonists to inform your dose selection.
Poor Bioavailability The compound may not be well absorbed or may be rapidly metabolized. Solution: Consider a different route of administration (e.g., intravenous or intraperitoneal instead of oral) to bypass first-pass metabolism.[5][6] Analyze plasma concentrations of this compound to assess its pharmacokinetic profile.
Incorrect Formulation The compound may not be fully dissolved or may have precipitated out of solution upon administration. Solution: Re-evaluate the solubility of this compound and adjust the formulation vehicle accordingly. Visually inspect the formulation for any precipitation before and after preparation.
Timing of Administration The drug may have been administered at a time point that does not coincide with the peak of the biological process being studied. Solution: Adjust the timing of drug administration relative to the experimental challenge or measurement.
Problem 2: Observed toxicity or adverse effects in the animals.
Possible Cause Troubleshooting Step
Dose is too high The administered dose may be approaching or exceeding the maximum tolerated dose (MTD). Solution: Reduce the dose. Conduct a toxicity study to determine the No-Observed-Adverse-Effect-Level (NOAEL).[7]
Vehicle Toxicity The formulation vehicle itself may be causing adverse effects. Solution: Ensure the concentration of any organic solvents (e.g., DMSO) is within acceptable limits for the chosen route of administration. Always include a vehicle-only control group to assess for vehicle-specific effects.
Route of Administration Some routes of administration can lead to localized irritation or rapid systemic exposure. Solution: Consider a less invasive or slower route of administration (e.g., subcutaneous instead of intravenous).

Data Presentation

Table 1: Example Pharmacokinetic Parameters of Lorglumide in Rats (for illustrative purposes only)

ParameterValueRoute of AdministrationReference
Dose4 mg/kgSubcutaneous[8]
Duration of Action> 3 hoursSubcutaneous[8]

Table 2: Example of a Dose-Ranging Study Design for this compound

GroupTreatmentDose (mg/kg)Route of AdministrationNumber of Animals
1Vehicle Control-e.g., Oral gavage8
2This compoundLow Dose (e.g., 1)e.g., Oral gavage8
3This compoundMid Dose (e.g., 10)e.g., Oral gavage8
4This compoundHigh Dose (e.g., 30)e.g., Oral gavage8
5Positive Control(Compound-specific)(Route-specific)8

Experimental Protocols

Protocol 1: General Procedure for a Dose-Finding Study of this compound in a Rodent Inflammation Model (e.g., Carrageenan-Induced Paw Edema)

  • Animal Acclimatization: Acclimate rodents (e.g., Sprague-Dawley rats) to the housing conditions for at least one week prior to the experiment.

  • Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle, multiple doses of this compound, positive control).

  • Formulation Preparation: Prepare the this compound formulation and the vehicle control on the day of the experiment.

  • Drug Administration: Administer the assigned treatment (e.g., via oral gavage or intraperitoneal injection) at a predetermined time before the inflammatory insult (e.g., 60 minutes).

  • Induction of Inflammation: Inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution into the sub-plantar surface of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of paw edema inhibition for each treatment group compared to the vehicle control group.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the effective dose(s) of this compound.

Visualizations

Signaling Pathways and Experimental Workflows

CCK_A_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCK Cholecystokinin (CCK) CCKAR CCK-A Receptor (CCK1R) CCK->CCKAR Binds & Activates A_65186 This compound A_65186->CCKAR Binds & Blocks Gq Gq protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Enzyme Secretion) Ca_release->Downstream PKC->Downstream experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization groups Randomize into Treatment Groups acclimatize->groups formulate Prepare this compound and Vehicle Formulations groups->formulate administer Administer Treatment (this compound or Vehicle) formulate->administer induce Induce Experimental Model (e.g., Inflammation) administer->induce measure Measure Endpoints (e.g., Paw Volume) induce->measure data Compile and Analyze Data measure->data stats Perform Statistical Analysis data->stats interpret Interpret Results and Determine Effective Dose stats->interpret

References

assessing the bioavailability of A-65186 in oral vs. IP administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals investigating the bioavailability of the cholecystokinin (CCK) antagonist, A-65186, comparing oral and intraperitoneal (IP) administration routes. Due to the limited availability of public pharmacokinetic data for this compound, this guide utilizes data from other small molecules as a proxy to illustrate key concepts and potential experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in bioavailability between oral and intraperitoneal administration?

A1: Oral administration involves the passage of the compound through the gastrointestinal (GI) tract, where it must be absorbed into the bloodstream. This route often leads to lower bioavailability due to factors like first-pass metabolism in the liver and incomplete absorption from the gut.[1] Intraperitoneal (IP) injection introduces the compound directly into the peritoneal cavity, from which it is rapidly absorbed into circulation, bypassing the GI tract and first-pass metabolism. This typically results in higher bioavailability compared to the oral route.[1][2]

Q2: I am observing lower than expected plasma concentrations after oral administration of my compound. What are the potential reasons?

A2: Several factors can contribute to low plasma concentrations following oral gavage:

  • Poor Absorption: The compound may have low solubility or permeability across the intestinal wall.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.

  • Gavage Error: Improper technique can lead to accidental administration into the trachea instead of the esophagus, resulting in no systemic absorption and potential harm to the animal.

  • Compound Instability: The compound may be unstable in the acidic environment of the stomach.

Q3: My IP injections are resulting in variable plasma concentrations between animals. What could be the cause?

A3: Variability in plasma concentrations after IP injection can arise from:

  • Inconsistent Injection Site: Injecting into different locations within the peritoneal cavity can affect absorption rates. The recommended site is the lower right abdominal quadrant to avoid the cecum.[3]

  • Accidental Injection into an Organ: Inadvertent injection into the intestines, bladder, or other organs can alter the absorption profile and potentially cause harm.

  • Leakage from the Injection Site: If the injection is too shallow or the volume is too large, the compound may leak back out.

Q4: How does the vehicle used for administration impact bioavailability?

A4: The vehicle is critical for both oral and IP administration. For oral administration, the vehicle can affect the solubility and absorption of the compound in the GI tract. For IP injections, the vehicle must be non-irritating and allow for the solubilization and subsequent absorption of the compound from the peritoneal cavity. The choice of vehicle should be carefully considered and tested for its impact on the compound's stability and absorption.

Troubleshooting Guides

Low Bioavailability with Oral Administration
Symptom Possible Cause Troubleshooting Step
Very low to undetectable plasma levelsImproper gavage technique (esophageal vs. tracheal administration)Review and practice proper oral gavage technique. Ensure the gavage needle is correctly placed in the esophagus. Consider using a flexible feeding tube to minimize the risk of tracheal insertion.[4][5][6]
Low Cmax and AUCPoor absorption from the GI tractEvaluate the physicochemical properties of the compound (solubility, permeability). Consider formulation strategies to enhance absorption, such as using a different vehicle or creating a salt form.
High first-pass metabolismConduct in vitro metabolism studies using liver microsomes to assess the extent of first-pass metabolism. If significant, consider alternative routes of administration or chemical modification of the compound.
Inconsistent Results with IP Administration
Symptom Possible Cause Troubleshooting Step
High variability in plasma concentrations between animalsInconsistent injection techniqueStandardize the injection site to the lower right quadrant of the abdomen. Ensure all personnel are trained on the same procedure.[3]
Unexpectedly low plasma concentrationsInjection into the GI tract or other organsRefine injection technique to ensure the needle penetrates the peritoneal wall without entering any organs. Aspirate before injecting to check for the presence of urine or intestinal contents.[3]
Inflammation or irritation at the injection siteInappropriate vehicle or compound formulationTest the vehicle for irritancy. Ensure the compound is fully dissolved or forms a stable suspension. Consider using a vehicle with better biocompatibility.

Quantitative Data Summary

Disclaimer: The following data for Lenalidomide and Milnacipran are provided as representative examples to illustrate the expected differences in pharmacokinetic parameters between oral and IP administration, as specific data for this compound is not publicly available.

Table 1: Pharmacokinetic Parameters of Lenalidomide in Mice (Proxy Data)

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (min)AUC (µg·min/mL)Bioavailability (%)
Oral (PO)102.44740Data not specifiedData not specified
Intraperitoneal (IP)108.34310Data not specifiedData not specified

Adapted from a study on the pharmacokinetics of Lenalidomide in mice.[7] Note that direct bioavailability comparison requires intravenous (IV) administration data as a reference.

Table 2: Pharmacokinetic Parameters of Milnacipran in Mice (Proxy Data)

Administration RouteDose (mg/kg)Plasma Half-life (min)Absolute Bioavailability (%)
Intraperitoneal (IP)3042.592.5
Intravenous (IV)3059.2100

Adapted from a study on the pharmacokinetics of Milnacipran in mice.[8] This table highlights the high bioavailability often achieved with IP administration compared to the 100% bioavailability of IV administration.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice
  • Animal Preparation: Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg).[5]

  • Gavage Needle Selection: Choose a flexible, ball-tipped gavage needle of the appropriate size for the mouse (e.g., 20-22 gauge for an adult mouse).[4]

  • Restraint: Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

  • Needle Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle.[6]

  • Compound Administration: Once the needle is in the esophagus (pre-measured to the level of the stomach), slowly administer the compound.

  • Post-administration Monitoring: Observe the animal for any signs of distress, such as labored breathing, which could indicate accidental tracheal administration.[6]

Protocol 2: Intraperitoneal (IP) Injection in Mice
  • Animal Preparation: Weigh each mouse to determine the correct injection volume (typically up to 10 mL/kg).

  • Needle Selection: Use a 25-27 gauge needle.

  • Restraint: Restrain the mouse to expose the abdomen. Tilting the mouse's head downwards can help to move the abdominal organs away from the injection site.[3]

  • Injection Site: Identify the lower right quadrant of the abdomen.

  • Injection: Insert the needle at a 15-20 degree angle. Aspirate to ensure no fluid (urine or intestinal contents) is drawn into the syringe, then inject the compound.[3]

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Visualizations

Experimental_Workflow cluster_oral Oral Administration cluster_ip Intraperitoneal Administration oral_prep Compound Formulation (Oral Vehicle) oral_admin Oral Gavage oral_prep->oral_admin oral_absorption GI Tract Absorption oral_admin->oral_absorption first_pass First-Pass Metabolism (Liver) oral_absorption->first_pass systemic_circ Systemic Circulation first_pass->systemic_circ pk_analysis Pharmacokinetic Analysis (Blood Sampling) systemic_circ->pk_analysis ip_prep Compound Formulation (IP Vehicle) ip_admin IP Injection ip_prep->ip_admin ip_absorption Peritoneal Absorption ip_admin->ip_absorption ip_absorption->systemic_circ CCK_Signaling_Pathway CCK Cholecystokinin (CCK) CCKAR CCK-A Receptor (GPCR) CCK->CCKAR Binds Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Satiety Signal) PKC->Cellular_Response Phosphorylates Targets A65186 This compound (Antagonist) A65186->CCKAR Blocks

References

quality control measures for A-65186 experimental batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with experimental batches of A-65186.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the cholecystokinin A (CCK-A) receptor.[1][2] Cholecystokinin (CCK) is a peptide hormone involved in various physiological processes, including digestion and satiety.[1] this compound exerts its effects by competitively blocking the binding of CCK to the CCK-A receptor, thereby inhibiting its downstream signaling pathways. This makes it a valuable tool for studying the roles of the CCK-A receptor in gastrointestinal and central nervous system functions.

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks).[1] Solutions of this compound should be stored at -20°C.[1] It is important to protect the compound from light and moisture.

Q3: What are the key quality control parameters for an experimental batch of this compound?

Key quality control parameters for an experimental batch of this compound include purity, identity, and appearance. These are typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) for purity, and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for identity confirmation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC25H35N3O4[3]
Molecular Weight441.57 g/mol [1]
AppearanceWhite to off-white solid[2]
CAS Number119295-94-2[1][3]

Table 2: Quality Control Specifications for this compound Experimental Batches

ParameterSpecificationMethod
Purity (HPLC)≥98%HPLC-UV
Identity (¹H NMR)Conforms to reference spectrum¹H NMR
Identity (MS)Conforms to expected massESI-MS
AppearanceWhite to off-white solidVisual Inspection
SolubilitySoluble in DMSOVisual Inspection

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

Possible Cause 1: Sub-optimal purity or degradation of this compound.

  • Troubleshooting Steps:

    • Verify the purity of the this compound batch using HPLC. Compare the chromatogram to a reference standard if available.

    • Check for the presence of degradation products. Degradation can occur due to improper storage or handling.

    • If degradation is suspected, obtain a new, verified batch of the compound.

Possible Cause 2: Incorrect compound concentration.

  • Troubleshooting Steps:

    • Ensure accurate weighing of the compound. Use a calibrated analytical balance.

    • Verify the complete dissolution of this compound in the chosen solvent (e.g., DMSO) before preparing further dilutions.

    • Prepare fresh stock solutions and dilutions for each experiment to avoid issues with solution stability.

Possible Cause 3: Issues with the biological assay.

  • Troubleshooting Steps:

    • Confirm the viability and health of the cells used in the assay.

    • Optimize the concentration of agonist (e.g., CCK-8) to be used in the antagonism assay.

    • Include appropriate positive and negative controls in your experimental setup.

Issue 2: Difficulty in dissolving this compound.

Possible Cause: Use of an inappropriate solvent.

  • Troubleshooting Steps:

    • This compound is reported to be soluble in DMSO.[4] Prepare a concentrated stock solution in 100% DMSO.

    • For aqueous buffers, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent effects on the cells.

    • If solubility issues persist, gentle warming and vortexing may aid dissolution.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.

Procedure:

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Inject a blank (DMSO) to identify any solvent-related peaks.

  • Inject the this compound sample solution.

  • Analyze the chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

This protocol provides a general procedure for confirming the chemical structure of this compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d6.

  • Procedure:

    • Acquire a ¹H NMR spectrum.

    • Process the spectrum (phasing, baseline correction, and integration).

    • Compare the obtained chemical shifts, multiplicities, and integration values with a reference spectrum or with the expected structure of this compound.

Protocol 3: In Vitro CCK-A Receptor Functional Assay (Calcium Flux)

This protocol describes a general method to assess the antagonist activity of this compound on the CCK-A receptor.

  • Cell Line: A cell line stably expressing the human CCK-A receptor (e.g., CHO-K1 or HEK293 cells).

  • Agonist: Cholecystokinin octapeptide (CCK-8).

  • Assay: Calcium flux assay using a fluorescent calcium indicator (e.g., Fluo-4 AM).

  • Procedure:

    • Plate the CCK-A receptor-expressing cells in a 96-well plate and culture overnight.

    • Load the cells with a calcium indicator dye according to the manufacturer's protocol.

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Add a fixed concentration of CCK-8 (typically the EC80 concentration) to stimulate the cells.

    • Measure the change in fluorescence intensity using a fluorescence plate reader.

    • The inhibitory effect of this compound is determined by the reduction in the CCK-8-induced calcium signal.

Visualizations

CCK_A_Signaling_Pathway cluster_membrane Cell Membrane CCK CCK CCKAR CCK-A Receptor CCK->CCKAR Binds & Activates A65186 This compound A65186->CCKAR Binds & Blocks Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Physiological_Response Physiological Response (e.g., Enzyme Secretion) Ca_release->Physiological_Response PKC->Physiological_Response

Caption: CCK-A Receptor Signaling Pathway and Inhibition by this compound.

QC_Workflow start Receive this compound Experimental Batch visual_inspection Visual Inspection (Appearance, Color) start->visual_inspection hplc_analysis HPLC Analysis (Purity) visual_inspection->hplc_analysis nmr_analysis ¹H NMR Analysis (Identity) hplc_analysis->nmr_analysis ms_analysis Mass Spectrometry (Identity) nmr_analysis->ms_analysis documentation Review Certificate of Analysis ms_analysis->documentation decision Batch Meets Specifications? documentation->decision release Release for Experimental Use decision->release Yes quarantine Quarantine Batch & Investigate decision->quarantine No

Caption: Quality Control Workflow for this compound Experimental Batches.

Troubleshooting_Tree start Inconsistent Experimental Results with this compound check_purity Check Compound Purity (HPLC) start->check_purity check_concentration Verify Compound Concentration check_purity->check_concentration Purity OK impure Purity < 98% or Degradation Detected check_purity->impure Purity Issue check_assay Evaluate Assay Performance check_concentration->check_assay Concentration OK concentration_issue Inaccurate Weighing or Incomplete Dissolution check_concentration->concentration_issue Concentration Issue optimize_assay Action: Optimize Assay Parameters & Controls check_assay->optimize_assay Assay Issue new_batch Action: Obtain New, Verified Batch impure->new_batch reweigh_redissolve Action: Prepare Fresh Stock Solutions Accurately concentration_issue->reweigh_redissolve assay_issue Cell Viability, Agonist Concentration, or Controls

References

Validation & Comparative

Comparative Efficacy of CCK-A Receptor Antagonists in Experimental Acute Pancreatitis: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the experimental data on the efficacy of cholecystokinin-A (CCK-A) receptor antagonists in animal models of acute pancreatitis reveals a significant disparity in the available research. While devazepide (formerly L-364,718) has been the subject of multiple investigations, there is a notable absence of published studies evaluating A-65186 in this specific pathological context.

This guide, therefore, focuses on the robust body of evidence for devazepide, presenting its efficacy data, the experimental designs under which it was tested, and its proposed mechanism of action. This compound is identified as a CCK-A receptor antagonist with potential applications in gastrointestinal inflammation, but its utility in acute pancreatitis remains uninvestigated in the public domain.

Devazepide: Efficacy in Preclinical Models of Acute Pancreatitis

Devazepide has demonstrated protective effects in certain experimental models of acute pancreatitis, primarily those induced by the CCK analog, caerulein. The therapeutic effect appears to be model-dependent, with less efficacy observed in models that do not rely on CCK receptor hyperstimulation.

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from studies evaluating devazepide in rodent models of acute pancreatitis.

Table 1: Effect of Devazepide on Biochemical and Physical Parameters in Caerulein-Induced Pancreatitis in Mice

ParameterControl (Caerulein only)Devazepide (0.1 mg/kg) + CaeruleinPercentage Reduction
Serum AmylaseElevatedPrevented RiseDose-dependent
Pancreatic WeightIncreasedPrevented IncreaseDose-dependent

Source: Silverman et al., 1989[1]

Table 2: Efficacy of Devazepide in Different Models of Acute Pancreatitis

Pancreatitis ModelDrugKey Findings
Caerulein-Induced (Mice)Devazepide (L-364,718)Prevented the rise in serum amylase and pancreatic weight in a dose-dependent manner; prevented pancreatic inflammation.[1]
Ethionine-supplemented choline-deficient diet (Mice)Devazepide (L-364,718)No protective effects on serum amylase, pancreatic weight, histology, or mortality.[1]
Taurocholate-induced (Rat)Devazepide (L-364,718)Did not affect mortality rate, serum or ascites amylase activity, pancreatic lysosomal enzyme concentrations, or pancreatic morphology.

Experimental Protocols

The efficacy of devazepide has been assessed in various well-established animal models of acute pancreatitis. The methodologies for these key experiments are detailed below.

Caerulein-Induced Acute Pancreatitis

This model induces a mild, edematous pancreatitis that is highly reproducible.

  • Animal Model: Mice.

  • Induction of Pancreatitis: Repeated intraperitoneal or subcutaneous injections of caerulein, a cholecystokinin analogue. A common protocol involves hourly injections for several hours.[2][3][4]

  • Devazepide Administration: Administered prior to the induction of pancreatitis to assess its preventative capabilities.

  • Outcome Measures:

    • Biochemical: Serum amylase and lipase levels.[2]

    • Physical: Pancreatic weight (as an indicator of edema).[1]

    • Histological: Microscopic examination of pancreatic tissue for edema, inflammation, and acinar cell necrosis.[3]

Ethionine-Supplemented Choline-Deficient (CDE) Diet-Induced Pancreatitis

This model induces a more severe, lethal form of hemorrhagic pancreatitis.

  • Animal Model: Mice.

  • Induction of Pancreatitis: Feeding mice a choline-deficient diet supplemented with ethionine.[1]

  • Devazepide Administration: Administered during the feeding period.

  • Outcome Measures:

    • Biochemical: Serum amylase.[1]

    • Physical: Pancreatic weight.[1]

    • Histological: Microscopic examination of pancreatic tissue.[1]

    • Survival: Mortality rate.[1]

Taurocholate-Induced Acute Pancreatitis

This model is designed to mimic gallstone-induced pancreatitis and typically results in a severe necrotizing form of the disease.

  • Animal Model: Rats.

  • Induction of Pancreatitis: Transduodenal injection of sodium taurocholate into the pancreatic duct.

  • Devazepide Administration: Administered prior to the induction of pancreatitis.

  • Outcome Measures:

    • Biochemical: Serum and ascites amylase activity.

    • Histological: Microscopic examination of the pancreas.

    • Survival: Mortality rate.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of CCK-A receptor antagonists and the general workflow of the experimental models described.

CCK_Signaling_Pathway cluster_AcinarCell Pancreatic Acinar Cell cluster_Stimulus Stimulus cluster_Antagonist Antagonist CCKAR CCK-A Receptor PLC Phospholipase C CCKAR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Zymogen Zymogen Granule Exocytosis Ca->Zymogen PKC->Zymogen CCK CCK / Caerulein CCK->CCKAR Binds & Activates Devazepide Devazepide / this compound Devazepide->CCKAR Blocks

Caption: CCK-A Receptor Signaling in Pancreatic Acinar Cells.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Induction Pancreatitis Induction cluster_Analysis Data Analysis Animal Rodent Model (Mouse/Rat) Group1 Control Group Animal->Group1 Group2 Treatment Group (Devazepide) Animal->Group2 Induction Induction Method (e.g., Caerulein, CDE Diet, Taurocholate) Group1->Induction Group2->Induction Biochem Biochemical Analysis (Serum Amylase/Lipase) Induction->Biochem Post-Induction Histo Histological Examination (Pancreatic Tissue) Induction->Histo Post-Induction Physical Physical Measurement (Pancreatic Weight) Induction->Physical Post-Induction Survival Survival Rate Assessment Induction->Survival Post-Induction

Caption: General Experimental Workflow for Acute Pancreatitis Models.

Conclusion

The available evidence strongly suggests that the CCK-A receptor antagonist devazepide can ameliorate the severity of acute pancreatitis in experimental models where CCK receptor hyperstimulation is the primary pathogenic driver, such as the caerulein-induced model. Its efficacy is significantly diminished in models with different underlying mechanisms, like the CDE diet or taurocholate-induced pancreatitis.

While this compound is also a CCK-A receptor antagonist, the lack of specific research into its effects on acute pancreatitis precludes any direct comparison with devazepide. Future studies are warranted to investigate the potential therapeutic utility of this compound in this condition and to delineate any potential differences in efficacy or mechanism compared to devazepide. For researchers and drug development professionals, devazepide remains the more extensively characterized CCK-A antagonist for preclinical studies of acute pancreatitis.

References

A Comparative Guide: A-65186 versus L-364,718 in the Study of Gastric Emptying

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective cholecystokinin-A (CCK-A) receptor antagonists, A-65186 and L-364,718 (also known as devazepide), in the context of gastric emptying research. While both compounds target the same receptor, this guide will highlight their known pharmacological properties and present available experimental data to inform their application in scientific studies.

Introduction to CCK-A Antagonists and Gastric Emptying

Cholecystokinin (CCK) is a peptide hormone released from the small intestine in response to nutrients, particularly fats and proteins. It plays a crucial role in regulating gastrointestinal function, including delaying gastric emptying. This delay allows for adequate time for the digestion and absorption of nutrients. CCK exerts this effect by binding to CCK-A receptors, which are found on various cells in the gut, including those in the stomach.

CCK-A receptor antagonists, such as this compound and L-364,718, are valuable research tools for investigating the physiological role of endogenous CCK in controlling gastric motility. By blocking the action of CCK, these antagonists can accelerate gastric emptying, providing insights into the mechanisms underlying various gastrointestinal disorders.

Comparative Analysis of this compound and L-364,718

Pharmacological Profile
FeatureThis compoundL-364,718 (Devazepide)
Target Selective CCK-A Receptor AntagonistSelective CCK-A Receptor Antagonist
Receptor Affinity (IC50) Not explicitly found for gastric tissue, but high affinity for pancreatic CCK-A receptors.45 pM (Rat pancreatic CCK receptor), 81 pM (Bovine gallbladder CCK receptor), 245 nM (Guinea pig brain CCK receptor)
Known Effects on Gastric Emptying Publicly available in vivo data on gastric emptying is limited.Reverses the delay in gastric emptying caused by endogenous and exogenous CCK. In some studies, it has been shown to further delay gastric emptying during ileal lipid infusion, suggesting a complex role.
Other Reported Activities Inhibits CCK-8-induced amylase secretion.Stimulates food intake, reverses the antagonism of CCK-8 on morphine-induced effects on duodenal motility.

Note: The lack of direct comparative in vivo gastric emptying data for this compound necessitates a reliance on its known function as a potent CCK-A antagonist to infer its potential effects.

Experimental Data: The Effect of L-364,718 on Gastric Emptying

A study by Shillabeer and Davison (1988) investigated the effect of L-364,718 on gastric emptying in conscious rats. The data below demonstrates the ability of L-364,718 to reverse the delay in gastric emptying induced by peptone, a known stimulator of endogenous CCK release.

TreatmentGastric Volume Recovered at 8 min (% of initial 3ml)
Saline (Control)25.3 ± 2.9
4.5% Peptone60.1 ± 3.8
4.5% Peptone + L-364,718 (0.1 mg/kg)41.2 ± 4.1
4.5% Peptone + L-364,718 (1.0 mg/kg)29.8 ± 3.5

Data adapted from Shillabeer and Davison, Am J Physiol, 1988.

These results clearly indicate that L-364,718 dose-dependently reverses the delay in gastric emptying caused by peptone, highlighting its efficacy as a CCK-A antagonist in modulating gastric motility.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

CCK_Signaling_Pathway Nutrients Nutrients (Fat, Protein) I_Cells Intestinal I-Cells Nutrients->I_Cells stimulate CCK Cholecystokinin (CCK) I_Cells->CCK release CCK_A_Receptor CCK-A Receptor (Stomach) CCK->CCK_A_Receptor binds to Stomach Stomach Smooth Muscle CCK_A_Receptor->Stomach activates signaling cascade Delayed_GE Delayed Gastric Emptying Stomach->Delayed_GE results in Antagonists This compound or L-364,718 Antagonists->CCK_A_Receptor block

Caption: CCK signaling pathway in the regulation of gastric emptying.

Gastric_Emptying_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Administration cluster_meal Test Meal Administration cluster_collection Sample Collection cluster_analysis Analysis Fasting Fasting (e.g., 18-24h) Antagonist Administer this compound, L-364,718, or Vehicle (Control) Fasting->Antagonist Test_Meal Oral Gavage of Phenol Red-containing Meal Antagonist->Test_Meal Euthanasia Euthanasia at Pre-determined Time Point Test_Meal->Euthanasia Stomach_Removal Stomach Removal and Ligation Euthanasia->Stomach_Removal Homogenization Stomach Homogenization Stomach_Removal->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Spectrophotometry Spectrophotometry (560 nm) Centrifugation->Spectrophotometry Calculation Calculate % Gastric Emptying Spectrophotometry->Calculation

Caption: Experimental workflow for the phenol red gastric emptying assay in rats.

Experimental Protocols

Phenol Red Gastric Emptying Assay in Rats

This protocol is a widely used method to assess gastric emptying of a liquid meal in rodents.

1. Animals and Preparation:

  • Male Sprague-Dawley or Wistar rats are commonly used.

  • Animals are fasted for 18-24 hours before the experiment, with free access to water.

2. Test Meal Preparation:

  • A non-absorbable marker, phenol red, is incorporated into a liquid test meal. A typical meal consists of 0.05% phenol red in a 1.5% methylcellulose solution or a nutrient broth.

3. Experimental Procedure:

  • The test compound (this compound, L-364,718, or vehicle) is administered at a predetermined time before the test meal, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • At time zero, a fixed volume of the phenol red-containing test meal (e.g., 1.5 mL) is administered by oral gavage.

  • At a specific time point after meal administration (e.g., 20 minutes), the animal is euthan

A Comparative Analysis of A-65186 and Other CCK-A Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding affinity of A-65186 and other prominent cholecystokinin-A (CCK-A) receptor antagonists. This document summarizes key quantitative data, details experimental methodologies, and visualizes the associated signaling pathway to facilitate informed decisions in research and development.

The cholecystokinin-A (CCK-A) receptor, a G-protein coupled receptor, plays a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, satiety, and gastric motility.[1][2] Consequently, antagonists of this receptor are of significant interest for the development of therapeutics for gastrointestinal disorders and other conditions. This compound is a notable selective CCK-A receptor antagonist.[3] This guide provides a comparative overview of its binding affinity alongside other well-characterized CCK-A antagonists.

Comparative Binding Affinity of CCK-A Antagonists

The binding affinities of this compound and other selected CCK-A antagonists are presented in Table 1. The data, expressed as IC50 and Ki values, are compiled from various studies. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.

AntagonistReceptor SourceRadioligandIC50 (nM)Ki (nM)Reference
This compound Pancreatic CCK-A Receptor[125I]CCK-8~23-[3]
Devazepide (L-364,718) Human CCK-A Receptor[125I]BH-CCK-85-[4]
Lorglumide CCK Receptor---[5]
Proglumide CCK-A/B Receptors[125I]CCK-8>100,000-[1]

Table 1: Binding Affinity of this compound and Other CCK-A Antagonists. This table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for various CCK-A antagonists. Lower values indicate higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The binding affinities of CCK-A antagonists are typically determined using a competitive radioligand binding assay.[6][7][8] This technique measures the ability of a non-labeled antagonist to displace a radiolabeled ligand from the CCK-A receptor.

Key Steps in a Typical Radioligand Binding Assay:
  • Membrane Preparation:

    • Tissues or cells expressing the CCK-A receptor are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.[9]

    • Protein concentration of the membrane preparation is determined using a standard protein assay.

  • Binding Reaction:

    • A fixed concentration of a radiolabeled CCK-A agonist or antagonist (e.g., [125I]CCK-8) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled antagonist (the compound to be tested) are added to the incubation mixture.

    • The reaction is incubated at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[9]

  • Detection and Data Analysis:

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Below is a generalized workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis ReceptorSource Receptor Source (Tissues/Cells) Homogenization Homogenization ReceptorSource->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation MembranePrep Membrane Preparation Centrifugation->MembranePrep Incubation Incubation with Radioligand & Test Compound MembranePrep->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Workflow for a competitive radioligand binding assay.

CCK-A Receptor Signaling Pathway

Upon binding of an agonist like cholecystokinin (CCK), the CCK-A receptor activates several intracellular signaling cascades.[10][11][12] The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to the physiological responses associated with CCK-A receptor activation. Antagonists like this compound competitively block the binding of CCK, thereby inhibiting this signaling cascade.[13]

The following diagram illustrates the major signaling pathway activated by the CCK-A receptor.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK CCK (Agonist) CCKAR CCK-A Receptor CCK->CCKAR Binds Gq Gq/11 CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 Triggers release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response Ca2->Response PKC->Response Antagonist This compound (Antagonist) Antagonist->CCKAR Blocks

CCK-A receptor signaling pathway and antagonist action.

References

A Head-to-Head Comparison of A-65186 and Loxiglumide in Gastrointestinal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two cholecystokinin-A (CCK-A) receptor antagonists, A-65186 and loxiglumide, with a focus on their application in gastrointestinal (GI) research models. While direct head-to-head studies are not publicly available, this document synthesizes existing data to facilitate an informed comparison of their properties and potential applications.

Introduction to CCK-A Receptor Antagonists in GI Research

The cholecystokinin-A (CCK-A or CCK1) receptor is a key regulator of various GI functions, including gallbladder contraction, pancreatic enzyme secretion, gastric emptying, and satiety signaling.[1][2][3] Antagonists of this receptor are valuable tools for elucidating the physiological roles of CCK and hold therapeutic potential for conditions such as pancreatitis, gastroparesis, and certain types of cancer.[3] this compound and loxiglumide are two such antagonists that have been utilized in preclinical and clinical research.

Comparative Overview

FeatureThis compoundLoxiglumide
Receptor Selectivity Potent and selective CCK-A receptor antagonist, with over 500-fold selectivity for CCK-A over CCK-B receptors.Potent and specific CCK-A receptor antagonist.
Reported Biological Activity Inhibits CCK-8-induced amylase secretion.Antagonizes CCK-induced reduction of gastric emptying, accelerates intestinal transport, inhibits gallbladder contraction, and has therapeutic effects in experimental pancreatitis.[4][5]
In Vivo Data Availability Limited publicly available in vivo data in GI models.Extensive in vivo data from animal models and human clinical trials.[4][5][6][7][8][9]

Quantitative Data from Experimental GI Models: Loxiglumide

Due to the limited availability of quantitative data for this compound in GI models, this section primarily focuses on the well-documented effects of loxiglumide.

Table 1: Effect of Loxiglumide on Gastric Emptying in Humans
ParameterPlaceboLoxiglumidep-valueReference
Gastric Emptying Half-Time (t1/2, minutes)115 (±67)31 (±22)< 0.03[7][9]
Antral Contraction Frequency (contractions/minute)1.5 (±2.9)2.9 (±0.2)< 0.01[7][9]
Antral Contraction Amplitude (%)27 (±16)56 (±22)< 0.001[7][9]
Table 2: Effect of Loxiglumide on Gallbladder Volume in Humans
Time After Meal (minutes)Placebo (ml)Loxiglumide (800 mg, oral) (ml)p-valueReference
60-Total inhibition of contraction-[6]
3002.7 (±1.6)8.2 (±3.5)< 0.008[6]
Table 3: Therapeutic Effects of Loxiglumide in Experimental Acute Pancreatitis in Mice (Caerulein-Induced)
TreatmentPancreatic Weight (mg)Serum Amylase (IU/l)Reference
Control--[10]
CaeruleinIncreasedIncreased[10]
Loxiglumide (10 mg/kg) + CaeruleinSignificantly inhibited increaseSignificantly inhibited increase[10]
Table 4: Effect of Loxiglumide on Survival in a Rat Model of Necrotizing Pancreatitis
TreatmentSurvival Rate at 72hp-value (vs. Control)Reference
Control (Saline)24%-[10]
Loxiglumide (6 mg/kg/h)31%Not significant[10]
Loxiglumide (18 mg/kg/h)86%< 0.01[10]
Loxiglumide (60 mg/kg/h)90%< 0.01[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments involving CCK-A receptor antagonists.

Protocol 1: Evaluation of Gastric Emptying in Humans using MRI (based on Loxiglumide studies)
  • Subjects: Healthy volunteers are recruited and provide informed consent.

  • Meal: Subjects ingest a standardized liquid test meal (e.g., 500 ml of 10% Intralipid, 550 kcal).[7][9]

  • Drug Administration: A continuous intravenous infusion of loxiglumide (e.g., a loading dose of 66 µmol/kg/h for 10 minutes, followed by a maintenance dose of 22 µmol/kg/h) or placebo is administered.[7][9]

  • Imaging: Gastric volume and motility are measured using Magnetic Resonance Imaging (MRI). Transaxial abdominal scans are performed at fixed intervals (e.g., every 15 minutes) to determine gastric volume and emptying rate. Coronal scans are acquired to assess antral contraction frequency and amplitude.[7][9][11]

  • Data Analysis: Gastric emptying half-time (t1/2) is calculated from the volume data. Antral motility parameters are quantified from the coronal images.[7][9]

Protocol 2: Induction of Experimental Acute Pancreatitis in Mice (Caerulein-Induced)
  • Animals: Male mice are used for the experiment.

  • Induction of Pancreatitis: Acute pancreatitis is induced by repeated intraperitoneal injections of a supramaximal stimulatory dose of caerulein (a CCK analog), for example, 50 µg/kg given hourly for 6-12 injections.[12]

  • Antagonist Treatment: Loxiglumide (e.g., 1, 3, or 10 mg/kg) or vehicle is administered intravenously at specified times before each caerulein injection.[10]

  • Outcome Measures: At the end of the experiment, animals are euthanized, and blood and pancreatic tissue are collected. Serum amylase and lipase levels are measured as biochemical markers of pancreatic injury. The pancreas is weighed, and a portion is fixed for histological examination to assess edema, inflammation, and acinar cell necrosis.[10][12]

Visualizing the Mechanisms of Action

Signaling Pathways and Experimental Workflows

To better understand the context of these studies, the following diagrams illustrate the CCK-A receptor signaling pathway and a typical experimental workflow.

CCK_A_Receptor_Signaling cluster_membrane Cell Membrane CCKAR CCK-A Receptor Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates CCK CCK CCK->CCKAR Binds Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (e.g., Enzyme Secretion) Ca->Response PKC->Response Antagonist This compound or Loxiglumide Antagonist->CCKAR Blocks Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Randomization Randomize Animals into Treatment Groups Animal_Model->Randomization Drug_Prep Prepare this compound/Loxiglumide and Vehicle Control Administration Administer Antagonist or Vehicle Drug_Prep->Administration Randomization->Administration Induction Induce GI Model (e.g., Pancreatitis, Gastric Emptying Meal) Administration->Induction Monitoring Monitor Physiological Parameters Induction->Monitoring Data_Collection Collect Samples (Blood, Tissue) Monitoring->Data_Collection Biochemical_Assays Perform Biochemical Assays (e.g., Amylase, Lipase) Data_Collection->Biochemical_Assays Histology Histological Analysis Data_Collection->Histology Statistical_Analysis Statistical Analysis Biochemical_Assays->Statistical_Analysis Histology->Statistical_Analysis Antagonist_Action CCK Cholecystokinin (CCK) Binding Binding CCK->Binding CCKAR CCK-A Receptor Signal Signal Transduction CCKAR->Signal No_Signal No Signal Transduction CCKAR->No_Signal Antagonist This compound or Loxiglumide Antagonist->Binding No_Binding No Binding Antagonist->No_Binding Binding->CCKAR No_Binding->CCKAR

References

A Comparative Analysis of A-65186 and Devazepide: Species-Specific Differences in CCK-A Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent cholecystokinin-A (CCK-A) receptor antagonists, A-65186 and devazepide. The objective is to delineate their species-specific differences in receptor binding affinity and functional activity, supported by experimental data and detailed protocols. This information is intended to aid researchers in selecting the appropriate antagonist for their specific experimental models and therapeutic targets.

Introduction to this compound and Devazepide

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system. Its biological effects are mediated through two primary G-protein coupled receptors: CCK-A (alimentary) and CCK-B (brain). The CCK-A receptor is predominantly found in peripheral tissues such as the pancreas, gallbladder, and vagal afferent neurons, where it regulates digestion, satiety, and pancreatic secretion.

Both this compound and devazepide (also known as L-364,718 or MK-329) are potent and selective antagonists of the CCK-A receptor. Their ability to block the effects of CCK has made them invaluable tools in physiological research and potential therapeutic agents for conditions involving CCK dysregulation. However, significant species-specific variations in their binding affinities and functional effects have been observed, underscoring the importance of careful consideration when extrapolating data across different animal models.

Data Presentation: Quantitative Comparison of Binding Affinities

The following tables summarize the available quantitative data on the binding affinities of this compound and devazepide for CCK-A and CCK-B receptors across various species. It is important to note that direct comparative studies for this compound across multiple species are less common in the public literature; however, its high selectivity for the CCK-A receptor is a consistently reported characteristic.

Table 1: Binding Affinity (IC50/pKB) of Devazepide for CCK Receptors in Different Species

SpeciesTissue/Cell LineReceptor SubtypeIC50 (nM)pKBReference
HumanTransfected COS-7 cellsCCK-A5-[1]
HumanTransfected COS-7 cellsCCK-B>1000-[1]
Guinea PigPancreatic AciniCCK-A-9.54[2][3]
Guinea PigStomach Smooth MuscleCCK-A-9.54[2][3][4]
RatPancreasCCK-A0.081-
BovineGallbladderCCK-A0.045-

Table 2: Selectivity Profile of this compound and Devazepide

CompoundReceptor SelectivityFold Selectivity (CCK-A vs. CCK-B)Reference
This compoundCCK-A selective>500
DevazepideCCK-A selective~200 (Human)[1]

Experimental Protocols

Radioligand Binding Assay for CCK Receptors

This protocol outlines a standard method for determining the binding affinity of compounds like this compound and devazepide to CCK receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound for the CCK-A or CCK-B receptor.

Materials:

  • Tissue homogenates or cell membranes expressing the target CCK receptor subtype.

  • Radioligand (e.g., [3H]propionylated CCK-8).

  • Test compounds (this compound, devazepide).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).

  • Wash buffer (ice-cold incubation buffer).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues (e.g., pancreas for CCK-A, brain cortex for CCK-B) in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CCK-Induced Amylase Secretion Assay

This functional assay measures the ability of CCK-A receptor antagonists to inhibit the physiological response to CCK in pancreatic acinar cells.

Objective: To assess the functional antagonism of this compound and devazepide on CCK-A receptors by measuring their effect on CCK-stimulated amylase secretion.

Materials:

  • Isolated pancreatic acini from the species of interest.

  • Krebs-Ringer-HEPES (KRH) buffer supplemented with essential amino acids and 0.1% BSA.

  • CCK-8 (agonist).

  • Test compounds (this compound, devazepide).

  • Amylase activity assay kit.

  • Spectrophotometer.

Procedure:

  • Acinar Cell Preparation: Isolate pancreatic acini by collagenase digestion of the pancreas followed by mechanical shearing.

  • Pre-incubation: Pre-incubate the acini with varying concentrations of the antagonist (this compound or devazepide) or vehicle for a specified time (e.g., 30 minutes) at 37°C.

  • Stimulation: Add a submaximal concentration of CCK-8 to stimulate amylase secretion and incubate for a further period (e.g., 30 minutes).

  • Sample Collection: Centrifuge the acini suspension to separate the cells from the supernatant.

  • Amylase Measurement: Measure the amylase activity in the supernatant using a commercial assay kit.

  • Data Analysis: Express the amylase secretion as a percentage of the total cellular amylase content. Plot the concentration-response curves for the antagonist's inhibition of CCK-stimulated amylase release to determine its potency (e.g., IC50).

Mandatory Visualizations

CCK-A Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated upon the activation of the CCK-A receptor. Antagonists like this compound and devazepide block the initial binding of CCK, thereby inhibiting these downstream events.

CCKA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK CCK CCKAR CCK-A Receptor CCK->CCKAR Binds & Activates A65186_Devazepide This compound / Devazepide A65186_Devazepide->CCKAR Blocks Gq Gq protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Co-activates Physiological_Response Physiological Response (e.g., Amylase Secretion) PKC->Physiological_Response Leads to

Caption: CCK-A Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The diagram below outlines the key steps in a competitive radioligand binding assay used to determine the affinity of this compound and devazepide for CCK receptors.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Source (e.g., Pancreatic Membranes) start->prep setup Set up Assay Plate: - Receptor Preparation - Radioligand ([³H]CCK-8) - Test Compound (this compound or Devazepide) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration to Separate Bound and Free Radioligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Determine IC₅₀ - Calculate Kᵢ count->analyze end End analyze->end

Caption: Workflow for a Radioligand Binding Assay.

Species-Specific Functional Differences

The in vitro binding affinities of this compound and devazepide translate to notable species-dependent differences in their in vivo functional effects.

  • Rats: In rats, devazepide effectively antagonizes CCK-induced satiety, leading to an increase in food intake.[5] It also blocks the anorectic effect of peripherally administered CCK.[6] Furthermore, devazepide has been shown to impair stress-adaptive behaviors in rats.[7] The functional effects of this compound in rats are consistent with its role as a potent CCK-A antagonist, including the inhibition of CCK-8-induced amylase secretion.

  • Mice: In mice, devazepide has been shown to increase susceptibility to gallstone formation by impairing gallbladder emptying and altering cholesterol metabolism.[8]

  • Guinea Pigs: Devazepide potently blocks CCK-8S-induced contractions in guinea pig stomach smooth muscle, confirming its high affinity for the CCK-A receptor in this species.[2][3]

  • Chickens: Interestingly, the action of devazepide as a CCK antagonist in chickens is reported to be very weak, highlighting a significant species difference in its efficacy.[4]

Conclusion

Both this compound and devazepide are highly selective and potent antagonists of the CCK-A receptor. While devazepide has been more extensively characterized across a variety of species, with specific binding affinity data available for human, guinea pig, rat, and bovine tissues, this compound is noted for its particularly high selectivity for the CCK-A over the CCK-B receptor.

The choice between these two compounds for research purposes should be guided by the specific experimental model and the desired pharmacological profile. The significant species-specific differences in both binding affinity and functional effects, as highlighted in this guide, necessitate careful consideration and validation within the chosen animal model to ensure the accurate interpretation of experimental results. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to further investigate and compare these and other CCK receptor modulators.

References

Independent Validation of A-65186: A Comparative Analysis of a Selective CCK-A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings for A-65186, a selective antagonist for the cholecystokinin-A (CCK-A) receptor. The data presented here is compiled from initial discovery literature and subsequent independent studies that have explored its pharmacological profile in comparison to other known CCK-A antagonists, primarily devazepide (MK-329/L-364,718). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer a comprehensive overview for researchers in the fields of gastroenterology, neuroscience, and pharmacology.

Comparative Analysis of In Vitro Binding Affinities

The primary mechanism of this compound is its ability to bind to and block the CCK-A receptor. The following table summarizes the in vitro binding affinities of this compound and the well-characterized CCK-A antagonist, devazepide, for the pancreatic CCK-A receptor. The data is extracted from the foundational study by Kerwin et al. (1991) from Abbott Laboratories, the original developers of this compound.

CompoundPancreatic CCK-A Receptor Binding Affinity (IC50, nM)Selectivity for CCK-A over CCK-B ReceptorReference
This compound 23> 500-fold[Kerwin et al., 1991][1]
Devazepide (MK-329)Data not provided in the same study for direct comparisonKnown to be highly selective for CCK-A

Note: While a direct side-by-side IC50 value for devazepide was not available in the primary this compound publication, it is widely recognized in the literature as a potent and highly selective CCK-A antagonist, serving as a benchmark for comparison.

Functional Antagonism of CCK-8-Induced Amylase Secretion

Beyond simple binding, the functional consequence of receptor antagonism is a critical measure of a compound's efficacy. The ability of this compound to inhibit the physiological effects of CCK-8, the endogenous agonist for the CCK-A receptor, was assessed by measuring the inhibition of CCK-8-induced amylase secretion from pancreatic acini.

CompoundInhibition of CCK-8-Induced Amylase SecretionReference
This compound Demonstrated inhibitory activity[Kerwin et al., 1991][1]

Note: The original publication by Kerwin et al. (1991) qualitatively states that this compound inhibits CCK-8-induced amylase secretion but does not provide a quantitative IC50 value for this functional assay.

In Vivo Comparative Studies: Gastric Emptying and Food Intake

Subsequent independent studies have investigated the in vivo effects of this compound (often using its water-soluble dicyclohexylammonium salt, A-70104) in comparison to devazepide. These studies provide valuable insights into its efficacy and blood-brain barrier permeability.

Study ParameterThis compound (A-70104)DevazepideKey FindingsReference
Inhibition of CCK-8-Induced Delay in Gastric Emptying A-70104 (700 or 3,000 nmol·kg⁻¹·h⁻¹ iv) attenuated and abolished the response.Devazepide (2.5 µmol/kg iv) abolished the response.Both antagonists effectively block the peripheral CCK-A receptor-mediated delay in gastric emptying.[Reidelberger et al., 2003][2]
Effect on Food Intake The anorectic actions of the CCK-A agonist A-71623 were blocked by A-70104.Not directly compared in this study.Confirms the role of CCK-A receptors in the suppression of food intake.[Asin et al., 1992][3]

Experimental Protocols

Radioligand Binding Assay for CCK-A Receptor Affinity

The binding affinity of this compound to the pancreatic CCK-A receptor was determined using a competitive radioligand binding assay as described by Kerwin et al. (1991)[1].

  • Tissue Preparation: Pancreatic tissue from rats was homogenized and centrifuged to prepare a crude membrane fraction rich in CCK-A receptors.

  • Radioligand: 125I-labeled CCK-8 was used as the radioligand to bind to the CCK-A receptors.

  • Competition Assay: The pancreatic membranes were incubated with a fixed concentration of 125I-CCK-8 and varying concentrations of the test compound (this compound).

  • Separation and Counting: The bound radioligand was separated from the unbound radioligand by filtration. The amount of radioactivity on the filters was then quantified using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibited 50% of the specific binding of 125I-CCK-8 (IC50) was calculated.

Amylase Secretion Assay

The functional antagonist activity of this compound was assessed by its ability to inhibit CCK-8-stimulated amylase secretion from isolated pancreatic acini[1].

  • Acinar Preparation: Pancreatic acini were isolated from rats by collagenase digestion.

  • Stimulation: The isolated acini were incubated with a submaximal concentration of CCK-8 in the presence of varying concentrations of this compound.

  • Amylase Measurement: After incubation, the amount of amylase released into the supernatant was measured using a colorimetric assay.

  • Data Analysis: The ability of this compound to inhibit the CCK-8-stimulated amylase release was quantified.

In Vivo Gastric Emptying Studies in Rats

The protocol for evaluating the effect of CCK-A antagonists on gastric emptying was adapted from Reidelberger et al. (2003)[2].

  • Animal Model: Male Sprague-Dawley rats with gastric cannulas were used.

  • Drug Administration: A-70104 was administered via intravenous infusion, while devazepide was given as an intravenous bolus injection.

  • Gastric Emptying Measurement: A non-absorbable marker (phenol red in saline) was instilled into the stomach. After a set period, the gastric contents were recovered, and the concentration of the marker was measured to determine the volume emptied.

  • Stimulation of Delay: Gastric emptying was delayed by intravenous infusion of CCK-8 or duodenal infusion of nutrients.

  • Data Analysis: The ability of the antagonists to reverse the delay in gastric emptying was calculated.

Visualizations

Signaling Pathway of CCK-A Receptor Antagonism

CCK_A_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCK-8 CCK-8 CCK-A Receptor CCK-A Receptor CCK-8->CCK-A Receptor Binds & Activates This compound This compound This compound->CCK-A Receptor Binds & Blocks Gq/11 Gq/11 CCK-A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Physiological Response Physiological Response Ca2+ Release->Physiological Response PKC Activation->Physiological Response

Caption: CCK-A receptor signaling and its inhibition by this compound.

Experimental Workflow for In Vitro Binding Assay

Binding_Assay_Workflow start Start prep Prepare Pancreatic Membranes start->prep incubate Incubate Membranes with 125I-CCK-8 & this compound prep->incubate filter Separate Bound & Unbound Ligand via Filtration incubate->filter count Quantify Radioactivity (Gamma Counter) filter->count analyze Calculate IC50 Value count->analyze end End analyze->end

Caption: Workflow for determining CCK-A receptor binding affinity.

Experimental Workflow for In Vivo Gastric Emptying Study

Gastric_Emptying_Workflow start Start animals Acclimate Rats with Gastric Cannulas start->animals administer Administer A-70104 (iv infusion) or Devazepide (iv bolus) animals->administer delay Induce Delay in Gastric Emptying (CCK-8 or Nutrient Infusion) administer->delay instill Instill Phenol Red Saline into Stomach delay->instill recover Recover Gastric Contents after 5 min instill->recover measure Measure Phenol Red Concentration recover->measure calculate Calculate Volume Emptied measure->calculate end End calculate->end

Caption: Workflow for in vivo assessment of gastric emptying in rats.

References

Safety Operating Guide

Navigating the Disposal of A-65186: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling

Before initiating any disposal procedure, it is crucial to handle A-65186 with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of safety glasses, gloves, and a lab coat. All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.

Quantitative Data Summary

A summary of the known chemical properties of this compound is provided below to inform safe handling and disposal decisions.

PropertyValue
Molecular Formula C25H35N3O4
Molecular Weight 441.56 g/mol [1][2]
CAS Number 119295-94-2[2][3][4]
Appearance White to off-white solid[2]

Step-by-Step Disposal Protocol

The disposal of this compound, like most research chemicals, must be conducted in accordance with local, state, and federal regulations. The following steps outline a general yet essential procedure for its proper disposal:

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.

    • This includes the pure compound, solutions containing this compound, and any materials contaminated with it (e.g., pipette tips, vials, and cleaning materials).

    • Segregate this compound waste from other waste streams to prevent accidental reactions.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for this compound waste.

    • The container must be compatible with the chemical. For solid waste, a securely sealed plastic or glass container is appropriate. For liquid waste (e.g., solutions in organic solvents), use a solvent-resistant container.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

    • Keep the container closed at all times, except when adding waste.

  • Disposal Request:

    • Once the waste container is full or when the waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.[5][6]

  • Empty Container Disposal:

    • Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., ethanol or acetone) three times.

    • Collect the rinsate as hazardous waste.

    • After rinsing, the defaced or removed-label container may be disposed of as non-hazardous waste, in accordance with institutional policies.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the handling and disposal of a research chemical like this compound in a laboratory setting.

cluster_0 Chemical Handling and Use cluster_1 Waste Segregation and Collection cluster_2 Disposal Pathway A Acquire this compound B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Conduct Experiment in Fume Hood B->C D Generate this compound Waste (Solid, Liquid, Contaminated Materials) C->D E Segregate this compound Waste D->E F Select Appropriate, Labeled Hazardous Waste Container E->F G Transfer Waste to Container F->G H Securely Close Container G->H I Store in Satellite Accumulation Area H->I J Contact Environmental Health & Safety (EHS) I->J K Arrange for Professional Disposal J->K

Caption: Workflow for Safe Handling and Disposal of this compound.

References

Personal protective equipment for handling A-65186

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for A-65186 (CAS: 119295-94-2), a type A cholecystokinin (CCK) receptor antagonist. The following procedures are designed to ensure the safe handling of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound intended for research use. While a comprehensive Safety Data Sheet (SDS) with detailed quantitative exposure limits is not publicly available, existing data indicates potential hazards. It is crucial to handle this compound with care, adhering to the principle of ALARA (As Low As Reasonably Achievable) for exposure.

Summary of Known Hazards:

  • Causes damage to organs.

  • May cause long-lasting harmful effects to aquatic life.

Personal Protective Equipment (PPE) Requirements:

The following table summarizes the recommended PPE for handling this compound. This guidance is based on general best practices for handling research chemicals with potential hazards.

Protection Type Specification Purpose
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or equivalent). Inspect gloves prior to use.To prevent skin contact.
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.To protect eyes and face from splashes and aerosols.
Skin and Body Protection Laboratory coat. Additional protective clothing may be necessary based on the scale of work.To prevent contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with a potential for aerosol generation.To prevent inhalation of dust or aerosols.

Operational and Handling Protocol

Adherence to a strict operational protocol is essential to minimize risk when working with this compound.

Experimental Workflow:

Handling Protocol for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Dissolve/Suspend Dissolve/Suspend Weigh Compound->Dissolve/Suspend Perform Experiment Perform Experiment Dissolve/Suspend->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Procedural workflow for the safe handling of this compound.

Step-by-Step Guidance:

  • Preparation:

    • Always work in a designated area, such as a chemical fume hood, especially when handling the solid form or preparing solutions.

    • Ensure all necessary PPE is donned correctly before handling the compound.

    • Use calibrated equipment for weighing and measuring.

  • Handling:

    • Avoid the creation of dust and aerosols.

    • Use appropriate solvents for dissolution or suspension as recommended by the experimental protocol.

    • Handle solutions with care to prevent spills.

  • Cleanup:

    • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.

    • Wash hands thoroughly after handling, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

Waste Segregation and Disposal:

Waste Type Disposal Container Disposal Procedure
Unused this compound Labeled, sealed, and compatible hazardous waste container.Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Contaminated Labware (e.g., pipette tips, tubes) Designated hazardous waste container.Dispose of as hazardous chemical waste.
Contaminated PPE (e.g., gloves) Designated hazardous waste container.Dispose of as hazardous chemical waste.
Contaminated Solvents Labeled, sealed, and compatible hazardous waste container for liquid waste.Dispose of as hazardous chemical waste.

Important Disposal Considerations:

  • Do not dispose of this compound down the drain or in the regular trash.

  • All waste must be clearly labeled with the chemical name and associated hazards.

  • Follow your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance.

This document is intended as a guide for the safe handling of this compound. Researchers are encouraged to seek additional information and to always perform a risk assessment before beginning any new experimental protocol.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
A-65186
Reactant of Route 2
A-65186

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.